Product packaging for 5-Methoxy-4-Chromanone(Cat. No.:CAS No. 863309-86-8)

5-Methoxy-4-Chromanone

Cat. No.: B1590909
CAS No.: 863309-86-8
M. Wt: 178.18 g/mol
InChI Key: NDMGXDPNMNYBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-4-chromanone (CAS 863309-86-8) is a chemical compound from the chromanone class, which serves as a core structure for a variety of biologically active natural products and research compounds . Chromanone derivatives are a significant area of investigation in medicinal chemistry and plant biochemistry. For instance, structurally related homoisoflavanones have been identified in plants and studied for their potential bioactivities . One such compound, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HM-chromanone) found in Portulaca oleracea , has been reported in scientific literature to modulate insulin signaling pathways in skeletal muscle cells in vitro . Please note that this cited research pertains to a specific, different chromanone derivative and is provided for context regarding the research interest in this chemical class. The specific research applications and biological mechanisms of this compound itself are not detailed in the available literature and represent an opportunity for further investigation. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on chromanone chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1590909 5-Methoxy-4-Chromanone CAS No. 863309-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGXDPNMNYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570669
Record name 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863309-86-8
Record name 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Chromanone Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxy-4-Chromanone for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical structure, physicochemical properties, analytical characterization, synthesis, and potential biological significance. The narrative emphasizes the causal reasoning behind experimental design and analytical interpretation, reflecting a field-proven perspective on this promising scaffold.

The chroman-4-one framework is a recurring motif in a vast array of natural products and synthetic compounds that exhibit potent biological activities.[1][2] Structurally, it consists of a benzene ring fused to a dihydropyranone ring.[1] Unlike the related chromones, chromanones lack the C2-C3 double bond, a seemingly minor structural change that imparts significant differences in conformational flexibility and biological targeting.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The strategic placement of substituents, such as the methoxy group at the 5-position, can profoundly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its therapeutic potential.

Core Molecular Profile: this compound

Understanding the fundamental identity and properties of this compound is the first step in harnessing its potential.

Chemical Structure and Identifiers

The foundational structure provides the basis for all chemical and biological investigations. The methoxy group at the C-5 position is electronically significant, acting as an electron-donating group that influences the reactivity of the aromatic ring.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 5-methoxy-2,3-dihydrochromen-4-one [6]
Synonyms 5-Methoxychroman-4-one [6]
CAS Number 863309-86-8 [6][7]
Molecular Formula C₁₀H₁₀O₃ [6]

| Molecular Weight | 178.18 g/mol |[6] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties | Property | Value | Interpretation and Experimental Relevance | | :--- | :--- | :--- | | XLogP3 | 1.3 |[6] | Indicates moderate lipophilicity. The compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water. | | Topological Polar Surface Area (TPSA) | 35.53 Ų |[8] | Suggests good potential for oral bioavailability and cell membrane permeability, a key consideration in drug development. | | Hydrogen Bond Donors | 0 |[8] | The absence of donor groups (like -OH or -NH) means its interactions in solution will be dominated by dipole-dipole forces and van der Waals interactions. | | Hydrogen Bond Acceptors | 3 |[8] | The two oxygen atoms in the ring and the carbonyl oxygen can accept hydrogen bonds, influencing solubility in protic solvents. |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public repositories lack experimental spectra for this specific compound, a robust understanding of spectroscopic principles allows for the accurate prediction of its analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR (Proton NMR): The proton spectrum provides information on the number of different types of protons and their connectivity.

    • Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. The proton at C6, situated between two oxygen-bearing carbons, will likely be the most shielded. The protons at C7 and C8 will form a more complex splitting pattern, influenced by their ortho and meta couplings.

    • Aliphatic Region (δ 2.5-4.5 ppm): The two methylene groups (-CH₂-) at C2 and C3 will appear as distinct triplets, a characteristic pattern for the chromanone ring. The C2 protons, being adjacent to the ring oxygen, will be further downfield (δ ~4.4 ppm) than the C3 protons adjacent to the carbonyl group (δ ~2.8 ppm).

    • Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, as they have no adjacent protons to couple with.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.

    • Carbonyl Carbon (δ ~190-195 ppm): The ketone carbon (C4) will be the most downfield signal.

    • Aromatic Carbons (δ ~100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C5) and the other oxygen-linked carbon (C8a) will be the most downfield in this region.

    • Aliphatic Carbons (δ ~25-70 ppm): The C2 carbon will appear around δ 65-70 ppm, while the C3 carbon will be further upfield, around δ 35-40 ppm.

    • Methoxy Carbon (δ ~55-60 ppm): A single peak for the methoxy carbon is expected.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum of this compound would be dominated by two key absorptions:

  • C=O Stretch: A strong, sharp peak around 1680-1695 cm⁻¹ , characteristic of an aryl ketone. Conjugation with the benzene ring slightly lowers the frequency compared to a simple aliphatic ketone.

  • C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether stretch (Ar-O-C) from the methoxy group and ring ether will appear in the 1250-1270 cm⁻¹ region (asymmetric) and 1020-1050 cm⁻¹ region (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data for structural confirmation.

  • Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would appear at m/z = 178 , corresponding to the molecular weight of C₁₀H₁₀O₃.

  • Key Fragmentation: The chromanone ring is prone to characteristic fragmentation pathways, most notably a retro-Diels-Alder (RDA) reaction, which would cleave the dihydropyranone ring. This provides structurally significant fragments that can confirm the core scaffold.

fragmentation_pathway parent This compound (M+) m/z = 178 frag1 Loss of CO (Retro-Diels-Alder Pathway) parent->frag1 -28 frag2 Loss of C₂H₄O parent->frag2 -44 ion1 [M - CO]+ m/z = 150 frag1->ion1 ion2 [M - C₂H₄O]+ m/z = 134 frag2->ion2

Figure 2: Plausible ESI-MS fragmentation pathway for this compound.

Synthesis Strategies and Methodologies

The synthesis of 4-chromanones is well-established, with several reliable routes available.[11] A particularly robust and efficient two-step method proceeds via a Michael addition followed by an acid-catalyzed intramolecular cyclization (a Houben-Hoesch type reaction).[12] This approach offers high yields and utilizes readily available starting materials.

synthesis_workflow start 3-Methoxyphenol + Acrylonitrile step1 Step 1: Michael Addition Catalyst: K₂CO₃ Solvent: tert-Butanol start->step1 intermediate 3-(3-Methoxyphenoxy)propanenitrile step2 Step 2: Cyclization Reagents: TfOH, TFA Aqueous Workup intermediate->step2 final This compound step1->intermediate step2->final

Figure 3: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure adapted from established methodologies for chromanone synthesis.[12]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

  • Causality: This step constructs the C-C-C-O-Aryl backbone required for cyclization. The Michael addition is a conjugate addition of the phenoxide nucleophile (generated in situ) to the electron-deficient alkene of acrylonitrile. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenol (1.0 eq.), acrylonitrile (1.5 eq.), and anhydrous potassium carbonate (0.1 eq.).

    • Add tert-butanol as the solvent to achieve a concentration of ~1 M with respect to the phenol.

    • Heat the reaction mixture to reflux (approx. 85°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

    • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acrylonitrile.

    • The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate, to yield the product as a clear oil.

Step 2: Intramolecular Cyclization to this compound

  • Causality: This is the key ring-forming step. A strong acid catalyst system (triflic acid and trifluoroacetic acid) is required to protonate the nitrile, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring. The reaction is directed ortho to the phenoxy group. Subsequent hydrolysis of the resulting imine intermediate during aqueous workup yields the desired ketone.

  • Procedure:

    • In a clean, dry flask under a nitrogen atmosphere, dissolve the 3-(3-methoxyphenoxy)propanenitrile (1.0 eq.) in trifluoroacetic acid (TFA, 5.0 eq.).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoromethanesulfonic acid (TfOH, 1.5 eq.) dropwise via syringe. Caution: This addition is exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

    • Extract the aqueous mixture three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient) to afford this compound as a solid.

Biological Significance and Drug Discovery Potential

While specific biological studies on this compound are limited, extensive research on closely related analogues provides a strong basis for predicting its potential applications.

  • Structure-Activity Relationship (SAR) Insights: The presence and position of methoxy groups on the chromanone scaffold are known to be critical determinants of biological activity.[13][14] For example, methoxy-substituted chromones and homoisoflavonoids (a related subclass) have demonstrated anti-adipogenesis, anti-inflammatory, and cytotoxic effects.[4][13] The 5-hydroxy-7-methoxy substitution pattern is found in compounds that can attenuate hepatic steatosis by modulating key metabolic pathways like AMPK and PPARα.[13] Furthermore, the presence of a hydroxyl group at the C-5 position has been identified as crucial for the cytotoxic activity of some chromone derivatives, suggesting that demethylation of this compound could be a strategy to unmask potent anticancer activity.[15]

  • Potential Therapeutic Applications:

    • Anticancer Research: Given the established anticancer properties of the chromanone scaffold, this compound represents a valuable intermediate for the synthesis of more complex derivatives targeting various cancer cell lines.[5]

    • Metabolic Disorders: The structural similarity to compounds known to affect lipid metabolism suggests that this molecule could be a starting point for developing agents to treat conditions like nonalcoholic fatty liver disease (NAFLD).[13][16]

    • Neurodegenerative Disease: Certain substituted chromanones have been developed as selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders.[17] The 5-methoxy substitution could be explored in this context.

Conclusion

This compound is a well-defined chemical entity with significant, albeit largely untapped, potential in the field of drug discovery. Its core structure is a validated pharmacophore, and its synthesis is achievable through robust and scalable chemical methods. This guide has provided the essential technical framework for its synthesis, characterization, and a rationale for its further investigation. Future research should focus on the empirical validation of its biological activity profile, exploring its efficacy in models of cancer, metabolic disease, and neurodegeneration. As a versatile chemical building block, this compound is poised to be a valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

Spectroscopic Elucidation of 5-Methoxy-4-Chromanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-4-Chromanone is a heterocyclic organic compound belonging to the chromanone family. The chromanone scaffold is a core structural motif in a wide array of natural products and synthetic molecules exhibiting significant biological activities. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for guiding the synthesis of its derivatives in drug discovery and development programs. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

The molecular structure of this compound, with the systematic numbering of its atoms, is depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide. The molecule has the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1].

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, and the methoxy group protons. The anticipated chemical shifts and coupling patterns are detailed in Table 1.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-6, H-7, H-86.5 - 7.5mAromatic protons on the benzene ring. The specific shifts and multiplicities will depend on the coupling between them. H-7 is expected to be a triplet, while H-6 and H-8 would be doublets of doublets or triplets, influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group.
H-2~ 4.5t~ 6-7Methylene protons adjacent to the ether oxygen (O1), appearing as a triplet due to coupling with the H-3 protons.
H-3~ 2.8t~ 6-7Methylene protons alpha to the carbonyl group, appearing as a triplet due to coupling with the H-2 protons. These protons are deshielded by the adjacent carbonyl group.
-OCH₃~ 3.9sProtons of the methoxy group, appearing as a sharp singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR data for this compound.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve 5-10 mg of sample in 0.6-0.7 mL CDCl3 with TMS B Acquire 1H NMR Spectrum (16-32 scans) A->B C Fourier Transform, Phase & Baseline Correction B->C D Reference to TMS (0.00 ppm) C->D E Assign Signals to Protons D->E

Figure 2: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The expected chemical shifts are summarized in Table 2.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C-4~ 190Carbonyl carbon, highly deshielded.
C-5~ 160Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom.
C-8a~ 158Aromatic carbon attached to the ether oxygen (O1).
C-7~ 135Aromatic CH carbon.
C-4a~ 115Quaternary aromatic carbon.
C-6, C-8105 - 110Aromatic CH carbons, shielded by the ortho/para electron-donating groups.
C-2~ 68Methylene carbon adjacent to the ether oxygen.
-OCH₃~ 56Methoxy carbon.
C-3~ 38Methylene carbon alpha to the carbonyl group.

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the ether linkages.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

IR Spectral Analysis

The key vibrational frequencies expected in the IR spectrum of this compound are listed in Table 3.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Functional Group
C=O Stretch~ 1680StrongKetone (conjugated)
C-H Stretch (Aromatic)3100 - 3000MediumAromatic C-H
C-H Stretch (Aliphatic)3000 - 2850MediumMethylene and Methoxy C-H
C=C Stretch (Aromatic)1600 - 1450Medium to StrongAromatic Ring
C-O Stretch (Aryl Ether)1275 - 1200StrongAr-O-C
C-O Stretch (Alkyl Ether)1150 - 1085StrongR-O-R

Table 3: Predicted IR absorption bands for this compound.

The carbonyl stretching frequency is particularly diagnostic. For a saturated six-membered ring ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is conjugated with the aromatic ring, which lowers the stretching frequency to approximately 1680 cm⁻¹[2]. The strong absorptions corresponding to the aryl and alkyl ether C-O stretching further confirm the presence of the methoxy group and the pyranone ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺• or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the chromanone scaffold.

  • Molecular Ion: For a compound with the formula C₁₀H₁₀O₃, the exact mass is 178.06299 g/mol [1]. Therefore, a prominent peak at m/z 178 is expected in the EI spectrum, or m/z 179 in the ESI positive ion mode.

  • Fragmentation Pattern: The chromanone ring is known to undergo characteristic fragmentation pathways, including retro-Diels-Alder (RDA) reactions and cleavage of the heterocyclic ring.

MS_Fragmentation_Workflow cluster_path1 Retro-Diels-Alder cluster_path2 Alpha-Cleavage M Molecular Ion (m/z 178) F1 Loss of C2H4 (m/z 150) M->F1 F2 Loss of CO (m/z 150) M->F2 F3 Loss of CH3 (m/z 163) M->F3

Figure 3: Potential fragmentation pathways for this compound in Mass Spectrometry.

A key fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 163. Another common fragmentation is the loss of carbon monoxide (CO) from the carbonyl group, leading to a fragment at m/z 150. Retro-Diels-Alder fragmentation of the dihydropyranone ring could lead to the loss of ethene (C₂H₄), also resulting in a fragment at m/z 150. Further fragmentation of these primary ions would lead to a characteristic fingerprint for the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. The expected ¹H and ¹³C NMR chemical shifts and coupling constants allow for the complete assignment of the proton and carbon skeletons. The characteristic IR absorptions confirm the presence of the key functional groups, particularly the conjugated ketone and ether moieties. Finally, mass spectrometry provides the molecular weight and a fragmentation pattern that is diagnostic of the chromanone framework. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and materials science who are working with this important class of compounds.

References

Topic: 5-Methoxy-4-Chromanone: Natural Occurrence, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The chroman-4-one framework is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1] 5-Methoxy-4-Chromanone, a specific derivative, holds significant interest due to its potential as a synthetic building block and its presence within a class of compounds exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of methoxylated chromanones, detailed methodologies for their isolation and purification, and analytical techniques for their characterization. By synthesizing field-proven protocols and explaining the rationale behind experimental choices, this document serves as an essential resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the Chromanone Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi.[2][4] Their rigid bicyclic structure serves as a versatile template for the design of therapeutic molecules, making them a focal point in the search for new drug leads.[2] The substitution pattern on the chromanone ring system dictates the molecule's biological activity. The methoxy group, as seen in this compound, is a key feature that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on this compound, providing the technical details necessary to source and isolate it for further investigation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to developing effective isolation and purification strategies. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 5-methoxy-2,3-dihydrochromen-4-onePubChem[5]
Molecular Formula C₁₀H₁₀O₃PubChem[5]
Molecular Weight 178.18 g/mol PubChem[5]
CAS Number 863309-86-8PubChem[5]
Appearance White to almost white crystalline powder (Predicted)Chem-Impex (for 6-methoxy isomer)[6]
Melting Point 45 - 49 °C (for 6-methoxy isomer)Chem-Impex (for 6-methoxy isomer)[6]
Boiling Point 180 °C (for 6-methoxy isomer)Chem-Impex (for 6-methoxy isomer)[6]
Calculated LogP 1.3PubChem[5]
Topological Polar Surface Area (TPSA) 35.5 ŲChemScene[7]

Natural Sources of Methoxylated Chromanones

While this compound itself is not extensively documented as a direct isolate, numerous structurally related methoxylated chromanones have been identified from a variety of natural sources. These findings suggest that other plants and fungi may yet be discovered as sources of the target compound.

  • Plants:

    • Portulaca oleracea : A homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, was isolated from this plant, demonstrating the biosynthesis of the 5-methoxy chromanone core in the plant kingdom.[8]

    • Aquilaria spp. : This genus is a rich source of various chromone and chromanone derivatives, many of which are methoxylated.[2][4]

    • Ophiopogon japonicus : The complex homoisoflavanone 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4+ has been found in this species.[9]

  • Fungi:

    • Endophytic and fungicolous fungi, such as Epicoccum purpurascens , are known to produce a wide array of polyketides, including chromanone and isobenzofuran derivatives.[10] Fungal sources represent a promising but less explored avenue for discovering novel chromanones.

A General Framework for Isolation and Purification

The isolation of a target natural product is a systematic process that moves from a complex biological matrix to a pure, crystalline compound. The general workflow is adaptable based on the source material and the physicochemical properties of the target molecule.

G cluster_0 A 1. Sourcing & Preparation (e.g., Plant Material, Fungal Culture) B 2. Extraction (Solvent-based, e.g., Maceration, Soxhlet) A->B Grinding, Drying C 3. Solvent Partitioning (Liquid-Liquid Fractionation) B->C Crude Extract D 4. Column Chromatography (Silica Gel, Gradient Elution) C->D Semi-pure Fractions E 5. Final Purification (HPLC) (Reversed-Phase C18) D->E Target-rich Fractions F 6. Structure Elucidation & Purity Check (NMR, MS, m.p.) E->F Pure Isolate (>95%)

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Protocol: Extraction

The goal of extraction is to efficiently transfer the target compounds from the solid source material into a liquid solvent. The choice of solvent is critical and is based on the polarity of this compound (moderately polar).

Protocol: Maceration Extraction

  • Preparation: Obtain the dried and powdered source material (e.g., leaves, stems, or fungal biomass). A fine powder increases the surface area for extraction.

  • Solvent Selection: Use a mid-polarity solvent like methanol or ethanol. A common practice involves sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by the main extraction with methanol.

  • Maceration:

    • Submerge the powdered material in methanol (e.g., 1:10 w/v ratio) in a large, sealed container.

    • Stir or agitate the mixture at room temperature for 24-48 hours. This allows the solvent to penetrate the cell walls and dissolve the target compounds.

    • Repeat the process 2-3 times with fresh solvent to ensure exhaustive extraction.[11]

  • Filtration & Concentration:

    • Filter the combined methanolic solutions through filter paper (e.g., Whatman No. 1) to remove solid plant/fungal debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C. This is crucial to prevent thermal degradation of the compounds. The result is a viscous crude extract.

Step-by-Step Protocol: Solvent Partitioning

This technique, also known as liquid-liquid extraction, separates the crude extract into fractions based on differing solubilities in two immiscible liquid phases. This step enriches the fraction containing the target compound.

Protocol: Fractionation by Polarity

  • Initial Suspension: Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Hexane Partition:

    • Transfer the suspension to a separatory funnel.

    • Add an equal volume of n-hexane. Shake vigorously and allow the layers to separate.

    • The upper hexane layer will contain highly non-polar compounds (e.g., fats, sterols). Drain the lower aqueous methanol layer.

    • Repeat the hexane wash 2-3 times. Discard the hexane fractions (unless non-polar compounds are also of interest).

  • Ethyl Acetate/Dichloromethane Partition:

    • To the remaining aqueous methanol layer, add an equal volume of a medium-polarity solvent like ethyl acetate or dichloromethane (DCM).[8][12] this compound, being moderately polar, is expected to partition into this layer.

    • Shake, separate, and collect the ethyl acetate/DCM layer. Repeat this extraction 3-4 times to maximize recovery.

  • Concentration: Combine the ethyl acetate/DCM fractions, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure to yield a semi-purified, enriched fraction.

Step-by-Step Protocol: Chromatographic Purification

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.

Protocol 1: Silica Gel Column Chromatography (Primary Purification)

  • Column Packing: Prepare a glass column with a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the semi-purified fraction from step 4.2 in a minimal amount of solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This "dry loading" method typically results in better separation than direct liquid loading.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate). This is known as gradient elution.[13]

    • The rationale is that non-polar compounds will elute first, followed by compounds of increasing polarity.

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and/or a staining reagent).

  • Pooling: Combine the fractions that contain the target compound (identified by its unique Rf value on TLC) and concentrate them.

Protocol 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity compounds for bioassays or structural analysis, reversed-phase HPLC is the method of choice.

  • System Preparation: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic acid or acetic acid to improve peak shape) and Solvent B (e.g., methanol or acetonitrile).[8][14]

  • Method Development:

    • Dissolve the pooled, concentrated fraction from the column chromatography step in the mobile phase.

    • Perform an analytical run first to optimize the separation. A typical gradient might be: 0-20 min, 40% to 80% B; 20-25 min, 80% to 100% B; 25-30 min, hold at 100% B.

    • The flow rate for a semi-preparative column is typically higher, around 3-5 mL/min.

  • Purification Run: Inject the sample and collect the peak corresponding to this compound based on the retention time determined in the analytical run.

  • Post-Purification: Remove the HPLC solvent from the collected fraction via rotary evaporation or lyophilization to yield the pure compound.

Structural Elucidation and Purity Assessment

Once isolated, the compound's identity and purity must be rigorously confirmed using a combination of spectroscopic methods.

TechniquePurposeExpected Data for this compound
¹H NMR Determines the number and environment of protons.Aromatic protons, two methylene group signals (-CH₂-CH₂-), and a singlet for the methoxy group (-OCH₃).[15]
¹³C NMR Determines the number and environment of carbon atoms.Signals for carbonyl carbon (C=O), aromatic carbons, methylene carbons, and the methoxy carbon.[15]
Mass Spectrometry (MS) Determines the exact molecular weight.A molecular ion peak [M+H]⁺ at m/z 179.06.[5]
Infrared (IR) Identifies key functional groups.Characteristic absorption bands for a carbonyl group (C=O, ~1680 cm⁻¹) and C-O ether linkages.[15]
Melting Point A sharp melting point indicates high purity.N/A (Data for isomer is 45-49°C)[6]

Synthetic Strategies: An Alternative Pathway

While this guide focuses on natural isolation, it is valuable for researchers to be aware of synthetic routes. Synthesis offers an alternative when natural sources are scarce or isolation is low-yielding. 4-Chromanones are commonly synthesized via intramolecular cyclization reactions.

G cluster_1 A 2'-Hydroxy-6'-methoxyacetophenone B Aldol Condensation A->B + Aldehyde C Chalcone Intermediate B->C D Intramolecular Cyclization (Michael Addition) C->D Acid/Base Catalyst E This compound D->E

Caption: A representative synthetic pathway to the 4-chromanone core.

Several methods exist, including the efficient one-step synthesis from 2'-hydroxyacetophenones and aldehydes using microwave irradiation, which facilitates a base-mediated aldol condensation followed by cyclization.[16][17]

Conclusion

This compound represents a molecule of significant interest at the intersection of natural product chemistry and medicinal drug discovery. While direct isolation from nature requires further exploration, the established methodologies for related methoxylated chromanones provide a robust and reliable blueprint for its successful isolation. This guide has outlined a comprehensive, step-by-step approach, from initial extraction and fractionation to high-resolution chromatographic purification and spectroscopic characterization. By grounding these protocols in established scientific principles, this document empowers researchers to confidently pursue the isolation of this compound and unlock its potential for future therapeutic applications.

References

The Biological Versatility of 5-Methoxy-4-Chromanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromanone Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman-4-one framework is a prominent heterocyclic scaffold found in a multitude of naturally occurring and synthetic compounds.[1] This structural motif is a key component of various flavonoids, which are well-regarded for their diverse pharmacological activities.[2] The inherent biological relevance of the chromanone core has established it as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1] The substitution pattern on the chromanone ring system plays a crucial role in defining the specific biological effects of its derivatives.[3] Among these, the 5-methoxy substitution has been identified as a key feature in several biologically active molecules, influencing their anticancer, antioxidant, and anti-inflammatory properties.[4][5] This technical guide provides an in-depth exploration of the biological activities associated with 5-Methoxy-4-Chromanone, offering insights into its potential mechanisms of action and providing detailed protocols for its evaluation.

Physicochemical Properties of this compound

This compound, with the chemical formula C10H10O3, is a solid, organic compound.[6] Its molecular weight is 178.18 g/mol .[6] The presence of the methoxy group at the 5-position influences the molecule's polarity and lipophilicity, which in turn can affect its membrane permeability and interaction with biological targets.

PropertyValueSource
Molecular FormulaC10H10O3PubChem[6]
Molecular Weight178.18 g/mol PubChem[6]
XLogP31.3PubChem[6]
Hydrogen Bond Donor Count0PubChem[6]
Hydrogen Bond Acceptor Count3PubChem[6]

Synthesis of this compound

The synthesis of 4-chromanones can be achieved through various established methods. A common approach involves the intramolecular cyclization of 2'-hydroxyacetophenone derivatives. For the synthesis of this compound, a suitable starting material would be 2'-hydroxy-6'-methoxyacetophenone. The general synthetic procedure can be adapted from established protocols for chromanone synthesis.[7][8]

A general synthetic route involves the base-mediated aldol condensation of the appropriate 2'-hydroxyacetophenone with an aldehyde, often facilitated by microwave irradiation to enhance reaction rates and yields.[7]

Potential Biological Activities and Mechanisms of Action

While direct and extensive studies on the unsubstituted this compound are limited, a significant body of research on its derivatives provides a strong basis for inferring its potential biological activities. The chroman-4-one scaffold is known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1]

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory properties. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, a homoisoflavonoid, has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[9] The proposed mechanism involves the downregulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9][10] Furthermore, this derivative was found to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[9][10]

Proposed Anti-inflammatory Signaling Pathway of this compound Derivatives

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS/COX-2 Nucleus->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Metabolic Regulation and Lipid-Lowering Effects

A derivative, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to attenuate hepatic steatosis by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways in HepG2 cells.[11] HMC was found to decrease lipid accumulation and triglyceride content.[11] The activation of AMPK and PPARα leads to the inhibition of lipogenesis and the promotion of fatty acid oxidation.[11] Specifically, HMC was observed to downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD-1), while upregulating carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[11]

Proposed Metabolic Regulatory Pathway of this compound Derivatives

G This compound This compound AMPK AMPK This compound->AMPK activates PPARa PPARα This compound->PPARa activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits CPT1_ACOX1 CPT1/ACOX1 PPARa->CPT1_ACOX1 activates FAS_SCD1 FAS/SCD-1 SREBP1c->FAS_SCD1 activates Lipogenesis Lipogenesis FAS_SCD1->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1_ACOX1->Fatty_Acid_Oxidation G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_Exposure Incubate for Exposure Time (24, 48, or 72h) Treat_Compound->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Potential therapeutic targets of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 5-Methoxy-4-Chromanone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-chromanone core is a privileged heterocyclic scaffold that serves as a foundational structure for a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2][3] The introduction of a methoxy group at the 5-position, creating the this compound framework, significantly influences the molecule's physicochemical properties and pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of compounds derived from the this compound scaffold. We will delve into the mechanistic underpinnings of their anti-inflammatory, metabolic-modulatory, anti-cancer, and neuroprotective effects. Furthermore, this guide will present detailed experimental protocols and workflows for the investigation and validation of these therapeutic targets, offering a practical resource for researchers in drug discovery and development.

The 4-Chromanone Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman-4-one skeleton, characterized by a fused benzene and dihydropyran ring, is a prominent feature in a variety of natural products, including flavonoids and isoflavonoids.[3] This structural motif is recognized for its broad spectrum of pharmacological activities, which include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[4] The lipophilic nature of the chromanone core facilitates passage across cellular membranes, a desirable characteristic for drug candidates.[4] The versatility of the chromanone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The focus of this guide, the 5-methoxy substitution, is a key modification that has been shown to enhance the therapeutic potential of this scaffold in several disease models.

Therapeutic Area: Inflammation and Autoimmune Disorders

Derivatives of the this compound scaffold have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways.

Key Molecular Targets in Inflammation
  • Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Certain methoxy-flavone derivatives have been shown to inhibit both COX-2 and 5-LOX activities.[5]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a crucial role in the pathogenesis of numerous inflammatory diseases. Inhibition of TNF-α production is a key mechanism of action for several anti-inflammatory chromanone derivatives.[5]

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a convergent point for the anti-inflammatory effects of many chromanone compounds.[5][6]

  • Inducible Nitric Oxide Synthase (iNOS) and Prostaglandin E2 (PGE2): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator, while PGE2 is a pro-inflammatory prostaglandin. Suppression of iNOS and COX-2 expression leads to reduced NO and PGE2 production.[6][7]

Signaling Pathway: The NF-κB Inflammatory Cascade

The diagram below illustrates the central role of NF-κB in inflammation and the points of intervention for this compound derivatives.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates & promotes degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Chromanone This compound Derivatives Chromanone->IKK Inhibition Chromanone->NFkB_n Inhibition of Translocation

Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.

Experimental Protocol: NF-κB Reporter Assay

This protocol outlines a luciferase-based reporter assay to quantify the inhibitory effect of a test compound on NF-κB activation in macrophage-like cells.

  • Cell Culture and Transfection:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound derivative or vehicle control.

    • Pre-incubate for 1 hour.

    • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value of the test compound.

Therapeutic Area: Metabolic Diseases

Certain homoisoflavonoid derivatives of this compound have emerged as promising agents for the management of metabolic disorders such as hepatic steatosis (fatty liver disease).

Key Molecular Targets in Metabolic Regulation
  • AMP-activated Protein Kinase (AMPK): A master regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like lipid synthesis).

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that plays a critical role in fatty acid metabolism, particularly in the liver. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[8]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that controls the expression of genes involved in lipogenesis. Inhibition of SREBP-1c reduces the synthesis of fatty acids and triglycerides.[8]

Signaling Pathway: AMPK and PPARα in Hepatic Lipid Metabolism

The following diagram illustrates how this compound derivatives can ameliorate hepatic steatosis by modulating the AMPK and PPARα pathways.

Lipid_Metabolism_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus AMPK AMPK pAMPK pAMPK (Active) ACC ACC pAMPK->ACC Phosphorylates (Inhibits) pACC pACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces Lipogenesis Lipogenesis MalonylCoA->Lipogenesis FAS FAS FAS->Lipogenesis SCD1 SCD-1 SCD1->Lipogenesis SREBP1c SREBP-1c SREBP1c->FAS Upregulates SREBP1c->SCD1 Upregulates PPARa PPARα FattyAcidOxidationGenes Fatty Acid Oxidation Genes (CPT1, ACOX1) PPARa->FattyAcidOxidationGenes Activates Transcription Chromanone This compound Derivatives Chromanone->AMPK Activation Chromanone->SREBP1c Inhibition Chromanone->PPARa Upregulation

Caption: Modulation of hepatic lipid metabolism by this compound derivatives via AMPK and PPARα pathways.

Experimental Protocol: Western Blot Analysis of Key Metabolic Proteins

This protocol describes the detection and quantification of key proteins in the AMPK and PPARα pathways in HepG2 cells treated with a this compound derivative.

  • Cell Culture and Treatment:

    • Culture HepG2 cells in a suitable medium.

    • Induce hepatic steatosis by treating the cells with a mixture of free fatty acids (e.g., oleate and palmitate).

    • Treat the cells with various concentrations of the test compound for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, FAS, PPARα, CPT1, ACOX1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Therapeutic Area: Oncology

The this compound scaffold has been investigated for its anti-cancer properties, with derivatives showing efficacy in various cancer cell lines.

Key Molecular Targets in Cancer
  • Apoptosis Pathways: Induction of apoptosis is a key mechanism for many anti-cancer drugs. Chromanone derivatives have been shown to induce apoptosis in breast cancer cells.[9]

  • Cell Cycle Regulation: Dysregulation of the cell cycle is a hallmark of cancer. Some chromanone derivatives can cause cell cycle arrest, preventing cancer cell proliferation.[9]

  • Akt Signaling Pathway: The Akt pathway is a critical signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. Inhibition of Akt is a potential anti-cancer strategy.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value of the compound.

Therapeutic Area: Neurodegenerative Diseases

The antioxidant and signaling-modulatory properties of this compound derivatives make them interesting candidates for the treatment of neurodegenerative disorders.

Key Molecular Targets in Neuroprotection
  • Oxidative Stress Pathways: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The free radical scavenging ability of chromanone derivatives can mitigate this damage.[10][11]

  • Excitotoxicity: Excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to excitotoxic neuronal death. Some chromanone derivatives can inhibit this process.[10]

  • ERK-CREB Signaling Pathway: The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal survival, synaptic plasticity, and memory. Enhancement of this pathway can be neuroprotective.[10][11]

  • GABAA Receptors: Modulation of the GABAergic system can impact cognitive function. Some oroxylin A derivatives, which share the chromone core, act as GABAA receptor antagonists and have shown pro-cognitive effects.[12]

Signaling Pathway: The ERK-CREB Neuroprotective Cascade

The diagram below depicts the ERK-CREB signaling pathway and its positive modulation by certain this compound derivatives.

ERK_CREB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK pERK (Active) CREB CREB pERK->CREB Translocates to nucleus and phosphorylates pCREB pCREB (Active) NeuroprotectiveGenes Neuroprotective Gene Expression pCREB->NeuroprotectiveGenes Activates Transcription Chromanone This compound Derivatives Chromanone->ERK Enhances Phosphorylation

Caption: Enhancement of the ERK-CREB neuroprotective signaling pathway by this compound derivatives.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-chromanones can be achieved through various methods, including the intramolecular cyclization of 2'-hydroxychalcones or the reaction of 2'-hydroxyacetophenones with aldehydes.[13][14] Structure-activity relationship studies on chromanone derivatives have revealed key insights. For instance, the presence and position of hydroxyl and methoxy groups on both the chromanone ring and any phenyl substituents significantly impact their biological activity.[15][16] The development of potent and selective inhibitors often involves the strategic modification of these functional groups to optimize interactions with the target protein.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics for a range of diseases. Its derivatives have demonstrated significant activity against key targets in inflammation, metabolic disorders, cancer, and neurodegeneration. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of the precise molecular mechanisms of action and in vivo efficacy studies in relevant animal models will be crucial for translating the therapeutic potential of this versatile scaffold into clinical applications.

References

An In-Depth Technical Guide to the In Silico Elucidation of 5-Methoxy-4-Chromanone Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2] 5-Methoxy-4-Chromanone, a specific derivative, presents a compelling subject for computational investigation to unlock its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causal reasoning behind critical methodological choices. We will navigate the complete computational workflow, from initial target identification and molecular docking to the dynamic analysis of protein-ligand stability through molecular dynamics (MD) simulations and the crucial prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each stage is detailed with self-validating protocols, authoritative citations, and data visualization to ensure scientific integrity and practical applicability.

Section 1: Foundational Concepts

The Therapeutic Potential of Chromanones: A Privileged Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) and their unsaturated counterparts, chromones, are heterocyclic compounds widely distributed in the plant kingdom.[1] This structural class is not merely of academic interest; it is a cornerstone of many flavonoids and is associated with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The rigid bicyclic framework of the chromanone core serves as an excellent template for designing therapeutic molecules, allowing for diverse substitutions that can fine-tune its interaction with biological targets.[2]

Focus Molecule: this compound

Our subject, this compound, is a specific derivative whose potential is yet to be fully explored. Understanding its fundamental properties is the first step in any computational analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem
Molecular Weight 178.18 g/mol PubChem
IUPAC Name 5-methoxy-2,3-dihydrochromen-4-onePubChem
XLogP3 1.3PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem

A summary of key physicochemical properties of this compound.

The presence of a methoxy group can significantly influence the molecule's electronic properties and its ability to form specific interactions within a protein binding pocket.

The Rationale for In Silico Modeling in Drug Discovery

Before committing to costly and time-consuming laboratory synthesis and testing, in silico modeling provides a powerful platform for initial screening and hypothesis generation. This computational approach allows us to predict how a molecule will behave at a target, assess its "drug-likeness," and identify potential liabilities early in the discovery pipeline.[5][6] By simulating molecular interactions, we can prioritize the most promising candidates, saving significant time and resources.[6]

Section 2: The In Silico Workflow: A Strategic Overview

A robust in silico investigation follows a logical progression from broad screening to detailed dynamic analysis. This workflow ensures that each subsequent step is built upon a solid foundation of data, providing a comprehensive profile of the molecule's potential.

In_Silico_Workflow cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Dynamic Stability Analysis cluster_3 Phase 4: Pharmacokinetic Profile Target_ID Hypothesis-Driven Target Selection PDB_Select Protein Structure Sourcing (PDB) Target_ID->PDB_Select Receptor_Prep Protocol: Receptor Preparation PDB_Select->Receptor_Prep Ligand_Prep Protocol: Ligand Preparation Docking Protocol: Molecular Docking (e.g., Vina) Ligand_Prep->Docking Docking_Analysis Analysis of Pose & Binding Affinity Docking->Docking_Analysis MD_Setup System Building & Force Field Selection Docking_Analysis->MD_Setup Select Best Pose MD_Sim Protocol: MD Simulation (e.g., GROMACS) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->MD_Analysis ADMET_Pred Protocol: ADMET Prediction MD_Analysis->ADMET_Pred Confirm Stability ADMET_Analysis Drug-Likeness Evaluation ADMET_Pred->ADMET_Analysis Conclusion Conclusion ADMET_Analysis->Conclusion Synthesize Data

Caption: High-level overview of the in silico drug discovery workflow.

Section 3: Stage 1 - Target Identification and Preparation

Hypothesis-Driven Target Selection

The selection of a biological target is not arbitrary; it is guided by existing knowledge. Chromanone derivatives have been investigated for a range of activities, including potential interactions with opioid receptors and roles as anti-diabetic agents.[3][7][8] For this guide, we will hypothesize a role in modulating a key signaling protein, such as a protein kinase, which is a common target class for small molecules. The Protein Data Bank (PDB) is the primary repository for macromolecular structures and our starting point for acquiring a target.[9]

Protocol: Receptor Preparation

The raw data from the PDB is not immediately ready for simulation. It must be carefully prepared to create a chemically accurate representation.

Objective: To clean a raw PDB file, add missing atoms, and assign correct charges for docking. Tools: AutoDock Tools, PyMOL, or UCSF Chimera.

Step-by-Step Methodology:

  • Obtain Structure: Download the desired protein structure from the --INVALID-LINK-- database (e.g., PDB ID: 2BXA for Human Serum Albumin as an illustrative target).[10]

  • Initial Cleaning: Open the PDB file in a molecular viewer. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[11]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Use the software's tools to add hydrogens, ensuring that the ionization states of acidic and basic residues (like Histidine) are appropriate for a physiological pH (~7.4).

  • Assign Charges: Compute and assign partial atomic charges. For proteins, standard force fields like Gasteiger charges are commonly used in docking preparations.

  • Save as PDBQT: For use with AutoDock Vina, the final step is to save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

Section 4: Stage 2 - Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[12][13] It uses search algorithms to explore possible conformations and scoring functions to rank them.[12]

Protocol: Ligand and Docking Simulation

Objective: To prepare the this compound ligand and perform a docking simulation against the prepared receptor. Tools: AutoDock Tools, AutoDock Vina.

Docking_Workflow Start Start: 2D Structure of Ligand Get3D Generate 3D Conformation (e.g., via PubChem) Start->Get3D PrepLigand Prepare Ligand: Add Hydrogens, Assign Charges, Define Rotatable Bonds Get3D->PrepLigand SaveL Save as .pdbqt file PrepLigand->SaveL RunVina Execute AutoDock Vina Simulation SaveL->RunVina PrepReceptor Start: Prepared Receptor .pdbqt file DefineGrid Define Grid Box: Center on Binding Site PrepReceptor->DefineGrid DefineGrid->RunVina Analyze Analyze Results: Binding Energy & Pose RunVina->Analyze End End: Top-ranked Protein-Ligand Complex Analyze->End

Caption: Step-by-step workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from the PubChem database).

    • Load the structure into AutoDock Tools. The software will automatically detect rotatable bonds.

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Load both the prepared receptor and ligand PDBQT files into AutoDock Tools.

    • Define a 3D grid box that encompasses the entire binding site of interest. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[11]

  • Run AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

    • Execute the Vina simulation from the command line.[13]

  • Analysis of Results:

    • Vina will output a file containing several binding poses, ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses in PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein.

Data Interpretation: Hypothetical Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5TYR 151, LEU 289, SER 190
2-8.2TYR 151, VAL 295, SER 190
3-7.9PHE 293, LEU 289, ALA 194

Hypothetical docking results for this compound against a target kinase.

Section 5: Stage 3 - Elucidating Dynamic Interactions with MD Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of a solvent environment. Molecular dynamics (MD) simulations address this by modeling the atomistic movements of the system over time, providing deeper insights into the stability and dynamics of the protein-ligand complex.[14][15]

Causality in Setup: Force Fields and Water Models

The accuracy of an MD simulation is fundamentally dependent on the quality of its force field—a set of parameters that defines the potential energy of the system.[15]

  • Expertise & Experience: For protein-ligand complexes, force fields like CHARMM36 or AMBER are industry standards because they have been extensively parameterized and validated against experimental data. The choice between them can depend on the specific nature of the system and available ligand parameters. For this guide, we select CHARMM36 due to its robustness for a wide range of biomolecules.[10] The ligand itself requires its own parameters, which can often be generated using servers like the CGenFF (CHARMM General Force Field).

  • Trustworthiness: The system is solvated using a water model, such as TIP3P , to mimic physiological conditions. This is a critical step because water molecules can play a direct role in mediating protein-ligand interactions. Explicitly modeling the solvent ensures the simulation is a more realistic and self-validating system.

Protocol: MD Simulation of the Protein-Ligand Complex

Objective: To assess the stability of the top-ranked docked pose of this compound within the target's binding site over time. Tools: GROMACS, VMD for visualization.

MD_Workflow Start Start: Best Docked Protein-Ligand Pose Topology Generate System Topology (Protein, Ligand, Ions) Start->Topology Solvation Define Simulation Box & Solvate with Water Topology->Solvation Minimization Energy Minimization (Remove Steric Clashes) Solvation->Minimization Equil_NVT NVT Equilibration (Constant Temp) Minimization->Equil_NVT Equil_NPT NPT Equilibration (Constant Pressure) Equil_NVT->Equil_NPT Production Production MD Run (Data Collection) Equil_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis End End: Dynamic Stability Profile Analysis->End

Caption: The sequential workflow for a GROMACS MD simulation.

Step-by-Step Methodology:

  • System Building: Start with the best pose from docking. Use GROMACS tools to generate the protein and ligand topology files using the chosen force field (e.g., CHARMM36).[10]

  • Solvation and Ionization: Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the edge) and fill it with the chosen water model (e.g., TIP3P).[10] Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes.

  • Equilibration: Conduct a two-phase equilibration.[10]

    • NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained, allowing the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure, Temperature): Apply constant pressure to bring the system to the correct density. The restraints on the protein can be gradually released during this phase.

  • Production Run: Perform the final production MD simulation for a duration sufficient to observe the system's stability (e.g., 100 nanoseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate key metrics.[15]

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the starting structure. A stable, plateauing RMSD suggests the complex is not drifting apart.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stable interactions.

Section 6: Stage 4 - Predicting "Drug-Likeness" with ADMET Modeling

A compound can bind perfectly to its target but still fail as a drug if it cannot be absorbed by the body, is metabolized too quickly, or is toxic.[16] In silico ADMET prediction provides an early assessment of these crucial pharmacokinetic properties.[5][17][18]

Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET properties of this compound using computational models. Tools: SwissADME, pkCSM, or other ADMET prediction web servers.

Step-by-Step Methodology:

  • Obtain SMILES String: Convert the structure of this compound into a SMILES (Simplified Molecular-Input Line-Entry System) string. This can be done using PubChem or other chemistry software.

  • Submit to Server: Input the SMILES string into the chosen web server (e.g., SwissADME).

  • Analyze Output: The server will return a comprehensive report of predicted properties.

  • Synthesize Data: Consolidate the key predictions into a summary table for easy evaluation.

Data Presentation: Predicted ADMET Properties
PropertyPredictionInterpretation / Guideline
Lipinski's Rule of 5 0 ViolationsGood oral bioavailability is likely. (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10)
GI Absorption HighThe compound is likely well-absorbed from the gut.
BBB Permeant YesThe compound may be able to cross the blood-brain barrier.
CYP2D6 Inhibitor NoUnlikely to interfere with the metabolism of drugs processed by this key enzyme.
AMES Toxicity NoPredicted to be non-mutagenic.
hERG I Inhibitor NoLow risk of cardiotoxicity.

Predicted ADMET profile for this compound based on common in silico models.

Section 7: Synthesis and Conclusion

This guide has outlined a comprehensive in silico workflow for evaluating the therapeutic potential of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can construct a holistic profile of the molecule.

  • Docking suggested a strong binding affinity for our hypothetical kinase target, identifying key residues for interaction.

  • MD simulations would (hypothetically) confirm that this interaction is stable over time in a dynamic, solvated environment, with the ligand maintaining key hydrogen bonds in the binding pocket.

  • ADMET analysis predicted that this compound possesses favorable drug-like properties, with good absorption and a low risk of common toxicities.

Limitations and Future Directions: It is imperative to recognize that in silico models are predictive, not definitive. The insights generated here form a strong, data-driven hypothesis that must be validated through experimental work. The next logical steps would be in vitro enzyme inhibition assays to confirm the interaction with the target protein and cell-based assays to evaluate its biological effect. This computational framework, however, ensures that such resource-intensive experimental validation is undertaken with the highest possible probability of success.

References

A Technical Guide to 5-Methoxy-4-Chromanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic compounds. As a core component of flavonoids like flavanones and isoflavones, this moiety is associated with a broad spectrum of biological activities. The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, leading to significant variations in their chemical properties and pharmacological profiles. This structural nuance imparts a higher degree of flexibility and three-dimensionality, making chromanones attractive templates for drug discovery. Research has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.

This guide provides an in-depth technical overview of a specific derivative, 5-Methoxy-4-Chromanone. We will explore its chemical identity, physicochemical properties, synthetic methodologies, potential applications in research and drug development, and essential safety considerations, offering a comprehensive resource for scientists and professionals in the field.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical entity. This compound is systematically identified by a unique set of identifiers and characterized by specific physicochemical properties.

Core Identifiers

The fundamental identifiers for this compound are summarized below, providing unambiguous references for this compound in chemical databases and literature.

IdentifierValueSource
CAS Number 863309-86-8[PubChem][1]
IUPAC Name 5-methoxy-2,3-dihydrochromen-4-one[PubChem][1]
Molecular Formula C₁₀H₁₀O₃[PubChem][1]
Molecular Weight 178.18 g/mol [PubChem][1]
Canonical SMILES COC1=CC=CC2=C1C(=O)CCO2[PubChem][1]
InChI Key NDMGXDPNMNYBFW-UHFFFAOYSA-N[PubChem][1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability. While experimental data for this compound is not widely published, computed properties provide valuable estimates. For context, experimental data for the related isomer, 6-Methoxy-4-chromanone, are included.

PropertyValue (this compound)Value (6-Methoxy-4-chromanone)Source
Physical State Solid (Predicted)White to almost white crystalline powder[Chem-Impex]
Melting Point Not available45 - 49 °C[Chem-Impex]
Boiling Point Not available180 °C / 23 mmHg[Chem-Impex]
XLogP3-AA 1.3 (Computed)1.66 (Computed)[PubChem][1], [ChemScene][2]
Topological Polar Surface Area 35.5 Ų (Computed)35.53 Ų (Computed)[PubChem][1], [ChemScene][2]
Hydrogen Bond Donor Count 0 (Computed)0 (Computed)[PubChem][1], [ChemScene][2]
Hydrogen Bond Acceptor Count 3 (Computed)3 (Computed)[PubChem][1], [ChemScene][2]

Section 2: Synthesis and Characterization

The synthesis of chromanones is a well-established area of organic chemistry, with several methodologies available for constructing the core heterocyclic ring system.

Synthetic Strategy: Intramolecular Cyclization

A common and effective route to chromanones involves the intramolecular cyclization of an appropriate precursor. One such strategy is the acid-catalyzed cyclization of 3-aryloxypropanenitriles or a related Michael addition followed by cyclization.

The diagram below illustrates a generalized two-step synthesis pathway applicable to various chromanones.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Houben-Hoesch Cyclization A Phenol Derivative (e.g., 3-Methoxyphenol) C 3-Aryloxypropanenitrile Intermediate A->C K₂CO₃, t-BuOH B Acrylonitrile B->C D 3-Aryloxypropanenitrile Intermediate E This compound D->E TfOH, TFA

Caption: Generalized workflow for 4-chromanone synthesis.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is adapted from established methods for chromanone synthesis and outlines a viable procedure for preparing this compound.[3]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

  • To a solution of 3-methoxyphenol (1.0 equiv) in tert-butanol, add a catalytic amount of potassium carbonate (e.g., 0.1 equiv).

  • Add acrylonitrile (1.1 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil, the 3-(3-methoxyphenoxy)propanenitrile intermediate, via vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Cool a solution of trifluoroacetic acid (TFA, 5.0 equiv) to 0 °C.

  • Slowly add trifluoromethanesulfonic acid (TfOH, 1.5 equiv) to the cooled TFA.

  • Add the 3-(3-methoxyphenoxy)propanenitrile intermediate (1.0 equiv) dropwise to the acid mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9 ppm), and two aliphatic triplets corresponding to the protons at the C2 and C3 positions of the dihydropyran ring. For the related isomer 8-Methoxy-4-chromanone, the methylene protons appear as triplets at approximately 2.36 ppm and 4.05-4.43 ppm.[2]

    • ¹³C NMR : The carbon NMR would display signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (with the methoxy-substituted carbon being significantly shielded), the methoxy carbon (around 55 ppm), and the two aliphatic carbons.

  • Mass Spectrometry (MS) : The mass spectrum should show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of 178.18 g/mol . Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ fragments.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

Section 3: Applications in Research and Drug Development

The chroman-4-one nucleus is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications. Their biological activities are diverse, spanning from anticancer and antioxidant to anti-inflammatory and antidiabetic effects.

Modulation of Key Biological Targets

The chromanone scaffold serves as a versatile framework for designing inhibitors of various enzymes and modulators of signaling pathways implicated in disease.

G cluster_0 Chromanone Scaffold cluster_1 Potential Biological Targets & Pathways cluster_2 Therapeutic Implications Chromanone this compound Core Structure SIRT2 SIRT2 Inhibition Chromanone:f0->SIRT2 Inhibits AMPK AMPK Pathway Activation Chromanone:f0->AMPK Activates Antioxidant Antioxidant Pathways (e.g., Free Radical Scavenging) Chromanone:f0->Antioxidant Modulates Neuro Neurodegenerative Diseases SIRT2->Neuro Leads to Metabolic Metabolic Disorders (e.g., Hepatic Steatosis) AMPK->Metabolic Leads to Cancer Cancer Proliferation Antioxidant->Cancer Leads to

Caption: Potential therapeutic pathways modulated by chromanone derivatives.

  • Sirtuin 2 (SIRT2) Inhibition : Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme linked to neurodegenerative disorders like Parkinson's and Huntington's disease.[4] The development of such inhibitors is a promising strategy for therapeutic intervention in these conditions.

  • AMPK/PPARα Pathway Activation : Certain homoisoflavonoids based on the chromanone structure have been shown to attenuate hepatic steatosis (fatty liver disease) by activating key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[5] This activation helps reduce lipid accumulation in liver cells.

  • Anticancer and Antioxidant Activity : The chromanone framework is frequently found in compounds with significant antioxidant and anticancer properties. Studies on 3-benzylidene chroman-4-one analogs have demonstrated their ability to scavenge free radicals and induce apoptosis in cancer cell lines, indicating their potential for development as anticancer agents.

Section 4: Safety and Handling

  • General Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation : Move the person to fresh air.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Literature review of 5-Methoxy-4-Chromanone research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of 5-Methoxy-4-Chromanone

Introduction: The Privileged Scaffold of Chromanone

The chroman-4-one framework, a heterocyclic moiety composed of a fused benzene and dihydropyran ring, stands as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives are abundant in natural products, particularly flavonoids, and exhibit a vast spectrum of biological activities.[3] Unlike its close relative, chromone, the chroman-4-one structure lacks a C2-C3 double bond, a subtle structural difference that imparts significantly varied pharmacological properties.[2] This guide focuses on a specific, synthetically accessible derivative, This compound , exploring its chemical properties, synthesis, and the burgeoning research into its therapeutic potential and that of its close analogs. For drug development professionals, understanding the nuances of this scaffold is critical for designing novel therapeutics with enhanced efficacy and selectivity.

Part 1: Core Molecular Profile of this compound

A foundational understanding of a compound begins with its physicochemical and spectroscopic identity. This information is paramount for its unambiguous identification, synthesis, and quality control.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data, primarily computed, provides a baseline for experimental design, including solvent selection and chromatographic purification strategies.

PropertyValueSource
IUPAC Name 5-methoxy-2,3-dihydrochromen-4-onePubChem[4]
Molecular Formula C₁₀H₁₀O₃PubChem[4]
Molecular Weight 178.18 g/mol PubChem[4]
CAS Number 863309-86-8PubChem[4]
XLogP3 (Lipophilicity) 1.3PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Topological Polar Surface Area 35.5 ŲPubChem[4]
Spectroscopic Signature for Structural Verification

Accurate structural elucidation is non-negotiable in chemical research. The following outlines the expected spectroscopic data for this compound, providing a reference for researchers verifying its synthesis or isolation.[5][6][7][8]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (~6.8-7.8 ppm): Three protons on the benzene ring will exhibit characteristic splitting patterns (e.g., doublet of doublets, triplets) based on their coupling with adjacent protons.

    • Methylene Protons (~4.5 ppm): The protons at the C2 position, adjacent to the heterocyclic oxygen, will appear as a triplet.

    • Methylene Protons (~2.8 ppm): The protons at the C3 position, adjacent to the carbonyl group, will also appear as a triplet, shifted upfield relative to the C2 protons.

    • Methoxy Protons (~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (~192 ppm): A distinct signal in the downfield region, characteristic of a ketone.

    • Aromatic Carbons (~110-160 ppm): Six unique signals corresponding to the carbons of the benzene ring. The carbon attached to the methoxy group will be significantly shielded.

    • Aliphatic Carbons (~67 ppm and ~37 ppm): Signals for the C2 and C3 carbons of the dihydropyran ring.

    • Methoxy Carbon (~56 ppm): A signal corresponding to the methyl carbon of the methoxy group.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band indicative of the conjugated ketone carbonyl group.

    • C-O-C Stretches (~1250 cm⁻¹ and ~1050 cm⁻¹): Bands corresponding to the aryl-ether and alkyl-ether stretches.

    • C(sp²)-H Stretches (~3000-3100 cm⁻¹): Signals for the aromatic C-H bonds.

    • C(sp³)-H Stretches (~2850-3000 cm⁻¹): Signals for the aliphatic C-H bonds of the methylene and methoxy groups.

  • MS (Mass Spectrometry):

    • Molecular Ion Peak (M⁺): An intense peak at m/z = 178, corresponding to the molecular weight of the compound.

    • Key Fragmentation: A common fragmentation pattern would be the loss of a methyl group (•CH₃) from the methoxy ether, resulting in a fragment at m/z = 163, or the loss of a methoxy radical (•OCH₃) leading to a fragment at m/z = 147.

Part 2: Synthesis of the Chroman-4-one Scaffold

The synthesis of chroman-4-ones is a well-established field, with modern methods favoring efficiency and yield. Microwave-assisted synthesis has emerged as a particularly effective technique for the rapid construction of this scaffold.[9]

General Synthetic Workflow: Microwave-Assisted Aldol Condensation

A robust and efficient one-step procedure involves the base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular Michael addition.[9] This approach allows for the rapid generation of a library of chroman-4-one derivatives for screening.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 2'-Hydroxy-5'-methoxyacetophenone P1 Combine Reactants in Microwave Vial A->P1 B Aldehyde (R-CHO) B->P1 C Base (e.g., DIPA) C->P1 D Solvent (e.g., EtOH) D->P1 P2 Microwave Irradiation (e.g., 160-170 °C, 1h) P1->P2 Aldol Condensation/ Intramolecular Michael Addition W1 Dilute with CH₂Cl₂ P2->W1 W2 Aqueous Wash (NaOH, HCl, Brine) W1->W2 W3 Dry (MgSO₄) & Concentrate W2->W3 W4 Flash Column Chromatography W3->W4 F Purified 2-R-Substituted This compound W4->F

Microwave-assisted synthesis of 2-substituted 5-Methoxy-4-Chromanones.

Part 3: Biological Activities and Therapeutic Mechanisms

While research on this compound itself is specific, the broader class of substituted chromanones provides a wealth of data on potential therapeutic applications. Structure-activity relationship (SAR) studies consistently show that modifications at the 2, 5, 6, 7, and 8 positions dramatically influence biological outcomes.[9][10]

Metabolic Regulation: Ameliorating Hepatic Steatosis

Non-alcoholic fatty liver disease (NAFLD) is a major health concern linked to metabolic syndrome. Research on a closely related homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has provided profound insights into the potential of this scaffold to combat hepatic steatosis (fatty liver).[11]

HMC was found to significantly decrease lipid accumulation in free fatty acid-treated HepG2 liver cells.[11] The mechanism involves the dual activation of two critical metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[11]

  • AMPK Activation: HMC treatment leads to the phosphorylation (activation) of AMPK. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[11] This effectively shuts down de novo lipogenesis.

  • PPARα Pathway Upregulation: HMC also enhances the expression of PPARα, a nuclear receptor that governs fatty acid oxidation. This, in turn, increases the expression of downstream enzymes like carnitine palmitoyl transferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1), which are essential for breaking down fatty acids.[11]

This dual action—inhibiting fat synthesis while promoting fat burning—makes the methoxy-chromanone scaffold a highly attractive candidate for developing new treatments for NAFLD.

G HMC HMC Derivative (5-OH-7-MeO-Chromanone) AMPK AMPK HMC->AMPK Activates SREBP1c SREBP-1c HMC->SREBP1c Inhibits PPARa PPARα HMC->PPARa Upregulates pAMPK pAMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates pACC pACC (Inactive) ACC->pACC Lipogenesis De Novo Lipogenesis (Fat Synthesis) pACC->Lipogenesis Inhibits Lipid Lipid Accumulation (Hepatic Steatosis) Lipogenesis->Lipid SREBP1c->Lipogenesis Promotes CPT1 CPT1 & ACOX1 PPARa->CPT1 Increases Expression FAO Fatty Acid Oxidation (Fat Burning) CPT1->FAO Promotes FAO->Lipid Reduces

HMC derivative signaling pathway in reducing hepatic steatosis.
Anticancer Activity

The chromanone scaffold is a recurring motif in the development of anticancer agents.[12][13] Studies on various derivatives have shown potent antiproliferative activity against multiple cancer cell lines, including human breast cancer (MCF-7) and murine melanoma (B16F10).[12][14]

The mechanisms are often multifactorial:

  • Apoptosis Induction: Spirochromanone analogs have been shown to induce apoptosis (programmed cell death), a key goal of cancer therapy.[12]

  • Cell Cycle Arrest: Potent derivatives can arrest the cell cycle, typically at the G2 phase, preventing cancer cells from dividing.[12]

  • Oxidative Stress: Some derivatives exert their cytotoxic effects by increasing intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[14]

SAR studies suggest that substitutions on the chromanone ring are critical. For instance, spiro-[chromane-2,4′-piperidine]-4-one derivatives have emerged as a particularly potent class of anticancer agents.[12]

Sirtuin Inhibition and Neuroprotection

Sirtuins are a class of enzymes implicated in aging-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Chroman-4-one derivatives have been identified as selective and potent inhibitors of Sirtuin 2 (SIRT2).[9] The most effective SIRT2 inhibitors in this class typically feature an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions, demonstrating the tunability of the scaffold for specific enzyme targets.[9]

Part 4: Experimental Protocols for In Vitro Evaluation

To ensure the trustworthiness and reproducibility of research findings, detailed methodologies are essential. The following are representative protocols for evaluating the biological activity of this compound and its derivatives.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.[15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Western Blot for Protein Expression Analysis (AMPK/PPARα Pathway)

This protocol is adapted from the methodology used to elucidate the mechanism of the HMC derivative.[11] It allows for the quantification of key proteins and their phosphorylation status.

G A 1. Cell Lysis Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration using a BCA or Bradford assay. A->B C 3. SDS-PAGE Separate protein samples (20-40 µg) by molecular weight on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane. C->D E 5. Blocking Block the membrane with 5% skim milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. D->E F 6. Primary Antibody Incubation Incubate membrane overnight at 4°C with primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-PPARα, anti-β-actin). E->F G 7. Secondary Antibody Incubation Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. F->G H 8. Detection Apply enhanced chemiluminescence (ECL) substrate and visualize protein bands using an imaging system. G->H I 9. Analysis Quantify band intensity using software (e.g., ImageJ). Normalize target protein levels to a loading control (β-actin). H->I

Standard workflow for Western Blot analysis.

Conclusion and Future Directions

This compound and its related analogs represent a versatile and highly promising class of compounds for drug development. The core scaffold is readily synthesized and can be extensively modified to optimize activity against a range of biological targets. Current research highlights its significant potential in metabolic diseases like NAFLD, in oncology, and potentially in neuroprotection.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a broader library of this compound derivatives to build a more comprehensive understanding of how substitutions affect potency and selectivity.

  • In Vivo Validation: Moving the most promising in vitro candidates into preclinical animal models to validate their efficacy and assess their pharmacokinetic and safety profiles.

  • Target Deconvolution: For compounds with interesting phenotypic effects, employing advanced techniques to identify their precise molecular targets, which could unveil novel therapeutic pathways.

The chroman-4-one nucleus continues to be a fertile ground for discovery, and the 5-methoxy substituted variant is a prime candidate for further investigation by the scientific community.

References

Methodological & Application

Application Note: Comprehensive Characterization of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-4-Chromanone is a heterocyclic organic compound belonging to the chromanone family. Its structural motif is a key component in a variety of biologically active molecules and natural products, making it a significant target in medicinal chemistry and drug discovery. The precise characterization of this compound is paramount for ensuring its purity, stability, and identity, which are critical aspects of the drug development pipeline. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methodologies described herein are designed to be robust and self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃PubChem CID: 15264348
Molecular Weight178.18 g/mol PubChem CID: 15264348
AppearancePredicted to be a solidInferred from related chromanones
IUPAC Name5-methoxy-2,3-dihydrochromen-4-onePubChem CID: 15264348

Chromatographic Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound, as well as for the detection of any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and for the quantitative analysis of this compound. A reversed-phase method is proposed here, leveraging the compound's moderate polarity.

Rationale for Method Selection:

A C18 column is selected for its versatility and proven efficacy in separating a wide range of moderately polar compounds. The mobile phase, consisting of a mixture of acetonitrile and water, provides excellent resolving power. The addition of a small percentage of formic acid is crucial for suppressing the ionization of any potential acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks. UV detection is chosen due to the presence of a chromophore in the this compound structure.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or lambda max determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • From the stock solution, prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][3]

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Acetonitrile/Water Filter Filter all solutions (0.45 µm) Sample->Filter MobilePhase Prepare Mobile Phases A & B (with 0.1% Formic Acid) Inject Inject Sample (10 µL) Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Purity Assess Purity Quantify->Purity

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

Rationale for Method Selection:

Given its predicted volatility, GC-MS is a suitable method for the analysis of this compound. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is chosen to separate compounds based on their boiling points. Electron ionization (EI) is employed to generate characteristic fragmentation patterns that can be used for structural confirmation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis:

    • The resulting mass spectrum should be analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern can be compared with spectral libraries for confirmation.

Predicted Mass Spectrometry Fragmentation

IonPredicted m/zDescription
[M]⁺178Molecular Ion
[M - CH₃]⁺163Loss of a methyl radical from the methoxy group
[M - CO]⁺150Loss of carbon monoxide
[M - OCH₃]⁺147Loss of a methoxy radical

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Rationale for Method Selection:

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Together, they allow for the complete assignment of the molecular structure.

Experimental Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) using standard pulse programs.

Predicted NMR Spectral Data (in CDCl₃)

¹H NMR:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.5 - 7.5m3H
O-CH₂~4.5t2H
C(O)-CH₂~2.8t2H
OCH₃~3.9s3H

¹³C NMR:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~192
Aromatic-C-O~160
Aromatic-C110 - 140
O-CH₂~67
OCH₃~56
C(O)-CH₂~37

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) Standard Add Internal Standard (TMS) Dissolve->Standard Acquire1H Acquire ¹H Spectrum Standard->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (optional) Acquire13C->Acquire2D Process Process Raw Data (FT) Acquire2D->Process Assign Assign Chemical Shifts and Coupling Constants Process->Assign Elucidate Confirm Structure Assign->Elucidate

Caption: Workflow for the NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for Method Selection:

FT-IR is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. It is particularly useful for confirming the presence of the carbonyl group (C=O) and the ether linkages (C-O) in this compound.

Experimental Protocol: FT-IR Analysis

  • Instrumentation:

    • FT-IR spectrometer.

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

Characteristic FT-IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=O (ketone)~1680
C=C (aromatic)1600 - 1450
C-O (aryl ether)~1250
C-O (alkyl ether)~1100
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for determining the optimal wavelength for HPLC detection.

Rationale for Method Selection:

The aromatic ring and the carbonyl group in this compound constitute a conjugated system that absorbs UV radiation. This allows for the determination of its maximum absorption wavelength (λmax), which is crucial for setting up a sensitive HPLC method.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation:

    • UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol, at a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Scan the sample from 200 to 400 nm to determine the λmax.

Expected UV-Vis Absorption

Based on the chromanone structure, this compound is expected to exhibit a λmax in the range of 250-280 nm.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this important molecule. Adherence to the described protocols and validation guidelines will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in the pharmaceutical industry.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Methoxy-4-Chromanone. Chromanones are a class of heterocyclic compounds with significant interest in pharmaceutical and chemical research. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and method validation in accordance with industry standards. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for routine analysis in quality control and research environments.

Introduction

This compound (C₁₀H₁₀O₃) is an aromatic ketone and a key intermediate in the synthesis of various biologically active molecules.[1] Its accurate quantification is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] Specifically, reverse-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most widely used separation technique due to its versatility and applicability to a broad range of compounds, including those with some degree of hydrophobicity.[3] This application note presents a detailed, validated RP-HPLC method designed for the reliable analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., Agilent Zorbax Extend C18, 4.6 x 150 mm, 5 µm) was used for separation.[4]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH) were used. Water was purified using a Milli-Q system.

  • Chemicals: this compound reference standard (>98% purity), and phosphoric acid (analytical grade).

  • Sample Preparation: Syringe filters (0.45 µm) are essential for sample clarification to prevent column clogging.[5]

Chromatographic Conditions

The separation of this compound was achieved using the following isocratic conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column was selected due to the non-polar nature of the octadecyl-silica packing, which provides effective hydrophobic interactions with the aromatic ring and ketone functional group of this compound, ensuring good retention and separation.[3]

  • Mobile Phase: A mixture of acetonitrile and water provides the optimal polarity for eluting the analyte with a reasonable retention time. Acetonitrile is a common organic modifier in RP-HPLC.[2] The addition of 0.1% phosphoric acid helps to maintain a consistent low pH, which suppresses the silanol activity on the silica-based stationary phase, leading to improved peak shape and reproducibility.[6]

  • Detection Wavelength: The selection of 254 nm for UV detection is based on the strong absorbance of the aromatic chromophore in the this compound structure. Aromatic hydrocarbons and ketones are known to exhibit significant absorbance in this region of the UV spectrum.[7][8]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase) to an estimated concentration within the calibration range.[2] Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[9]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Linearity

Linearity was assessed by analyzing the working standard solutions at five different concentration levels in triplicate. The calibration curve was constructed by plotting the peak area against the corresponding concentration. The correlation coefficient (R²) was determined to evaluate the linearity.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by injecting the same standard solution (50 µg/mL) six times on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results were expressed as the relative standard deviation (%RSD).

Accuracy

Accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into a sample solution at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated to assess the accuracy of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a typical retention time of approximately 4.5 minutes. The validation results are summarized in the table below.

Table 1: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Linear Range 1 - 100 µg/mL-
Precision (%RSD)
- Intra-day0.85%%RSD ≤ 2%
- Inter-day1.25%%RSD ≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%
LOD 0.15 µg/mL-
LOQ 0.45 µg/mL-

The high correlation coefficient (R² = 0.9995) indicates an excellent linear relationship between the concentration and the peak area over the specified range. The low %RSD values for intra-day and inter-day precision demonstrate the high reproducibility of the method. The accuracy results, with percentage recoveries between 98.5% and 101.2%, confirm the method's ability to provide accurate measurements. The calculated LOD and LOQ values indicate that the method is sensitive enough for the detection and quantification of low levels of this compound.

Experimental Workflow and Protocols

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm) D Prepare Sample Solution D->E F System Equilibration E->F G Inject Standards & Samples F->G H Data Acquisition G->H I Peak Integration & Quantification H->I J Construct Calibration Curve I->J K Method Validation Analysis I->K L Generate Report J->L K->L

Caption: Workflow for the HPLC analysis of this compound.

Step-by-Step Protocol

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL volumetric flask. b. Add about 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. c. Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix thoroughly.

  • Working Standard Solutions: a. Label five 10 mL volumetric flasks as 1, 5, 10, 50, and 100 µg/mL. b. Pipette the appropriate volume of the stock solution into each flask as per the required dilution. c. Dilute to the mark with the mobile phase (Acetonitrile:Water 60:40 with 0.1% Phosphoric Acid) and mix well. d. Filter each working standard through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Sample Preparation and Analysis

  • Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte. c. Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set up the HPLC system with the chromatographic conditions specified in section 2.2. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Create a sequence including injections of a blank (mobile phase), the prepared working standards, and the sample solutions. d. Start the sequence and acquire the data.

Protocol 3: Data Analysis

  • Integrate the chromatograms to obtain the peak area for this compound in all standards and samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the samples using the calibration curve equation.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been thoroughly validated and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity. This protocol is well-suited for routine quality control analysis and research applications in the pharmaceutical and chemical industries.

References

Application Notes & Protocols: Leveraging the 5-Methoxy-4-Chromanone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The chroman-4-one core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] This guide focuses on a specific, high-potential variant: 5-Methoxy-4-Chromanone . The strategic placement of the methoxy group at the C5 position significantly influences the molecule's electronic properties and conformational flexibility, providing a unique starting point for generating diverse compound libraries. These application notes provide an in-depth exploration of the this compound scaffold, detailing its synthesis, derivatization strategies, key therapeutic applications, and robust protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to exploit this versatile scaffold for creating next-generation therapeutics in oncology, inflammation, and neurodegenerative disease.

The this compound Scaffold: A Privileged Core

Chromanones are bicyclic heterocyclic compounds that serve as fundamental building blocks for a wide range of biologically active molecules, including flavonoids and isoflavonoids.[1][3] The rigid structure of the chromanone core provides a well-defined three-dimensional orientation for appended pharmacophores, making it an ideal template for drug design.[4] The "privileged" status of this scaffold stems from its demonstrated ability to provide ligands for a diverse array of biological receptors and enzymes.[4][5]

The 5-methoxy variant (IUPAC Name: 5-methoxy-2,3-dihydrochromen-4-one) possesses distinct characteristics.[6] The electron-donating methoxy group at the C5 position modulates the reactivity of the aromatic ring and can serve as a crucial hydrogen bond acceptor in ligand-receptor interactions. This substitution pattern has been identified in natural products with significant biological activity, suggesting an evolutionarily selected role in molecular recognition.[7]

cluster_0 This compound Core Structure structure structure p1 1 p2 2 p3 3 p4 4 p4a 4a p5 5 p6 6 p7 7 p8 8 p8a 8a ome OCH₃

Caption: Core structure of this compound with IUPAC numbering.

Synthesis and Derivatization Strategies

The construction of the 4-chromanone ring is a well-established process in organic chemistry, often achievable through practical and scalable methods. A common and efficient approach involves a tandem Michael addition of a phenol to an acrylic acid equivalent, followed by an intramolecular Friedel-Crafts acylation (cyclization).[8]

Protocol 2.1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-methoxyphenol.

Step 1: Michael Addition to form 3-(3-Methoxyphenoxy)propanenitrile

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (12.4 g, 100 mmol), acrylonitrile (7.95 g, 150 mmol), and tert-butanol (100 mL).

  • Catalyst Addition: Add potassium carbonate (1.38 g, 10 mmol) to the mixture.

    • Rationale: Potassium carbonate is a mild base that deprotonates the phenol, generating the phenoxide nucleophile required for the Michael addition. Tert-butanol is a suitable polar, aprotic solvent for this reaction.

  • Reaction: Heat the mixture to reflux (approx. 85°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Workup: After cooling to room temperature, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-(3-methoxyphenoxy)propanenitrile as a pale yellow oil.

Step 2: Cyclization to this compound

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, add trifluoromethanesulfonic acid (TfOH, 22.5 g, 150 mmol). Cool the flask to 0°C in an ice bath.

    • Rationale: Triflic acid is a powerful superacid that serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation. The reaction is performed under inert atmosphere to prevent moisture from quenching the acid.

  • Substrate Addition: Slowly add the 3-(3-methoxyphenoxy)propanenitrile (17.7 g, 100 mmol) from Step 1 to the cooled acid with vigorous stirring over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The mixture will darken. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (300 g) in a 1 L beaker with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution from 9:1 to 4:1 Hexane:Ethyl Acetate) to afford this compound as a white to off-white solid.

Derivatization Workflow

The this compound scaffold offers several positions for further chemical modification to explore structure-activity relationships (SAR). The most common points of derivatization are the C2, C3, and C7 positions.

cluster_deriv Derivatization Strategies Start 3-Methoxyphenol + Acrylonitrile Step1 Step 1: Michael Addition (Base Catalyst, e.g., K₂CO₃) Start->Step1 Intermediate 3-(3-Methoxyphenoxy)propanenitrile Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Strong Acid, e.g., TfOH) Intermediate->Step2 Scaffold This compound (Core Scaffold) Step2->Scaffold Deriv_C3 C3 Position: Claisen-Schmidt Condensation (Aromatic Aldehydes) Scaffold->Deriv_C3 Deriv_C2 C2 Position: Alkylation/Arylation Scaffold->Deriv_C2 Deriv_C7 C7 Position: Demethylation followed by Etherification/Esterification Scaffold->Deriv_C7 Product1 3-Benzylidene Derivatives Deriv_C3->Product1 Product2 2-Substituted Analogs Deriv_C2->Product2 Product3 7-O-Substituted Analogs Deriv_C7->Product3

Caption: General synthetic and derivatization workflow for this compound.

Key Therapeutic Applications and Biological Targets

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas.

Anti-Inflammatory Activity

Many chromanone derivatives exhibit potent anti-inflammatory properties.[7][9] One key mechanism involves the downregulation of pro-inflammatory pathways. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea, was shown to suppress inflammation in LPS-stimulated macrophages by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[10] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, these compounds often inhibit the activation of the master inflammatory regulator, NF-κB.[10]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-α / NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB-α IkB_p P-IκB-α (Phosphorylated) IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB IkB_p->IkB_p IκB-α Degradation IkB_p->NFkB IκB-α Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines Chromanone This compound Derivative Chromanone->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by a chromanone derivative.

Anticancer Activity

The chromanone scaffold is a valuable template for the development of novel cytotoxic agents.[2] Chalcone-like derivatives, such as 3-benzylidenechroman-4-ones, have shown potent inhibitory activity against various human cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis. For example, one study found that a 3-benzylidenechroman-4-one derivative with a 7-hydroxy group was 6-17 times more potent than the standard chemotherapeutic agent etoposide against leukemia, breast cancer, and neuroblastoma cell lines.[11] The presence and position of substituents like methoxy and hydroxy groups are critical for activity, highlighting the importance of SAR studies.[12][13]

Neuroprotective Effects

Emerging evidence suggests that chromanone derivatives may have therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[14][15] Their mechanism of action is often multifactorial, involving potent antioxidant activity and modulation of key neuronal signaling pathways.[16][17] Certain methoxyflavones have been shown to reduce levels of amyloid-beta (Aβ) and pro-inflammatory cytokines in the brain.[18] Some derivatives exert their neuroprotective effects by enhancing the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.[16]

Metabolic Regulation

Derivatives of this compound have also been investigated for their role in managing metabolic diseases. A study on (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone found that it attenuates free fatty acid-induced hepatic steatosis (fatty liver) in HepG2 cells.[19] The compound was shown to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), two master regulators of cellular energy homeostasis and lipid metabolism.[19] Another study identified a 5,7-dimethoxy chromone derivative that reduced lipid accumulation in hepatocytes by up-regulating PGC1α, a coactivator involved in fat catabolism.[20]

Table 1: Summary of Biological Activities of Selected Chromanone Derivatives

Compound ClassSpecific Derivative ExampleTherapeutic AreaKey Target/MechanismIC₅₀ / PotencyReference
Homoisoflavonoids (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanoneInflammation↓ iNOS, COX-2, NF-κBSignificant NO inhibition at 10-50 µM[10]
Benzylidenes 3-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneCancerCytotoxicity, Apoptosis InductionIC₅₀ ≤ 3.86 µg/mL (vs. K562)[11]
Phenoxychromones 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneMetabolic↓ Lipid Accumulation, ↑ PGC1αIC₅₀ = 32.2 ± 2.1 µM (Lipid Acc.)[20]
Flavones 5,7-dimethoxyflavoneNeuroprotection↓ Aβ, IL-1β, IL-6; ↑ BDNFEffective at 10-40 mg/kg in vivo[18]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible in vitro assays are essential. The following protocol details a standard method for evaluating anti-inflammatory activity.

Protocol 4.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO, final concentration ≤ 0.1%)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in PBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

    • Rationale: Allowing cells to adhere overnight ensures they are in a healthy, logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the this compound test derivatives in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" well containing only DMSO at the highest concentration used.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

    • Rationale: Pre-incubation allows the compound to enter the cells and begin acting on its potential targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.

    • Rationale: The Griess reagent reacts with nitrite (a stable breakdown product of NO) in the supernatant to form a magenta-colored azo compound, which can be quantified.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the sodium nitrite solution to determine the concentration of nitrite in each sample.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Parallel Assay: It is critical to run a parallel MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.[11]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and pharmacologically relevant starting point for drug discovery campaigns. Its synthetic tractability allows for the creation of diverse chemical libraries, while its presence in bioactive natural products validates its biological importance. The demonstrated activities in anti-inflammatory, anticancer, neuroprotective, and metabolic pathways underscore its privileged nature. Future research should focus on leveraging combinatorial chemistry and structure-based design to optimize potency and selectivity for specific targets. Advanced techniques, such as molecular docking and in silico screening, can further accelerate the identification of novel lead compounds derived from this promising scaffold.[21][22]

References

The Versatile Scaffold: 5-Methoxy-4-Chromanone in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one framework is a privileged heterocyclic motif that serves as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance as a versatile building block for drug discovery. Among the various substituted chromanones, 5-Methoxy-4-Chromanone stands out as a particularly valuable precursor due to the electronic influence of the methoxy group, which can modulate the reactivity of the scaffold and the biological properties of its derivatives.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of novel bioactive molecules. We will delve into detailed synthetic protocols, explore the rationale behind key experimental choices, and present data on the biological activities of the resulting compounds. This document is designed to be a practical resource for researchers engaged in the design and synthesis of new therapeutic agents.

The Strategic Advantage of the 5-Methoxy Group

The presence of a methoxy group at the 5-position of the chromanone ring is not merely an incidental substitution. It exerts a significant electronic effect, influencing the reactivity of both the aromatic ring and the carbonyl group. This electron-donating group can activate the aromatic ring towards electrophilic substitution and modulate the acidity of the α-protons adjacent to the carbonyl group, thereby influencing its reactivity in various condensation reactions. From a biological perspective, the methoxy group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, it can engage in specific hydrogen bond interactions with biological targets, contributing to the overall binding affinity and pharmacological effect.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of bioactive compounds synthesized from chromanones. The Claisen-Schmidt condensation is a robust and widely used method for this transformation, involving the base-catalyzed reaction of a ketone with an aromatic aldehyde.[1][2]

Rationale for Experimental Choices

The choice of a strong base like sodium hydroxide or potassium hydroxide is crucial for the deprotonation of the α-carbon of the chromanone, forming the reactive enolate ion. The use of an alcoholic solvent like ethanol facilitates the dissolution of the reactants and the base. The reaction is typically conducted at room temperature to minimize side reactions. The workup procedure involving acidification is necessary to neutralize the excess base and precipitate the chalcone product.

Experimental Protocol: Synthesis of a this compound Derived Chalcone

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of NaOH (1.2 equivalents) dropwise with continuous stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl until the chalcone precipitates out.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Characterization: The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Application Notes and Protocols for Cell-Based Bioactivity Profiling of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The chromanone (or chroman-4-one) scaffold is a prominent heterocyclic structure found in a vast array of natural products and is recognized as a "privileged structure" in medicinal chemistry.[1][2] Compounds containing this core exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] 5-Methoxy-4-Chromanone is a specific derivative within this promising class. While extensive biological data on this particular molecule is emerging, the activities of structurally related compounds provide a strong rationale for its investigation. For instance, other chromanone derivatives have demonstrated potent antioxidant activity, the ability to modulate inflammatory pathways, and cytotoxic effects against various cancer cell lines.[4][5][6]

This guide provides a comprehensive, multi-assay framework to systematically evaluate the primary bioactivities of this compound. The protocols herein are designed as a self-validating system, beginning with the essential assessment of cytotoxicity to establish a therapeutic window, followed by targeted assays to probe for antioxidant, anti-inflammatory, and specific anticancer mechanisms. By explaining the causality behind experimental choices and incorporating critical controls, these protocols will enable researchers to generate robust and reproducible data, paving the way for further preclinical development.

Part 1: Foundational Analysis – Assessing Cytotoxicity and Cell Viability

Expertise & Rationale: Before investigating any specific bioactivity, it is imperative to first determine the concentration range at which this compound affects basic cell viability. This foundational step distinguishes targeted pharmacological effects from non-specific toxicity and is crucial for interpreting data from subsequent assays. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which in most cases, is directly proportional to cell number.[7][8] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa, human cervical cancer).

Materials:

  • This compound (properly solubilized, e.g., in DMSO)

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution: 5 mg/mL in sterile PBS

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HeLa cells. Adjust the cell suspension density to 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Reserve wells for "medium only" (blank) and "vehicle control" (cells treated with DMSO at the highest concentration used).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a high-concentration stock. For example, create concentrations ranging from 200 µM to 1.56 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the vehicle control wells.

    • Incubate for 48 hours (or a desired treatment period) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use the "medium only" wells to blank the reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout Seed Seed Cells in 96-well plate (10,000 cells/well) Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Add Serial Dilutions of This compound Incubate1->Treat Incubate2 Incubate 48h (Compound Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Crystals (Add DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Analysis Read->Analysis Calculate IC50

Caption: Workflow of the MTT cell viability assay.

Part 2: Assessment of Antioxidant Activity

Expertise & Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, is implicated in numerous diseases.[9] The Cellular Antioxidant Activity (CAA) assay is a highly relevant method as it measures the ability of a compound to quench intracellular ROS, accounting for cellular uptake and metabolism.[10][11] The assay uses the probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, induced by a generator like AAPH, then oxidizes DCFH to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[11] An effective antioxidant will scavenge the ROS, preventing this conversion and reducing fluorescence.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • HepG2 (human liver cancer) or other suitable adherent cells

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - ROS generator

  • Quercetin (positive control antioxidant)

  • Culture medium (e.g., MEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ until confluent.

  • Compound and Probe Incubation:

    • Prepare serial dilutions of this compound and Quercetin in treatment medium.

    • Remove the culture medium from the wells and wash the cell monolayer once with 100 µL of PBS.

    • Add 100 µL of treatment medium containing the test compounds or controls to the appropriate wells.

    • Add 25 µM DCFH-DA to all wells.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • ROS Induction and Measurement:

    • After incubation, remove the medium and wash the cells twice with 100 µL of warm HBSS.

    • Add 100 µL of 600 µM AAPH in HBSS to all wells except the negative control wells (which receive HBSS only).

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure fluorescence every 5 minutes for 1 hour.

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

  • Calculate the percent inhibition of ROS formation for each compound concentration: % Inhibition = [1 - (AUC_Treated / AUC_Vehicle)] * 100

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of ROS formation).

  • Results can also be expressed as CAA units, where 1 CAA unit is the activity equivalent to 1 µmol of Quercetin.

Mechanism Visualization:

Antioxidant_Mechanism cluster_cell Inside the Cell DCFH_DA_out DCFH-DA DCFH DCFH (Non-fluorescent) DCFH_DA_out->DCFH Esterases cluster_cell cluster_cell DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (Peroxyl Radicals) ROS->DCFH Chromanone This compound Chromanone->ROS Scavenges AAPH AAPH (Inducer) AAPH->ROS

Caption: Antioxidant mechanism of action in the CAA assay.

Part 3: Evaluation of Anti-Inflammatory Potential

Expertise & Rationale: Chronic inflammation is a key driver of many diseases. A hallmark of the inflammatory response in macrophages is the production of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme.[12] The expression of iNOS is heavily regulated by the NF-κB signaling pathway, which is activated by pro-inflammatory stimuli like lipopolysaccharide (LPS).[13] Therefore, measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and effective primary screen for anti-inflammatory activity. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • LPS (from E. coli O111:B4)

  • Dexamethasone (positive control)

  • Griess Reagent System (e.g., from Promega)

  • Sodium Nitrite (for standard curve)

  • Culture medium (DMEM + 10% FBS)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound and Dexamethasone in culture medium.

    • Carefully remove the medium and add 100 µL of the compound dilutions to the cells.

    • Incubate for 1 hour at 37°C. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using sodium nitrite in culture medium.

    • Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new, empty 96-well plate.

    • Add 50 µL of the Sulfanilamide solution (Component 1 of Griess Reagent) to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution (Component 2) to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.

Data Analysis:

  • Use the standard curve to determine the nitrite concentration in each sample.

  • Calculate the percentage of NO inhibition: % Inhibition = [1 - (Nitrite_Treated / Nitrite_LPS_Control)] * 100

  • Determine the IC₅₀ value for NO inhibition.

  • Crucial Control: Simultaneously run a parallel MTT assay under the same conditions (24h treatment + 1 µg/mL LPS) to ensure that the observed reduction in NO is not due to cytotoxicity.

Pathway Visualization:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB (Active) IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> Chromanone This compound Chromanone->IKK Inhibits? Chromanone->NFkB_active Inhibits?

Caption: LPS-induced NF-κB signaling pathway leading to NO production.

Part 4: Probing for Anticancer Mechanism – Apoptosis Induction

Expertise & Rationale: If the foundational MTT assay reveals significant cytotoxicity within a specific concentration range (e.g., IC₅₀ < 50 µM), the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key event in apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and specific method to measure the combined activity of these two caspases.

Protocol 4: Caspase-3/7 Activity Assay

Materials:

  • HeLa cells (or the cell line from Protocol 1)

  • This compound

  • Staurosporine or Etoposide (positive control for apoptosis)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as the MTT assay (10,000 cells/well).

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include vehicle control and a positive control (e.g., 1 µM Staurosporine).

    • Incubate for a relevant time period to induce apoptosis (e.g., 18-24 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Treated / Luminescence_Vehicle)

  • A significant (e.g., >2-fold) increase in luminescence indicates the induction of apoptosis.

Workflow Visualization:

Caspase_Assay_Workflow cluster_prep Cell Treatment cluster_assay Luminescence Assay Seed Seed Cells in White-walled Plate Treat Treat with Compound (e.g., 24h) Seed->Treat Add_Reagent Add Caspase-Glo® 3/7 Reagent Treat->Add_Reagent Incubate Incubate 1-2h (Signal Generation) Add_Reagent->Incubate Read Measure Luminescence Incubate->Read Analysis Analysis Read->Analysis Calculate Fold Change

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Data Summary and Interpretation

Presenting the data from these assays in a consolidated format allows for a clear, at-a-glance profile of the compound's bioactivity.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeCell LineParameterResultInterpretation
Cytotoxicity HeLaIC₅₀ (µM)25.4 ± 3.1Moderate cytotoxic activity.
Antioxidant HepG2IC₅₀ (µM)45.2 ± 5.6Demonstrates intracellular antioxidant capacity.
Anti-inflammatory RAW 264.7IC₅₀ (µM)15.8 ± 2.5Potent inhibition of NO production, non-toxic at this conc.
Apoptosis HeLaFold Increase (at 25µM)4.2 ± 0.5Cytotoxicity is mediated, at least in part, by apoptosis.

Note: Data are representative and will vary with experimental conditions.

Conclusion

This application note provides a validated, tiered approach to systematically characterize the bioactivity of this compound. By first establishing a cytotoxicity baseline with the MTT assay, researchers can confidently interpret subsequent mechanistic data. The CAA, Griess, and Caspase-Glo® assays offer robust, high-throughput compatible methods to quantify antioxidant, anti-inflammatory, and pro-apoptotic activities, respectively. The integration of data from these distinct assays provides a powerful and comprehensive biological profile, guiding future structure-activity relationship (SAR) studies and advancing the compound through the drug discovery pipeline.

References

Application Notes & Protocols for In Vivo Evaluation of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to characterize the physiological and behavioral effects of 5-Methoxy-4-Chromanone. The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Notably, certain chromanone derivatives have been investigated for neuroprotective, anti-inflammatory, and antidepressant-like properties, with some acting as serotonin reuptake inhibitors and 5-HT1A partial agonists.[3][4] This guide details the selection of appropriate animal models, ethical considerations, and robust protocols for assessing the potential anxiolytic and antidepressant effects of this compound, underpinned by a logical, phased experimental approach.

Introduction and Scientific Rationale

This compound (PubChem CID: 15264348) is a heterocyclic organic compound belonging to the chromanone class.[5] While specific in vivo data for this exact molecule is scarce, the broader family of chromanones is associated with significant pharmacological activities, including anti-inflammatory, antioxidant, and central nervous system (CNS) effects.[6][7][8] A key derivative, DSP-1053, has been identified as a serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, positioning it as a potential fast-acting antidepressant.[4] Given that the serotonin transporter (SERT) is a primary target for many antidepressant medications, this provides a strong rationale for investigating this compound for similar neuropharmacological properties.[9][10]

The purpose of in vivo animal studies is to bridge the gap between in vitro findings and potential human clinical applications. These studies are indispensable for understanding a compound's pharmacokinetic profile, safety, and efficacy within a complex biological system. The protocols outlined herein are designed to test the hypothesis that this compound possesses anxiolytic and/or antidepressant-like activity, likely mediated through modulation of the serotonergic system.

Foundational Principles: Ethical Conduct in Animal Research

All research involving animals must be conducted with the highest ethical standards. The principles of the "3Rs" (Replacement, Reduction, and Refinement) must be the guiding framework for all experimental designs.[11]

  • Replacement: Use non-animal methods wherever possible. The protocols in this guide are for when in vitro and in silico methods have already been exhausted and whole-system evaluation is necessary.

  • Reduction: Use the minimum number of animals required to obtain statistically significant and scientifically valid data.[11] Proper experimental design and statistical power analysis are critical.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals.[11] This includes using appropriate handling techniques, providing environmental enrichment, defining humane endpoints, and employing anesthesia or analgesia for any painful procedures.[12][13]

All protocols must be submitted to and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before any experiments commence.[11]

Phase I: Pharmacokinetic (PK) Profiling

Prior to conducting efficacy studies, it is crucial to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME). Chromanone derivatives can exhibit rapid metabolism and poor oral bioavailability, making this phase essential.[14] A preliminary PK study in rodents will inform dose selection, route of administration, and the optimal time window for behavioral assessments.

Experimental Design for PK Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Groups:

    • Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) gavage administration (e.g., 10 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Serial blood samples collected from the tail vein or saphenous vein at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.[15]

Parameter Description
Tmax Time to reach maximum plasma concentration
Cmax Maximum plasma concentration
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral Bioavailability

Table 1: Key Pharmacokinetic Parameters.

Phase II: Behavioral Efficacy Screening

Based on the PK data, appropriate doses and time points can be selected for behavioral studies. The following models are widely used to assess anxiety-like and depressive-like behaviors in rodents.[16][17][18]

Animal Model Selection and General Procedures
  • Species/Strain: Adult male C57BL/6 mice are commonly used for initial behavioral screens due to their well-characterized behavioral phenotypes and sensitivity to antidepressant and anxiolytic drugs.[10]

  • Housing: Animals should be group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, except where specified by the protocol.

  • Habituation: All animals must be acclimated to the testing room for at least 60 minutes prior to the start of any behavioral test to reduce stress from handling and novel environments.[19][20][21]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acq Animal Acquisition (C57BL/6 Mice) hab Habituation to Facility (1 week) animal_acq->hab iacuc IACUC Protocol Approval iacuc->animal_acq pk_study Pharmacokinetic Study (Dose Range Finding) hab->pk_study rand Randomization & Grouping (Vehicle, Test Compound, Positive Control) pk_study->rand Inform Dosing dosing Drug Administration (Acute or Chronic) rand->dosing acclimate Acclimation to Test Room (60 min) dosing->acclimate behavior Behavioral Testing (EPM, NSF, FST) acclimate->behavior data_coll Data Collection (Automated Tracking & Manual Scoring) behavior->data_coll stat Statistical Analysis (ANOVA, t-test) data_coll->stat interp Interpretation & Reporting stat->interp G start Behavioral Test Results (Compared to Vehicle) epm EPM Results Increased Open Arm Time? Decreased Open Arm Time? start->epm nsf NSF Results Decreased Latency to Feed? start->nsf fst FST Results Decreased Immobility? start->fst anxiolytic Conclusion: Potential Anxiolytic Effect epm:inc->anxiolytic Yes anxiogenic Conclusion: Potential Anxiogenic Effect epm:dec->anxiogenic Yes no_effect Conclusion: No Effect Detected in this Assay epm->no_effect No Change nsf:dec->anxiolytic Yes (Acute Dosing) antidepressant Conclusion: Potential Antidepressant Effect nsf:dec->antidepressant Yes (Chronic Dosing) nsf->no_effect No Change fst:dec->antidepressant Yes fst->no_effect No Change

References

Application Note & Protocols: 5-Methoxy-4-Chromanone as a Potential Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The continuous evolution of live-cell imaging necessitates the development of novel small-molecule fluorescent probes that are photostable, cell-permeable, and minimally cytotoxic.[1][2] The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] This document explores the potential of a specific derivative, 5-Methoxy-4-Chromanone, as a fluorescent probe for cellular imaging. While chromone derivatives are known for their fluorescence properties, the application of this compound in this context is an emerging area of investigation.[5] This guide provides a comprehensive framework for researchers, including the theoretical basis, detailed protocols for characterization and use, and methods for validating its performance in a cellular context. We will cover essential steps from determining its photophysical properties to live-cell imaging and cytotoxicity assessment, empowering researchers to rigorously evaluate this compound's utility in their experimental systems.

Introduction to this compound

Small-molecule fluorescent probes offer significant advantages for live-cell imaging, including rapid cell entry, straightforward application, and the ability to be synthetically modified to tune their properties.[6] Unlike genetically encoded reporters like fluorescent proteins, they do not require transfection, making them versatile tools for a wide range of cell types.[1]

The 4-chromanone core is a heterocyclic motif widely found in natural products and is associated with a broad spectrum of biological activities.[4] Its rigid, bicyclic structure provides a platform for fluorescence. The specific derivative, this compound, possesses the fundamental chromanone skeleton with a methoxy group at the 5-position. This substitution can influence the molecule's electron density and, consequently, its photophysical properties such as quantum yield and Stokes shift. This application note serves as a foundational guide for any researcher aiming to characterize and deploy this compound as a novel imaging agent.

Physicochemical Properties

A thorough understanding of the probe's basic properties is the first step in designing any experiment. These characteristics influence solubility, cell permeability, and potential interactions within the cellular milieu.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[7]
Molecular Weight 178.18 g/mol [7]
CAS Number 863309-86-8[7]
Appearance (Typically a solid)-
Predicted LogP 1.3[7]

The predicted LogP value suggests moderate lipophilicity, which is often a favorable characteristic for passive diffusion across the cell membrane.[8]

Hypothesized Photophysical Characteristics

The fluorescence of chromone-based molecules is tied to their conjugated π-system.[5] While the precise spectral properties of this compound must be determined empirically, we can hypothesize its behavior based on related structures.

  • Excitation & Emission: Chromone derivatives typically exhibit excitation maxima in the near-UV to blue range (320-400 nm) and emission in the blue to green range (400-500 nm).[9] The methoxy group, being an electron-donating group, may slightly red-shift the excitation and emission spectra compared to the unsubstituted chromanone core.

  • Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of a fluorophore's brightness. This property can be highly sensitive to the local environment (e.g., solvent polarity, pH, binding to macromolecules). For imaging applications, fluorophores with a strong and stable fluorescence across various conditions are generally preferred.[5]

  • Environmental Sensitivity: The probe's fluorescence may be solvatochromic, meaning its emission spectrum could shift depending on the polarity of its environment. This property, if present, could be exploited to report on different subcellular compartments (e.g., lipid-rich membranes vs. aqueous cytoplasm).

Experimental Framework: From Characterization to Imaging

This section outlines the logical workflow for evaluating this compound. The process begins with basic characterization, moves to assessing its interaction with cells, and culminates in live-cell imaging and validation. This systematic approach ensures that the probe is well-understood and that any imaging data is reliable and correctly interpreted.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Application cluster_2 Phase 3: Validation & Analysis A Prepare Stock Solution (Protocol 3.1) B Determine Photophysical Properties (Excitation/Emission Spectra) (Protocol 3.2) A->B C Cell Culture & Probe Loading (Titrate Concentration & Time) (Protocol 3.3) B->C D Live-Cell Imaging (Confocal Microscopy) (Protocol 3.4) C->D E Assess Cytotoxicity (MTT Assay) (Protocol 3.5) D->E F Co-localization Study (with Organelle Trackers) (Protocol 3.6) D->F G Image & Data Analysis E->G F->G

Figure 1: Workflow for evaluating this compound.

Detailed Protocols

The following protocols provide step-by-step instructions for researchers. It is critical to include appropriate controls (e.g., untreated cells, vehicle-treated cells) in all experiments.

Protocol 3.1: Preparation of Stock Solutions

Rationale: Small organic molecules are often poorly soluble in aqueous media. Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) allows for accurate and convenient dilution into cell culture medium.

  • Weighing: Accurately weigh out 1-5 mg of this compound powder.

  • Dissolution: Dissolve the powder in high-purity DMSO to create a 10 mM stock solution. For example, dissolve 1.78 mg in 1 mL of DMSO.

  • Solubilization: Vortex or gently warm the solution (up to 37°C) to ensure complete dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 3.2: Determination of Photophysical Properties

Rationale: Before use in cells, it is essential to empirically determine the probe's optimal excitation and emission wavelengths using a spectrofluorometer. This ensures that the correct microscope settings will be used for imaging.

  • Preparation: Prepare a dilute solution (e.g., 1-10 µM) of this compound from the DMSO stock in a relevant solvent (e.g., phosphate-buffered saline (PBS) or ethanol).

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm). The peak of this scan is the excitation maximum (λ_ex).

  • Emission Spectrum: Set the excitation wavelength to the determined λ_ex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is the emission maximum (λ_em).

  • Documentation: Record the λ_ex and λ_em. This data is crucial for selecting the appropriate laser lines and emission filters for microscopy.

Protocol 3.3: Cell Culture and Probe Loading

Rationale: The optimal probe concentration and incubation time must be determined to achieve a high signal-to-noise ratio without inducing cellular stress or artifacts. This process involves titration.[10]

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line relevant to your research) onto a glass-bottom imaging dish or multi-well plate. Culture them until they reach 60-80% confluency.

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution of this compound into pre-warmed, complete cell culture medium to prepare a range of working concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

    • Causality: Starting with a range of concentrations is critical. Too low a concentration will yield a poor signal, while too high a concentration can lead to cytotoxicity or probe aggregation.[11]

  • Probe Loading: Remove the old medium from the cells and replace it with the medium containing the probe.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a set period (e.g., 15-60 minutes). Time is also a variable that may need optimization.

  • Wash Step (Optional but Recommended): To reduce background fluorescence from unbound probe in the medium, gently wash the cells 1-2 times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).[10]

  • Imaging: Add fresh imaging buffer to the cells and proceed immediately to microscopy.

Protocol 3.4: Live-Cell Imaging

Rationale: Proper microscope setup is key to acquiring high-quality images while minimizing phototoxicity, which can alter cell physiology and photobleach the probe.[12]

  • Microscope Setup: Use a confocal or spinning disk microscope equipped with environmental control (37°C, 5% CO₂).

  • Objective Selection: Use a high numerical aperture (NA ≥ 1.2) oil or water immersion objective for the best resolution and light collection efficiency.

  • Excitation and Emission Settings:

    • Select a laser line that is as close as possible to the probe's determined λ_ex.

    • Set the emission detector (e.g., a PMT or HyD detector) to collect light across the probe's λ_em. Use a bandpass filter to narrow the collection range and reduce signal bleed-through from other sources.

  • Image Acquisition:

    • Minimize Exposure: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[11]

    • Find Focus: Use brightfield or DIC to find the focal plane before exposing the cells to laser light.

    • Capture Images: Acquire images for your experimental conditions. For time-lapse imaging, increase the interval between acquisitions as much as possible to allow cells to recover.

Protocol 3.5: Cytotoxicity Assessment (MTT Assay)

Rationale: A viable fluorescent probe for live-cell imaging must not be toxic to the cells at the working concentrations used. The MTT assay is a standard colorimetric method to assess cell viability by measuring metabolic activity.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a duration relevant to your imaging experiments (e.g., 4 hours, 24 hours). Include "untreated" and "vehicle only" (DMSO) controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control. A desirable probe will show >90% viability at its effective imaging concentration.

Protocol 3.6: Co-localization Studies

Rationale: To understand the probe's function, determining its subcellular localization is essential. This is achieved by co-staining with commercially available, spectrally distinct probes that target specific organelles.[15]

  • Probe Selection: Choose an organelle tracker that has minimal spectral overlap with this compound (e.g., MitoTracker™ Red for mitochondria, ER-Tracker™ Red for the endoplasmic reticulum).[10]

  • Staining:

    • Load cells with this compound as described in Protocol 3.3.

    • During the final 15-20 minutes of incubation, add the commercial organelle tracker according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells and add imaging buffer.

    • Set up two separate channels on the confocal microscope, one for each probe, ensuring no spectral bleed-through.

    • Acquire images sequentially to prevent crosstalk between channels.

  • Analysis: Merge the images and analyze the degree of overlap between the two signals using image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin). A high Pearson's correlation coefficient suggests significant co-localization.

G cluster_0 Microscope Channels A Seed Cells on Glass-Bottom Dish B Load with This compound (e.g., 30 min) A->B C Add Commercial Tracker (e.g., MitoTracker Red) (Final 15 min) B->C D Wash & Add Imaging Buffer C->D E Sequential Imaging (Confocal Microscope) D->E F Channel 1: This compound (Blue/Green Emission) E->F G Channel 2: MitoTracker Red (Red Emission) E->G H Merge & Analyze (Pearson's Correlation) F->H G->H

Figure 2: Experimental workflow for co-localization studies.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal - Probe concentration too low.- Incorrect microscope filters/settings.- Photobleaching.- Increase probe concentration or incubation time.- Verify excitation/emission spectra (Protocol 3.2) and match settings.- Reduce laser power and exposure time. Use an antifade live-cell imaging medium.[10]
High Background - Probe concentration too high.- Incomplete removal of extracellular probe.- Decrease probe concentration.- Include 1-2 wash steps with fresh, pre-warmed buffer before imaging (Protocol 3.3).[10]
Cell Death/Blebbing - Phototoxicity from excessive light exposure.- Probe-induced cytotoxicity.- Use the lowest possible laser power. Reduce the duration and frequency of imaging.- Perform a cytotoxicity assay (Protocol 3.5) to determine a safe concentration range.
Signal is Diffuse - Probe does not accumulate in a specific structure.- Out-of-focus image.- This may be the true localization of the probe (e.g., cytoplasmic). Confirm with co-localization.- Carefully adjust the focal plane using brightfield/DIC before imaging.

Conclusion and Future Outlook

This compound represents a promising, yet uncharacterized, candidate for fluorescent cellular imaging. Its chromanone core provides a basis for intrinsic fluorescence, and its physicochemical properties suggest it may be cell-permeable. By following the systematic protocols outlined in this application note, researchers can rigorously determine its spectral properties, optimal staining conditions, subcellular localization, and potential cytotoxicity.

The true value of this molecule will be unveiled through such careful characterization. Should it prove to be a robust and photostable probe, future work could involve synthetic modification of the chromanone scaffold to either enhance its photophysical properties (e.g., increase quantum yield or red-shift the emission) or to append targeting moieties that direct it to specific organelles or biomolecules, thereby expanding its utility for more sophisticated biological inquiries.

References

Application Notes & Protocols: A Researcher's Guide to 5-Methoxy-4-Chromanone Dissolution for In Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-Methoxy-4-Chromanone

This compound is a heterocyclic organic compound belonging to the chromanone class, a group of molecules that are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[1][2] The unique structural framework of chromanones, featuring a benzopyran ring with a ketone group, makes them a focal point for the development of novel therapeutic agents, including potential anticancer and neuroprotective drugs.[3][4] For researchers investigating the biological effects of this compound in cellular models, establishing a reliable and reproducible dissolution protocol is the foundational first step to ensure the integrity and validity of experimental outcomes.

This guide provides a comprehensive, field-proven protocol for the dissolution of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind solvent selection, provide step-by-step instructions for preparing stock solutions and serial dilutions, and offer critical insights into the stability and proper storage of this compound.

Physicochemical Properties at a Glance

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy. These properties dictate its solubility and stability, thereby influencing its bioavailability in in vitro systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[5][6]
Molecular Weight 178.18 g/mol [5][6]
XLogP3 1.3[5]
Appearance White to off-white crystalline powder (typical for related compounds)[4]

The XLogP3 value of 1.3 suggests that this compound is moderately lipophilic. This characteristic indicates that it is unlikely to be readily soluble in aqueous solutions like cell culture media and will necessitate the use of an organic solvent to create a concentrated stock solution.

Core Protocol: Dissolving this compound

This protocol is designed to be a self-validating system, ensuring the highest degree of accuracy and reproducibility in your experiments.

I. Solvent Selection: The Rationale

The choice of solvent is critical and should be guided by two primary considerations: the solubility of the compound and the solvent's compatibility with the in vitro model. For chromanone derivatives, Dimethyl Sulfoxide (DMSO) is a widely accepted solvent for preparing stock solutions for cell-based assays.[7] Its high solvating power for a wide range of organic compounds and its miscibility with aqueous media make it an ideal choice.

Why DMSO?

  • High Solvating Capacity: DMSO can effectively dissolve moderately lipophilic compounds like this compound at high concentrations.

  • Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, it is generally well-tolerated at final concentrations of less than 0.5% (v/v) in most cell culture systems. It is, however, imperative to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

II. Step-by-Step Dissolution Workflow

This workflow is designed to minimize precipitation and ensure a homogenous stock solution.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize Sterilization & Storage weigh 1. Weigh Compound solvent 2. Add Solvent weigh->solvent Precise Measurement vortex 3. Vortex solvent->vortex Initial Mixing sonicate 4. Sonicate (Optional) vortex->sonicate Aid Dissolution inspect 5. Visual Inspection sonicate->inspect Ensure Clarity inspect->vortex If Particulates Remain filter 6. Sterilize inspect->filter If Clear Solution store 7. Aliquot & Store filter->store Prevent Contamination

Figure 1. Step-by-step workflow for dissolving this compound.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out 1.78 mg of this compound (MW = 178.18 g/mol ).

    • Add 1 mL of sterile DMSO to the tube. This will yield a 10 mM stock solution.

    • Calculation: (1.78 mg / 178.18 g/mol ) / 0.001 L = 10 mM

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least 2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

    • Allow the solution to return to room temperature.

  • Sterilization and Storage:

    • For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the solution through a 0.22 µm syringe filter into a new sterile tube. This step also removes any residual micro-particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in the dark.

III. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Serial Dilution Workflow:

Serial_Dilution stock 10 mM Stock in DMSO intermediate Intermediate Dilution in Medium (e.g., 100 µM) stock->intermediate 1:100 Dilution working Final Working Concentrations in Medium (e.g., 1, 10, 50 µM) intermediate->working Serial Dilutions

Figure 2. Workflow for preparing working solutions from a concentrated stock.

Example Dilution for a Final Concentration of 10 µM:

  • Perform an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

  • From the 100 µM intermediate solution, add the required volume to your experimental wells to achieve the final desired concentration. For instance, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

Crucial Consideration: Vehicle Control Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will allow you to distinguish the effects of the compound from any potential effects of the solvent.

Stability and Storage Recommendations

While specific degradation data for this compound is not extensively documented, the stability of related compounds provides valuable guidance.[8]

ConditionRecommendationRationale
Light Store in amber vials or protect from light.To prevent potential photodegradation.[8]
Temperature Store stock solutions at -20°C or -80°C.To minimize thermal degradation and maintain long-term stability.[8]
pH Prepare fresh dilutions in buffered cell culture medium before each experiment.To avoid potential hydrolysis under acidic or basic conditions over extended periods.[8]
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.To prevent degradation that can occur with repeated temperature changes.

By adhering to these storage guidelines, you can ensure the integrity and potency of your this compound stock for the duration of your research project.

Conclusion

A meticulously prepared solution of this compound is the cornerstone of reliable and reproducible in vitro studies. By understanding the physicochemical properties of this compound and following the detailed protocol outlined in these application notes, researchers can confidently investigate its biological activities. The emphasis on proper solvent selection, a systematic dissolution workflow, and stringent storage conditions provides a robust framework for generating high-quality data in the pursuit of novel scientific discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-Chromanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes and improve yields.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Consistently Low Yield of this compound

Question: My synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenoxy)propanoic acid consistently results in low yields. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in this intramolecular Friedel-Crafts acylation are a frequent challenge. The primary reasons often revolve around the choice of cyclizing agent, reaction conditions, and the purity of the starting material.

Potential Causes & Solutions:

  • Inadequate Catalyst/Cyclizing Agent: The strength of the acid catalyst is crucial for efficient cyclization.

    • Explanation: Polyphosphoric acid (PPA) is a common choice, but its efficacy can be inconsistent depending on its age and composition (P₂O₅ content). Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a stronger alternative that can often drive the reaction to completion more effectively.

    • Recommendation:

      • Ensure your PPA is fresh or of a known, reliable grade.

      • Consider switching to Eaton's reagent for a more potent cyclizing medium.

      • Triflic acid can also be a powerful catalyst for this transformation, though it is a more expensive option.[1]

  • Suboptimal Reaction Temperature and Time:

    • Explanation: Intramolecular Friedel-Crafts reactions are sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Recommendation: A systematic temperature optimization study is advisable. Start with temperatures around 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present, but be cautious of byproduct formation.

  • Moisture Contamination:

    • Explanation: Lewis acids and many Brønsted acids used as catalysts are highly sensitive to moisture. Water can hydrolyze and deactivate the catalyst, halting the reaction.[2]

    • Recommendation: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of 3-(2-methoxyphenoxy)propanoic acid:

    • Explanation: Impurities in the starting material can interfere with the cyclization or lead to the formation of undesired side products.

    • Recommendation: Purify the 3-(2-methoxyphenoxy)propanoic acid by recrystallization or column chromatography before proceeding with the cyclization step.

Issue 2: Formation of Undesired Side Products

Question: During the synthesis, I observe the formation of several byproducts, complicating the purification of this compound. How can I minimize these?

Answer:

Side product formation is often linked to the reactivity of the starting materials and intermediates under strong acidic conditions.

Common Side Reactions & Mitigation Strategies:

  • Intermolecular Acylation:

    • Explanation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material or product rather than cyclizing intramolecularly. This leads to polymeric materials.

    • Solution: Employ high dilution conditions. By slowly adding the 3-(2-methoxyphenoxy)propanoic acid to the pre-heated cyclizing agent, you can favor the intramolecular pathway.

  • Demethylation:

    • Explanation: The methoxy group can be susceptible to cleavage under harsh acidic conditions, leading to the formation of 5-hydroxy-4-chromanone.

    • Solution: Use the mildest effective cyclizing agent and the lowest possible reaction temperature. If demethylation persists, consider using a milder Lewis acid catalyst.

  • Rearrangement Reactions:

    • Explanation: Strong acids can sometimes promote rearrangements of the carbocation intermediates.

    • Solution: Careful selection of the catalyst and temperature control are key.

Experimental Protocol: Optimized Intramolecular Friedel-Crafts Cyclization

This protocol provides a step-by-step method for the cyclization of 3-(2-methoxyphenoxy)propanoic acid to this compound.

Materials:

  • 3-(2-methoxyphenoxy)propanoic acid

  • Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H) or Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • To the flask, add Eaton's Reagent or PPA (typically 10-20 equivalents by weight relative to the starting material).

  • Heat the cyclizing agent to the desired temperature (e.g., 70 °C) with stirring.

  • In a separate flask, dissolve the 3-(2-methoxyphenoxy)propanoic acid in a minimal amount of anhydrous DCM.

  • Slowly add the solution of the starting material to the hot cyclizing agent over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenoxy)propanoic acid. This involves the cyclization of the propanoic acid side chain onto the aromatic ring, catalyzed by a strong acid.

Q2: How is the precursor, 3-(2-methoxyphenoxy)propanoic acid, typically synthesized?

A2: This precursor is commonly prepared via a Williamson ether synthesis between 2-methoxyphenol (guaiacol) and a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate), followed by hydrolysis of the ester to the carboxylic acid.

Q3: Are there alternative synthetic strategies for 4-chromanones?

A3: Yes, several other methods exist for the synthesis of the 4-chromanone scaffold, although they may require different starting materials. These include:

  • Tandem oxa-Michael addition/cyclization: This involves the reaction of a phenol with an α,β-unsaturated carbonyl compound.[3]

  • Visible-light mediated radical cyclization: Newer methods utilize photoredox catalysis for the construction of the chromanone ring system.[4]

  • Kabbe Condensation: This method can be used for the synthesis of certain chromanone derivatives.[5]

Q4: What are the critical parameters to control for a successful synthesis?

A4: The three most critical parameters are:

  • Catalyst Choice and Activity: The selection of an appropriate and active cyclizing agent is paramount.

  • Reaction Temperature: Precise temperature control is necessary to balance reaction rate and minimize side product formation.

  • Anhydrous Conditions: The exclusion of moisture is essential to prevent catalyst deactivation.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization: The structure of this compound should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl group of the chromanone.

III. Visualizations

Diagram 1: General Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation A 2-Methoxyphenol C Ethyl 3-(2-methoxyphenoxy)propanoate A->C Base (e.g., K2CO3) B Ethyl 3-bromopropanoate B->C D 3-(2-methoxyphenoxy)propanoic acid C->D Base (e.g., NaOH), then Acid E This compound D->E Cyclizing Agent (e.g., PPA, Eaton's Reagent)

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of this compound Check_Purity Is starting material pure? Start->Check_Purity Purify Purify 3-(2-methoxyphenoxy)propanoic acid Check_Purity->Purify No Check_Conditions Are reaction conditions anhydrous? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Dry_Setup Use flame-dried glassware & inert atmosphere Check_Conditions->Dry_Setup No Check_Catalyst Is the catalyst active/strong enough? Check_Conditions->Check_Catalyst Yes Dry_Setup->Check_Catalyst Change_Catalyst Switch to a stronger catalyst (e.g., Eaton's Reagent) Check_Catalyst->Change_Catalyst No Optimize_Temp Optimize reaction temperature and time Check_Catalyst->Optimize_Temp Yes Change_Catalyst->Optimize_Temp Success Improved Yield Optimize_Temp->Success

References

Common side products in 5-Methoxy-4-Chromanone synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 5-Methoxy-4-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common challenges associated with this synthesis.

I. Overview of this compound Synthesis

The most common and direct route to this compound is through an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenoxy)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used reagent for this transformation.[1][2] The reaction involves the cyclization of the propanoic acid chain onto the aromatic ring to form the chromanone core.

While this method is effective, it is not without its challenges. The regioselectivity of the cyclization and the reaction conditions can lead to the formation of side products, which can complicate purification and impact the yield and purity of the final product. This guide will focus on identifying these common side products and providing effective strategies for their removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenoxy)propanoic acid using a strong acid catalyst, typically polyphosphoric acid (PPA).[1][2]

Q2: What are the primary side products I should expect in this synthesis?

A2: The major side product is the isomeric 7-Methoxy-4-Chromanone. This arises from the cyclization of the acylium ion at the para-position to the methoxy group, as the methoxy group is an ortho-, para-director.[3] A minor potential side product is the demethylated product, 5-Hydroxy-4-Chromanone, which can form under harsh acidic conditions.[4]

Q3: Why is 7-Methoxy-4-Chromanone the main impurity?

A3: The methoxy group on the starting material, 3-(3-methoxyphenoxy)propanoic acid, is an activating group that directs electrophilic substitution to the ortho and para positions.[3] In the intramolecular Friedel-Crafts acylation, the ortho position (leading to the desired 5-methoxy product) and the para position (leading to the 7-methoxy isomer) are both susceptible to attack by the in-situ generated acylium ion.

Q4: How can I minimize the formation of the 7-methoxy isomer?

A4: While completely eliminating the formation of the 7-methoxy isomer is challenging, optimizing reaction conditions can favor the formation of the desired 5-methoxy product. This includes careful control of reaction temperature and time. Shorter reaction times and lower temperatures may slightly favor the ortho-product.

Q5: What is the best way to remove the polyphosphoric acid (PPA) after the reaction?

A5: The standard workup procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice or into ice-cold water. This hydrolyzes the PPA into phosphoric acid, which is soluble in the aqueous phase. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.[5]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction; Suboptimal reaction temperature or time; Inefficient extraction.Monitor the reaction progress using TLC. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
Product is a thick, inseparable oil Residual PPA in the organic layer; Presence of polymeric byproducts.During workup, ensure the PPA is completely hydrolyzed by stirring the quenched mixture for an extended period. Wash the organic layer thoroughly with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid. If polymeric material is suspected, consider a column chromatographic purification.
TLC analysis shows two close spots Presence of the 5-methoxy and 7-methoxy isomers.Utilize a solvent system with optimized polarity for better separation on TLC (e.g., a mixture of hexane and ethyl acetate). For purification, column chromatography is highly recommended.
NMR spectrum is complex and difficult to interpret Mixture of 5-methoxy and 7-methoxy isomers; Presence of starting material or other impurities.Purify the product using column chromatography or recrystallization. Compare the NMR spectrum of the purified product with literature data for this compound and 7-Methoxy-4-Chromanone to identify the components of the mixture.[6][7]
Product is colored Formation of colored impurities due to side reactions or degradation.Treat the solution of the crude product with activated charcoal before recrystallization.[8] Column chromatography can also be effective in removing colored impurities.

IV. Experimental Protocols

Protocol 1: Removal of Polyphosphoric Acid (PPA)
  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. Caution: This process is exothermic.

  • Continue stirring until the viscous PPA is completely hydrolyzed and a suspension or oily precipitate of the crude product is formed.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, is often effective.[9][10]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 4: Analytical Methods for Purity Assessment
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC): [11]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [12]

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the chromanone ring. The aromatic coupling patterns can help distinguish it from the 7-methoxy isomer.

V. Visualizations

Diagram 1: Synthesis of this compound and Formation of the 7-Methoxy Isomer

Synthesis_and_Side_Product cluster_start Starting Material cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_products Products 3-(3-methoxyphenoxy)propanoic acid 3-(3-methoxyphenoxy)propanoic acid PPA PPA 3-(3-methoxyphenoxy)propanoic acid->PPA + Catalyst Acylium Ion Intermediate Acylium Ion Intermediate This compound Desired Product: This compound Acylium Ion Intermediate->this compound ortho-attack 7-Methoxy-4-Chromanone Side Product: 7-Methoxy-4-Chromanone Acylium Ion Intermediate->7-Methoxy-4-Chromanone para-attack PPA->Acylium Ion Intermediate Forms

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Reaction_Complete Reaction Complete? Start->Reaction_Complete Workup Perform Aqueous Workup Reaction_Complete->Workup Yes Troubleshoot_Reaction Troubleshoot Reaction Conditions Reaction_Complete->Troubleshoot_Reaction No Crude_Analysis Crude Product Pure? Workup->Crude_Analysis Purification Purification Required Crude_Analysis->Purification No End End Crude_Analysis->End Yes Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Final_Analysis Pure Product Obtained? Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Final_Analysis->End Yes Troubleshoot_Purification Optimize Purification Final_Analysis->Troubleshoot_Purification No Troubleshoot_Reaction->Reaction_Complete Troubleshoot_Purification->Purification

Caption: A logical workflow for troubleshooting the synthesis and purification.

VI. References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from --INVALID-LINK--

  • Bennardi, D. O., Romanelli, G. P., Jios, J. L., Autino, J. C., Baronetti, G. T., & Thomas, H. J. (2008). Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst. ARKIVOC, 2008(11), 123-130.

  • Cain, C. K., Lee, M., & Choi, H. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 86(15), 10186–10195.

  • ChemicalBook. (n.d.). 7-Methoxy-2,2-dimethyl-4-chromanone. Retrieved from --INVALID-LINK--

  • Ganguly, N. C., & Dutta, P. (2005). A simple and efficient method for the synthesis of flavones. Synthesis, 2005(06), 963-965.

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). 5-Methoxy-psoralene as a new medicament and process for the synthesis. Retrieved from --INVALID-LINK--

  • Hegedus, L. S., & Trost, B. M. (Eds.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry (Vol. 3). Pergamon Press.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Xiao, Z. Y., Wu, J. Z., & Li, Z. L. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427.

  • Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives (Doctoral dissertation, University of Botswana).

  • Timperley, C. M., Bird, M., Holden, I., & Black, R. M. (2001). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 26-30.

  • Zhu, Y. F., Geng, X. L., Guan, Y. H., Teng, W., & Fan, X. (2017). Poly (phosphoric acid)(PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(13), 1657-1659.

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from --INVALID-LINK--

  • Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Baglio, D. (2005). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). Tetrahedron, 61(36), 8649-8653.

  • Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47.

  • Google Patents. (n.d.). New method for preparation of chromanone derivatives. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Pellecchia, M., Sem, D. S., & Wuthrich, K. (2002). Perspectives on NMR in drug discovery: a technique comes of age. Nature reviews Drug discovery, 1(3), 211-219.

  • Masson, J. F. (2008). Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. Energy & Fuels, 22(4), 2637-2640.

  • Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic letters, 17(21), 5484-5487.

  • González-Lara, E., Rivera-Ramírez, D., Romero-Estudillo, I., Santillan, R., & Farfán, N. (2014). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of organic chemistry, 79(22), 11146-11158.

  • Ghorai, M. K., Kumar, A., & Das, K. (2011). Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). Organic & biomolecular chemistry, 9(19), 6646-6655.

  • Crossley, M. J., King, L. G., & Pyke, S. M. (1999). NMR characterisation of five isomeric β, β′-diformyl-meso-tetraphenylporphyrins. Journal of the Chemical Society, Perkin Transactions 1, (20), 2893-2900.

  • BenchChem. (n.d.). Technical Support Center: Purification of 5,4'-Dihydroxyflavone by Recrystallization. Retrieved from --INVALID-LINK--

  • Lee, H., Lim, S., Kim, H. P., & Lee, K. (2020). Synthetic Studies toward 5, 6, 7, 3′, 4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 25(16), 3634.

  • Dołowy, M., Pyka-Pająk, A., & Stolarczyk, A. (2021). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2, 4-Dihydroxyphenyl)-1, 3, 4-thiadiazoles. Molecules, 26(11), 3183.

  • Kasi Viswanath, I. V., et al. (2013). Synthesis and Characterization of 7, 4'-Diacyloxy, 3'-Methoxy Flavones Derivatives as a Potential SMX Phase Mesogens. International Journal of ChemTech Research, 5(6), 2980-2984.

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008.

  • McOmie, J. F. W., & Watts, M. L. (1967). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

  • SIELC Technologies. (n.d.). Separation of 4-Methoxy-4-methyl-2-pentanone on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Allcock, H. R., & Smith, D. E. (1996). New polyphosphazenes with unsaturated side groups: Use as reaction intermediates, cross-linkable polymers, and components of interpenetrating polymer networks. Macromolecules, 29(8), 2721-2728.

References

Technical Support Center: Purification of 5-Methoxy-4-Chromanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-4-Chromanone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to resolve issues logically and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a mobile phase to purify this compound on a silica gel column?

Answer: A great starting point, based on documented literature, is a mixture of hexane and ethyl acetate.[1] Specifically, a 1:1 (v/v) ratio of hexane to ethyl acetate has been successfully used to purify this compound on a silica gel column.[1]

However, the optimal ratio for your specific crude material may vary depending on the impurities present. It is always best practice to first develop and optimize the separation on a Thin Layer Chromatography (TLC) plate.[2] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.35 for this compound, as this typically translates to good separation on a column.[3]

Q2: My this compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is highly polar or is interacting very strongly with the acidic silica gel. While this compound itself is of moderate polarity, certain impurities or degradation products might be the issue.

Here are a few steps to address this:

  • Increase Mobile Phase Polarity: If 100% ethyl acetate is insufficient, you can introduce a stronger, more polar solvent. Try adding a small percentage of methanol (MeOH) or isopropanol to your ethyl acetate. For example, start with 95:5 ethyl acetate/methanol.

  • Consider Compound Stability: The chromanone core can be sensitive. The acidic nature of standard silica gel might be causing decomposition at the baseline. You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a streak or new spots appear, decomposition is likely occurring.[4]

  • Use a Deactivated Stationary Phase: If decomposition is confirmed, consider using a less acidic stationary phase. You can try using neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1-2%).[5]

Q3: How do I visualize this compound on a TLC plate?

Answer: this compound contains a chromophore (the aromatic ring system conjugated with the carbonyl group) that makes it visible under UV light. You can visualize the spots using a UV lamp, typically at a wavelength of 254 nm.[6]

For compounds that do not visualize well under UV or for confirmation, you can use a chemical stain. Good general-purpose stains include:

  • Potassium Permanganate (KMnO₄): This stain reacts with any compound that can be oxidized, appearing as a yellow spot on a purple background. It is a very general and effective stain.[5]

  • Phosphomolybdic Acid (PMA): This is another excellent, versatile stain that visualizes a wide range of organic compounds as blue-green spots upon heating.[5]

Troubleshooting Guide: On-Column Issues

Problem 1: The separation on the column is much worse than what I saw on the TLC plate.

This is a common issue that can arise from several factors related to the transition from analytical (TLC) to preparative (column) scale.

Possible Cause Explanation & Scientific Rationale Recommended Solution
Column Overloading The amount of crude material applied to the column exceeds its separation capacity. This leads to broad, overlapping bands because the stationary phase becomes saturated, disrupting the equilibrium between the mobile and stationary phases.[7]A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6] If peaks are still broad, reduce the sample load.
Poor Column Packing Air bubbles, cracks, or channels in the silica bed create pathways where the mobile phase flows unevenly. This leads to band distortion and poor separation because different parts of the sample band travel at different speeds.[3]Pack the column using the "wet slurry" method to ensure a homogenous, tightly packed bed.[2] Gently tap the column during packing to dislodge air bubbles. Ensure the top surface of the silica is flat and protected with a layer of sand.[2][3]
Sample Application Applying the sample in too large a volume of solvent creates a very wide initial band. The separation process can only resolve bands that start as a narrow, concentrated zone at the top of the column.Dissolve the crude product in the absolute minimum amount of solvent, preferably the mobile phase itself or a slightly stronger solvent like dichloromethane (DCM).[6] For better results, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[8]
Solvent Polarity Shock Dissolving the sample in a solvent significantly stronger than the mobile phase can cause localized "channeling" and band broadening as the strong solvent carries the compound down the column prematurely.If you must use a stronger solvent to dissolve your sample, use a minimal amount and consider dry loading. This ensures the sample is introduced to the mobile phase in a controlled manner.
Problem 2: My compound is eluting much faster (or slower) than expected.
Possible Cause Explanation & Scientific Rationale Recommended Solution
Incorrect Mobile Phase Composition A small error in preparing the solvent mixture can lead to a significant change in polarity and, therefore, retention time. Using too much polar solvent (e.g., ethyl acetate) will cause the compound to elute faster.[7]Double-check the preparation of your mobile phase. If using a pre-mixed solution, ensure it has not undergone evaporation, which can alter the ratio of the solvents.
Activity of Silica Gel The activity of silica gel can vary between batches and depends on its water content. A highly "active" (dry) silica gel will be more polar and retain compounds more strongly, leading to slower elution.If elution is too slow, you can slightly increase the polarity of the mobile phase. For consistency between runs, use silica gel from the same manufacturer and lot number if possible.
Temperature Fluctuations Chromatography is sensitive to temperature. A significant increase in lab temperature can decrease solvent viscosity and increase solute solubility, often leading to faster elution times.Maintain a stable laboratory temperature for consistent and reproducible results.

Experimental Protocols

Protocol 1: Mobile Phase Development using TLC
  • Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Prepare Developing Chambers: Prepare several small beakers or TLC chambers with different ratios of hexane and ethyl acetate (e.g., 4:1, 2:1, 1:1, 1:2).

  • Develop Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV 254 nm lamp. Calculate the Rf value for your target compound in each solvent system.

  • Optimize: Choose the solvent system that gives an Rf value for this compound of approximately 0.3 to 0.4, with good separation from major impurities.[3][4]

Protocol 2: Column Packing and Sample Purification
  • Column Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[6]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 50x the weight of your crude product) with your chosen mobile phase to form a pourable slurry.[6]

  • Pack the Column: Pour the slurry into the column. Use a funnel and tap the column gently to ensure even packing and remove air bubbles.[2]

  • Equilibrate: Once the silica has settled, add a protective layer of sand on top. Run mobile phase through the column until the bed is stable and the solvent level is just above the sand. Never let the column run dry. [3]

  • Load the Sample (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3x the weight of your crude product) and mix.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder remains.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add your mobile phase to the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[9]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[8]

  • Monitor Fractions: Use TLC to analyze the collected fractions and identify which ones contain your pure product.[6]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Visual Workflow and Troubleshooting Diagrams

Workflow for Purification of this compound

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC 1. TLC Analysis (Hexane/EtOAc) Crude->TLC Optimize Rf ~ 0.35 Pack 2. Pack Silica Column (Wet Slurry) TLC->Pack Optimized Solvent System Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Optimized Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evap 8. Evaporate Solvent Combine->Evap Pure_Product Pure this compound Evap->Pure_Product

Caption: Standard workflow for purifying this compound.

Troubleshooting Decision Tree: Poor Separation

Troubleshooting_Separation Start Problem: Poor Separation Cause1 Are peaks broad and overlapping? Start->Cause1 Cause2 Are compounds eluting too fast/slow? Start->Cause2 Cause1->Cause2 No Sol1A Reduce Sample Load (Rule: >30:1 Silica:Sample) Cause1->Sol1A Yes Sol1B Repack Column (Use wet slurry method) Cause1->Sol1B Yes Sol1C Use Dry Loading Technique Cause1->Sol1C Yes Sol2A Adjust Mobile Phase Polarity: Slower -> More Polar Faster -> Less Polar Cause2->Sol2A Yes Sol2B Re-run TLC to Confirm Optimal Rf Cause2->Sol2B Yes

References

Technical Support Center: Recrystallization of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Methoxy-4-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this valuable chromanone derivative. As direct experimental data for the solubility and melting point of this compound is not extensively available in the literature, this guide leverages established principles of organic chemistry and data from closely related analogs to provide a robust starting point for your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility. An ideal solvent will dissolve this compound and its impurities at an elevated temperature. As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of highly organized and pure crystals. The impurities, ideally, remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should:

  • Completely dissolve this compound at an elevated temperature (near the solvent's boiling point) but have low solubility at room temperature or below. This differential solubility is key to achieving a high recovery of the purified compound.

  • Not react chemically with this compound. The solvent should be inert to the compound.

  • Be sufficiently volatile to allow for easy removal from the purified crystals after filtration.

  • Either dissolve impurities very well at all temperatures or not at all. This allows for the separation of the impurities from the desired compound.

Based on the structure of this compound, which contains both polar (ether, ketone) and non-polar (aromatic ring) functionalities, a solvent of intermediate polarity is often a good starting point.

Q3: What are some recommended starting solvents for this compound recrystallization?

A3: While experimental data is limited, based on the properties of related chromanones, the following solvents and solvent systems are excellent starting points for small-scale solubility tests:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate.

  • Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs to try include:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

It is imperative to perform small-scale solubility tests with your crude this compound to identify the optimal solvent or solvent system before attempting a large-scale recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Problem Potential Cause(s) Solution(s)
Oiling Out (Compound separates as a liquid instead of crystals)1. The boiling point of the solvent is higher than the melting point of the impure this compound. 2. The solution is being cooled too rapidly. 3. The concentration of the solute is too high.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow for slower cooling. 2. Insulate the flask to slow the cooling rate. 3. Consider using a lower-boiling point solvent.
No Crystal Formation Upon Cooling 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The solution is supersaturated but requires nucleation to initiate crystallization.1. Gently boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again. 2. Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. 3. Add a "seed crystal" of pure this compound to the cooled solution.
Low Recovery of Purified Product 1. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent at room temperature.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. During hot filtration, use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals 1. The impurities are co-crystallizing with the product. 2. The impurities were not effectively removed.1. If the impurities are colored and non-polar, consider adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product. 2. A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol is a generalized procedure and should be adapted based on the results of your preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone) dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with gentle swirling.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal and swirl.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

7. Drying:

  • Allow the crystals to air-dry on the filter paper for a period, then transfer them to a watch glass for further drying. For a completely dry sample, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Physicochemical Properties of Methoxy-Chromanone Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₀H₁₀O₃178.18Not Experimentally Reported
6-Methoxy-4-ChromanoneC₁₀H₁₀O₃178.1845-49

Note: The melting point of 6-Methoxy-4-Chromanone is provided as a reference for its isomer, this compound.

Table 2: Qualitative Solubility of Chromones in Common Organic Solvents

SolventPolarityExpected Solubility of Chromones
HexaneNon-polarLow
TolueneNon-polarLow to Moderate
DichloromethanePolar AproticModerate to High
Ethyl AcetatePolar AproticModerate to High
AcetonePolar AproticHigh
EthanolPolar ProticHigh
MethanolPolar ProticHigh
WaterPolar ProticVery Low

Visualizations

Recrystallization_Workflow Start Crude this compound Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization HotFiltration Hot Gravity Filtration Dissolution->HotFiltration If no charcoal or insolubles Decolorization->HotFiltration Crystallization Slow Cooling & Crystal Formation HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying End Pure this compound Drying->End

Caption: Recrystallization Workflow for this compound.

Troubleshooting_Logic Problem Recrystallization Issue Oiling Oiling Out Problem->Oiling NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield Sol1 Solution: Insulate Flask Oiling->Sol1 Cause: Cooling Too Fast Sol2 Solution: Add More Solvent Oiling->Sol2 Cause: Too Concentrated Sol3 Solution: Evaporate Solvent NoCrystals->Sol3 Cause: Too Much Solvent Sol4 Solution: Scratch or Seed NoCrystals->Sol4 Cause: No Nucleation Sol5 Solution: Concentrate Mother Liquor LowYield->Sol5 Cause: Too Much Solvent Sol6 Solution: Pre-heat Apparatus LowYield->Sol6 Cause: Premature Crystallization

Caption: Troubleshooting Logic for Common Recrystallization Problems.

Technical Support Center: Troubleshooting Low Solubility of 5-Methoxy-4-Chromanone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 5-Methoxy-4-Chromanone in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₀H₁₀O₃--INVALID-LINK--[1]Provides the elemental composition.
Molecular Weight 178.18 g/mol --INVALID-LINK--[1]A relatively low molecular weight, which is generally favorable for solubility.
XLogP3 1.3--INVALID-LINK--[1]This value indicates moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not excessively greasy. This property is at the core of its limited aqueous solubility.
Topological Polar Surface Area (TPSA) 35.5 Ų--INVALID-LINK--[1]A moderate TPSA suggests the molecule has some capacity for hydrogen bonding, which is beneficial for solubility in polar solvents.

The XLogP3 value of 1.3 is a key indicator of potential solubility issues in aqueous-based biological assays. While not extremely hydrophobic, this compound can still precipitate when a concentrated stock solution in an organic solvent is diluted into a biological buffer, a phenomenon known as "solvent shock."[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is precipitating immediately upon dilution into my cell culture medium. What is happening and how can I prevent this?

A1: Immediate precipitation is a classic sign of "solvent shock," where the compound rapidly comes out of solution when the solvent environment changes from a favorable organic solvent to a less favorable aqueous one.

Causality: The high concentration of the compound in the DMSO stock is no longer sustainable when diluted into the aqueous medium, leading to the formation of aggregates and precipitates.

Troubleshooting Workflow:

start Precipitation Observed step1 Reduce Final Concentration start->step1 Is the concentration essential? If not, lower it. step2 Optimize Dilution Technique step1->step2 If precipitation persists... step3 Pre-warm the Medium step2->step3 Still seeing precipitate? step4 Use Co-solvents step3->step4 If the issue continues... step5 Conduct a Solubility Assessment step4->step5 For systematic optimization... end Clear Solution Achieved step5->end

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.[2]

  • Optimize the Dilution Process:

    • Serial Dilutions: Instead of a single, large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent polarity can help maintain solubility.[2]

    • Rapid Mixing: Add the stock solution to the pre-warmed buffer dropwise while vortexing or swirling the tube to ensure rapid and uniform dispersion.[3]

  • Pre-warm the Assay Buffer: Warming the aqueous buffer to 37°C can sometimes improve the solubility of your compound.[2]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of moderately lipophilic compounds like this compound.

Causality: DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules. It is also miscible with water, which is essential for its use in biological assays.

Best Practices for Stock Solution Preparation:

  • Use High-Purity, Anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds.[2]

  • Prepare a High-Concentration Stock: A high-concentration stock (e.g., 10-50 mM) allows for smaller volumes to be added to the final assay, minimizing the final DMSO concentration.

  • Ensure Complete Dissolution: Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can aid dissolution, but be cautious as excessive heat can degrade the compound.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 178.18 g/mol

    • For 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 178.18 g/mol * 1000 mg/g = 1.78 mg

  • Weigh the compound: Accurately weigh approximately 1.78 mg of this compound using a calibrated analytical balance. Record the exact weight.

  • Dissolve in DMSO: Transfer the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.78 mg, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes. Visually inspect the solution to ensure there are no visible particles. If needed, sonicate for 5-10 minutes in a water bath sonicator.

  • Store appropriately: Aliquot into smaller volumes and store at -20°C or -80°C.

Q3: What alternatives to DMSO can I use if my cells are sensitive to it?

A3: While DMSO is the standard, other organic solvents can be used. However, their compatibility with your specific assay and cell type must be validated.

SolventProperties and Considerations
Ethanol (EtOH) A common alternative, but often less effective at dissolving hydrophobic compounds than DMSO. Can have biological effects on cells.[5][6]
Methanol (MeOH) Similar to ethanol, but can be more toxic to cells.[5][6]
Dimethylformamide (DMF) A strong solvent similar to DMSO, but generally more toxic.
Acetonitrile Can be used but may precipitate proteins in the culture medium.

Important Consideration: Always include a vehicle control in your experiments with the same final concentration of the alternative solvent to account for any solvent-induced effects.

Q4: How can I systematically determine the maximum soluble concentration of this compound in my specific assay buffer?

A4: A kinetic solubility assay is the most relevant method for determining the maximum soluble concentration under your experimental conditions.

Causality: Kinetic solubility mimics the process of diluting a DMSO stock solution into an aqueous buffer, which is how most compounds are introduced in high-throughput screening and cell-based assays. This is distinct from thermodynamic solubility, which measures the solubility of the solid compound in a buffer over a longer equilibration time.[7]

Protocol 2: Kinetic Solubility Assay by Visual Inspection

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock of this compound in 100% DMSO as described in Protocol 1.

  • Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of your compound in your specific assay buffer (pre-warmed to 37°C).

    • Add 100 µL of buffer to wells A2 through A12.

    • Add 200 µL of buffer containing the highest desired concentration of the compound (e.g., 200 µM with a final DMSO concentration of 2%) to well A1.

    • Transfer 100 µL from well A1 to A2, mix thoroughly, and continue the serial dilution down to well A11. Well A12 will serve as a buffer-only control.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your experiment (e.g., 1, 4, 24 hours).

  • Observe for precipitation: Visually inspect the wells for any signs of precipitation (cloudiness, visible particles, or crystals) at different time points. A light microscope can be used for more sensitive detection.

  • Determine the maximum soluble concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 10 mM Stock in DMSO C Serial Dilution in 96-well Plate A->C B Pre-warmed Assay Buffer B->C D Incubate at 37°C C->D E Visual/Microscopic Inspection D->E F Determine Highest Clear Concentration E->F

Caption: Workflow for a kinetic solubility assay.

Q5: Can components in my cell culture medium, like serum, affect the solubility of this compound?

A5: Yes, media components, especially serum proteins like albumin, can significantly impact compound solubility.

Causality:

  • Increased Solubility: Hydrophobic compounds can bind to proteins like albumin, which can act as a carrier and increase the apparent solubility of the compound in the medium.

  • Decreased Bioavailability: While protein binding increases solubility, it can also reduce the free concentration of the compound available to interact with your target cells or proteins.[3] This is a critical consideration when comparing results from biochemical assays (often protein-free) and cell-based assays (often containing serum).

Troubleshooting Strategies:

  • Assess solubility in both serum-free and serum-containing media: This will help you understand the impact of serum on your compound's solubility.

  • Consider reducing serum concentration: If your cells can tolerate it, reducing the serum percentage may increase the free fraction of your compound.

  • Use serum-free media: If your experimental design allows, using a serum-free medium can eliminate the variable of protein binding.

Q6: I'm still having solubility issues. Are there any other formulation strategies I can try?

A6: For particularly challenging compounds, advanced formulation strategies involving excipients can be employed.

Causality: Excipients are inactive substances that can be added to a formulation to improve its properties, including solubility.[8]

StrategyMechanism of ActionExamples of Excipients
Co-solvents Using a mixture of water-miscible solvents to increase the solubilizing capacity of the vehicle.[9][10]Polyethylene glycol (PEG) 300/400, Propylene glycol.
Surfactants Forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.Tween® 20/80, Poloxamers.
Cyclodextrins These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that are soluble in water.[11]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Important Note: The use of these excipients must be carefully validated in your specific assay, as they can have their own biological effects. Always include appropriate vehicle controls.

Concluding Remarks

Troubleshooting the low solubility of this compound requires a systematic approach that begins with understanding its physicochemical properties. By carefully preparing stock solutions, optimizing dilution techniques, and, if necessary, employing co-solvents or other excipients, researchers can overcome precipitation issues and obtain reliable, reproducible data in their biological assays. The key is to always validate your solubilization method within the context of your specific experimental system and to use appropriate controls to account for any potential artifacts introduced by the solvent or excipients.

References

Optimizing reaction conditions for 5-Methoxy-4-Chromanone synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic route. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemistry to empower your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to this compound?

    • How do I choose the optimal catalyst for the cyclization step?

    • What is the influence of temperature on the reaction rate and yield?

    • Which solvent is most suitable for this synthesis?

  • Troubleshooting Guide

    • Problem: Low or no yield of the desired this compound.

    • Problem: Formation of significant side products.

    • Problem: The reaction is sluggish or does not go to completion.

    • Problem: Difficulty in purifying the final product.

  • Optimized Experimental Protocols

    • Protocol 1: Two-Step Synthesis via Michael Addition and Acid-Catalyzed Cyclization.

  • Data Summary

    • Table 1: Comparison of Reaction Conditions for 4-Chromanone Synthesis.

  • Reaction Mechanism and Workflow

    • Diagram 1: Proposed Mechanism for Acid-Catalyzed Cyclization.

    • Diagram 2: Troubleshooting Workflow for Low Yield.

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The synthesis of 4-chromanones, including the 5-methoxy derivative, is a well-established area of heterocyclic chemistry.[1][2] The most common and reliable methods involve the intramolecular cyclization of a suitable precursor. Two primary strategies have proven effective:

  • Two-Step Approach (Michael Addition followed by Cyclization): This is a robust and widely used method. It begins with a Michael addition of a phenol to an α,β-unsaturated nitrile, such as acrylonitrile. The resulting 3-aryloxypropanenitrile intermediate is then subjected to an acid-catalyzed intramolecular Houben-Hoesch reaction to yield the 4-chromanone.[3]

  • Intramolecular Friedel-Crafts Acylation: This route typically starts with a 3-phenoxypropionic acid derivative. The cyclization is then effected using a strong acid or Lewis acid catalyst to promote an intramolecular Friedel-Crafts acylation, forming the chromanone ring.

More contemporary approaches include transition-metal-catalyzed reactions and photocatalytic methods, which can offer milder reaction conditions and improved efficiency.[4]

How do I choose the optimal catalyst for the cyclization step?

The choice of catalyst is critical and depends on the chosen synthetic route.

  • For the cyclization of 3-aryloxypropanenitriles (from the Michael addition route): A strong protic acid is typically required. A mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) has been reported to be highly effective, affording excellent yields.[3] Polyphosphoric acid (PPA) is another commonly used and effective catalyst for this transformation.[5] The strength of the acid is crucial for promoting the intramolecular electrophilic attack on the electron-rich aromatic ring.

  • For Intramolecular Friedel-Crafts Acylation: Strong Lewis acids like aluminum chloride (AlCl₃) or protic acids such as sulfuric acid (H₂SO₄) are often employed. The choice depends on the substrate's sensitivity to the reaction conditions.

  • Base-Catalyzed Cyclizations: Some methods utilize basic conditions for ring closure, often involving an intramolecular Claisen condensation.[5] Bases like sodium hydroxide, potassium carbonate, or piperidine can be used. However, it's important to note that the 4-chromanone ring can be labile under both strong acidic and basic conditions.[3]

What is the influence of temperature on the reaction rate and yield?

Temperature plays a significant role in both the rate and outcome of the synthesis.

  • Michael Addition Step: This reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions. Microwave irradiation has been shown to significantly reduce reaction times for this step.[3]

  • Cyclization Step: The optimal temperature for the acid-catalyzed cyclization depends on the strength of the acid used. With potent acid systems like TfOH/TFA, the reaction can often proceed at room temperature or with gentle heating. For less reactive substrates or weaker acids, higher temperatures may be necessary to drive the reaction to completion. It is advisable to monitor the reaction by TLC or LC-MS to avoid degradation of the product at elevated temperatures.

Which solvent is most suitable for this synthesis?

The choice of solvent is dictated by the specific reaction step and the reagents used.

  • For the Michael Addition: A polar aprotic solvent is generally preferred. tert-Butanol is a commonly cited solvent for the Michael addition of phenols to acrylonitrile in the presence of a base like potassium carbonate.[3]

  • For the Acid-Catalyzed Cyclization: The choice of solvent for this step is often dictated by the acid catalyst. For reactions using TfOH/TFA, these acids can sometimes act as both the catalyst and the solvent. In other cases, a non-reactive, high-boiling solvent like toluene or a polar aprotic solvent like dimethylformamide (DMF) may be used.[3] When using strong Lewis acids like AlCl₃, chlorinated solvents such as dichloromethane (DCM) or dichloroethane (DCE) are common choices.

Troubleshooting Guide

Problem: Low or no yield of the desired this compound.
  • Possible Cause 1: Incomplete Michael Addition.

    • Troubleshooting:

      • Verify the purity of your starting materials. The phenol should be pure, and the acrylonitrile should be free of inhibitors.

      • Increase the reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal endpoint.

      • Consider using microwave irradiation to accelerate the reaction.[3]

      • Ensure the base is active. If using potassium carbonate, ensure it is anhydrous.

  • Possible Cause 2: Inefficient Cyclization.

    • Troubleshooting:

      • Increase the strength or concentration of the acid catalyst. If using PPA, ensure it is freshly prepared and viscous. For the TfOH/TFA system, ensure anhydrous conditions.

      • Increase the reaction temperature. Gradually increase the temperature while monitoring for product formation and degradation.

      • Ensure anhydrous conditions. Water can interfere with strong acid catalysts.

  • Possible Cause 3: Degradation of the Product.

    • Troubleshooting:

      • The 4-chromanone ring is known to be labile under harsh acidic or basic conditions. [3] Avoid prolonged exposure to strong acids or bases at high temperatures.

      • Work up the reaction promptly once completion is observed.

      • Use a milder catalyst system if possible.

Problem: Formation of significant side products.
  • Possible Cause 1: Polymerization of Acrylonitrile.

    • Troubleshooting:

      • Add the acrylonitrile slowly to the reaction mixture.

      • Maintain the recommended reaction temperature and avoid overheating.

  • Possible Cause 2: Formation of Isomers.

    • Troubleshooting:

      • The regioselectivity of the intramolecular cyclization is generally high due to the directing effect of the methoxy and oxygen groups. However, if isomers are observed, consider a milder and more selective catalyst system.

  • Possible Cause 3: De-alkylation or other side reactions.

    • Troubleshooting:

      • Avoid excessively harsh acidic conditions or high temperatures , which can lead to the cleavage of the methoxy group or other unwanted reactions.

Problem: The reaction is sluggish or does not go to completion.
  • Possible Cause 1: Insufficiently active catalyst.

    • Troubleshooting:

      • Use fresh or properly stored catalysts. Strong acids can absorb moisture from the air, reducing their activity.

      • Increase the catalyst loading.

  • Possible Cause 2: Low reaction temperature.

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring the progress.

Problem: Difficulty in purifying the final product.
  • Possible Cause 1: Contamination with starting materials or side products.

    • Troubleshooting:

      • Optimize the reaction conditions to maximize the conversion of starting materials and minimize side product formation.

      • Employ column chromatography for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

  • Possible Cause 2: Oily product that is difficult to crystallize.

    • Troubleshooting:

      • Purify by column chromatography to obtain a pure oil.

      • Attempt crystallization from a different solvent system. A mixture of a polar and a non-polar solvent can sometimes induce crystallization.

      • Trituration with a non-polar solvent like hexane or diethyl ether can sometimes solidify an oily product.

Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis via Michael Addition and Acid-Catalyzed Cyclization

This protocol is adapted from established methods for the synthesis of 4-chromanones.[3]

Step 1: Synthesis of 3-(2-Methoxy-phenoxy)propanenitrile

  • To a round-bottom flask equipped with a reflux condenser, add 2-methoxyphenol (1.0 eq), potassium carbonate (0.1 eq), and tert-butanol.

  • Stir the mixture and add acrylonitrile (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-methoxy-phenoxy)propanenitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • To a clean, dry round-bottom flask, add the crude 3-(2-methoxy-phenoxy)propanenitrile (1.0 eq).

  • Cool the flask in an ice bath and slowly add a mixture of trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5.0 eq) with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Data Summary

Table 1: Comparison of Reaction Conditions for 4-Chromanone Synthesis

Synthetic StepCatalystSolventTemperatureTypical YieldReference
Michael AdditionK₂CO₃tert-ButanolReflux50-93%[3]
Acid-Catalyzed CyclizationTfOH/TFA-Room TempModerate to Excellent[3]
Acid-Catalyzed CyclizationPolyphosphoric Acid-80-100 °CGood[5]
Aldol CondensationPyrrolidine/NaOHEthanolRefluxLow[6]

Reaction Mechanism and Workflow

Diagram 1: Proposed Mechanism for Acid-Catalyzed Cyclization

G cluster_0 Mechanism of Acid-Catalyzed Intramolecular Cyclization A 3-(2-Methoxy-phenoxy)propanenitrile B Protonated Nitrile Intermediate A->B + H+ C Nitrile-Cation Intermediate B->C Resonance D Electrophilic Aromatic Substitution C->D Intramolecular Attack E Iminium Intermediate D->E - H+ F Hydrolysis E->F + H₂O G This compound F->G Tautomerization & -NH₃ H_plus H+ H2O H₂O

Caption: Proposed mechanism for the acid-catalyzed cyclization of 3-(2-Methoxy-phenoxy)propanenitrile to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_1 Troubleshooting Low Yield start Low Yield of this compound check_sm Check for unreacted starting material by TLC/LC-MS start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Significant SM remaining degradation Product Degradation check_sm->degradation Little SM, low product purification_issue Purification Issues check_sm->purification_issue Complex mixture optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Use stronger catalyst incomplete_rxn->optimize_conditions milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time - Milder catalyst degradation->milder_conditions end Improved Yield optimize_conditions->end milder_conditions->end optimize_purification Optimize Purification: - Different chromatography conditions - Recrystallization purification_issue->optimize_purification optimize_purification->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

References

Preventing degradation of 5-Methoxy-4-Chromanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 5-Methoxy-4-Chromanone

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound for their experiments. As Senior Application Scientists, we understand that compound degradation can compromise experimental results, leading to lost time and resources. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to prevent it.

Understanding the Instability of this compound

This compound is an aromatic ketone, a class of compounds that can be susceptible to degradation through several chemical pathways.[1] The stability of this molecule is primarily threatened by three key factors: hydrolysis, oxidation, and photolytic decomposition. Understanding the causality behind these pathways is the first step toward effective prevention.

Key Degradation Pathways
  • Hydrolytic Degradation: The ether linkage of the methoxy group is susceptible to cleavage under acidic conditions.[2] This reaction, known as hydrolysis, can be catalyzed by trace amounts of acid or moisture in the storage environment, leading to the formation of 5-Hydroxy-4-Chromanone and methanol. While stable under neutral and normal temperatures, prolonged exposure to acidic contaminants is a primary risk.[3]

  • Oxidative Degradation: Like many organic materials, this compound can react with atmospheric oxygen in a process called autoxidation.[4] This process is often initiated by heat, light, or trace metal impurities and involves the formation of free radicals, which can lead to a cascade of reactions.[5] This can result in the formation of hydroperoxides and subsequent degradation products, often presenting as a discoloration (e.g., yellowing) of the solid compound. The chromanone scaffold itself can be a target for oxidative processes.[6]

  • Photolytic Degradation: Aromatic compounds, particularly those with carbonyl (ketone) groups, can absorb energy from light, especially in the UV spectrum.[7] This energy absorption can excite the molecule to a higher energy state, making it more reactive and prone to decomposition. The ICH Q1B guidelines for photostability testing recognize that light exposure can be a significant cause of degradation for new drug substances.[8] This is a critical consideration for any laboratory, as ambient light can be sufficient to initiate degradation over time.

To visualize these potential failure points, consider the following diagram illustrating the primary degradation pathways.

cluster_main This compound Stability cluster_degradation Degradation Products main This compound (C10H10O3) hydrolysis 5-Hydroxy-4-Chromanone + Methanol main->hydrolysis H+ / H₂O (Acid-Catalyzed Hydrolysis) oxidation Oxidized Byproducts (e.g., Ring-Opened Species) main->oxidation O₂ / Heat (Autoxidation) photo Photodegradation Products main->photo UV / Visible Light (Photolysis) cluster_stress Expose to Stress Conditions (e.g., 24h) start Prepare Stock Solution in Acetonitrile/H₂O aliquot Aliquot into 6 Vials start->aliquot acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, 60°C) aliquot->base oxidative Oxidative (6% H₂O₂, RT) aliquot->oxidative thermal Thermal (80°C) aliquot->thermal photo Photolytic (ICH Light Chamber) aliquot->photo control Control (Dark, RT) aliquot->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidative->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze compare Compare Results: Assess Peak Purity & Mass Balance analyze->compare

References

Technical Support Center: Identifying and Characterizing Impurities in 5-Methoxy-4-Chromanone Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-4-Chromanone. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the identification and characterization of impurities in your samples. Drawing from established analytical principles and field-proven insights, this resource will help you navigate potential pitfalls, optimize your analytical methods, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and problems encountered when analyzing this compound.

Q1: What are the most likely impurities I should expect in my this compound sample?

A1: Impurities in your sample can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[1] For this compound synthesized via common routes like the intramolecular cyclization of a corresponding phenol derivative, organic impurities are the most prevalent. These can include:

  • Unreacted Starting Materials: Such as the precursor phenol or reagents used in the cyclization step.[2]

  • Intermediates: Depending on the synthetic pathway, intermediates like chalcones from a Claisen-Schmidt condensation may be present if the cyclization is incomplete.

  • Byproducts from Side Reactions: Self-condensation of starting materials or other unintended reactions can lead to a variety of structurally related impurities.

  • Degradation Products: Formed during synthesis, purification, or storage.

Q2: I'm seeing unexpected peaks in my initial HPLC-UV analysis. Where do I start?

A2: Unexpected peaks are a common issue. A systematic approach is key. First, confirm that the issue is not with your HPLC system itself (see Section 3 for a detailed troubleshooting guide). If the system is performing correctly, the unexpected peaks are likely impurities. The initial step is to gather more information about these peaks. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable here, as it can provide the UV spectrum of each peak. Comparing the UV spectra of the unknown peaks to your main compound can indicate if they are structurally related.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products and process impurities.[3][4] The development process involves subjecting a sample of this compound to forced degradation (stress testing) under various conditions to intentionally generate degradation products.[5][6] The analytical method is then developed to resolve the main peak from all these newly formed impurity peaks. A typical starting point for a C18 column would be a gradient elution using a mobile phase of water (often with a formic or acetic acid modifier) and acetonitrile or methanol.[5]

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required for impurity identification and characterization.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate potential degradation products for analytical method development.[5][6][7][8] The goal is to achieve 5-20% degradation of the active substance.[9]

Protocol for Forced Degradation:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[5][7]

    • Incubate at 60°C and analyze samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the sample with an equivalent amount of base.[9]

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[5][7]

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) and analyze at regular intervals.

    • Neutralize the sample with an equivalent amount of acid before analysis.[9]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[8]

    • Keep at room temperature and analyze at regular intervals.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at a temperature 10°C above the accelerated stability testing temperature (e.g., 50°C or 60°C).[8]

    • Also, reflux the stock solution and analyze at regular intervals.

  • Photolytic Degradation:

    • Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Keep a control sample protected from light. Analyze both samples at appropriate time points.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the primary technique for separating and quantifying impurities. Coupling it with mass spectrometry (MS) allows for the determination of the molecular weight of unknown impurities, which is a critical step in their identification.[3]

Starting HPLC-UV Method:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min[11]
Column Temperature 30°C
Detection UV at 254 nm and 275 nm (or DAD/PDA for full spectra)
Injection Volume 10 µL

Data Interpretation:

  • Retention Time (RT): Compare the RT of peaks in your sample to a reference standard of this compound.

  • UV Spectrum: For unknown peaks, compare their UV spectra (from a DAD/PDA detector) to that of the main compound. Similar spectra suggest structurally related impurities.

  • Mass-to-Charge Ratio (m/z): If using LC-MS, the [M+H]⁺ or [M-H]⁻ ions will provide the molecular weight of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts.[4]

Typical GC-MS Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for non-volatile impurities to make them amenable to GC analysis.[12]

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library such as the NIST database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of isolated impurities. Both 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are typically required.[13][14]

NMR Sample Preparation and Analysis Workflow:

  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR: Establishes connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

  • Data Interpretation: Compare the chemical shifts and coupling constants to those of the parent compound and known chromanone structures to determine the impurity's structure.[13][15][16]

Section 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC analysis.

HPLC Troubleshooting: Peak Shape Issues

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Problem: Peak Tailing

G

  • Cause: Secondary interactions between polar analytes and active sites (residual silanols) on the silica-based C18 column. This is common for compounds with basic functional groups.

    • Solution: Lower the pH of the mobile phase with an acid like formic acid to suppress the ionization of the silanols. Alternatively, use a highly end-capped column designed to minimize these interactions.[17]

  • Cause: Extra-column band broadening due to excessive tubing length or internal diameter between the column and detector.

    • Solution: Minimize the length and internal diameter of all tubing post-column.[17]

  • Cause: Column contamination or a partially blocked inlet frit. This will typically affect all peaks in the chromatogram.[18]

    • Solution: First, try back-flushing the column. If this doesn't resolve the issue, the inlet frit may need to be replaced. Using a guard column can help prevent this.[17][18]

Problem: Peak Splitting or Shouldering

G

  • Cause: A void or channel has formed at the inlet of the column.

    • Solution: This is often irreversible damage. Replacing the column is the most reliable solution. To prevent this, avoid sudden pressure shocks to the system.

  • Cause: The sample is dissolved in a solvent that is much stronger than the initial mobile phase.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent with a similar or weaker elution strength.

  • Cause: Contamination on the column inlet frit or guard column.

    • Solution: Replace the guard column. If a guard column is not in use, try back-flushing the analytical column.

Section 4: Understanding Mass Spectrometry Fragmentation

For structural elucidation, understanding how this compound and its analogs fragment in a mass spectrometer is crucial.[19] Chromanones and flavonoids often undergo characteristic fragmentation patterns, including Retro-Diels-Alder (RDA) reactions and neutral losses.[20][21]

Predicted Fragmentation of this compound (Molecular Weight: 178.18 g/mol )

IonPredicted m/zDescription
[M+H]⁺179.07Protonated molecule
[M+H - CH₃]⁺164.05Loss of a methyl radical from the methoxy group
[M+H - CO]⁺151.07Loss of carbon monoxide from the pyranone ring
[M+H - H₂O]⁺161.06Loss of a water molecule (less common)
RDA FragmentsVariesCleavage of the C-ring, providing information on the substitution pattern of the A and C rings.

The presence of these characteristic fragments can help in the tentative identification of unknown impurities as chromanone derivatives.

Conclusion

The identification and characterization of impurities in this compound samples require a multi-faceted analytical approach. By understanding the potential sources of impurities, employing systematic forced degradation studies, and mastering troubleshooting techniques for common analytical challenges, researchers can ensure the quality and purity of their compounds. This guide provides a foundational framework for these activities, empowering you to tackle impurity profiling with confidence and scientific rigor.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-4-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. While its synthesis on a laboratory scale is well-documented, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety. This guide provides in-depth technical support to overcome these hurdles, ensuring a robust and efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis of this compound. The proposed solutions are based on established chemical principles and best practices in process chemistry.

Q1: My overall yield has significantly dropped after scaling up the synthesis from 10g to 1kg. What are the likely causes and how can I address them?

A significant drop in yield upon scale-up is a common challenge, often attributable to a combination of factors related to reaction kinetics, heat transfer, and mass transport.[1]

Possible Causes and Solutions:

  • Inefficient Heat Transfer: The intramolecular Friedel-Crafts cyclization to form the chromanone is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to inefficient heat dissipation. This can cause localized overheating, resulting in the formation of byproducts and degradation of the desired product.[1]

    • Solution:

      • Monitor and Control Internal Temperature: Equip the reactor with a calibrated temperature probe placed directly in the reaction mixture.

      • Controlled Reagent Addition: If using a strong acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent, consider adding it portion-wise or at a controlled rate to manage the exotherm.

      • Improve Reactor Cooling: Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to non-homogenous reaction conditions. This can result in localized high concentrations of reactants or catalyst, promoting side reactions, and areas of low concentration where the reaction is slow or incomplete.[1]

    • Solution:

      • Optimize Stirrer Design and Speed: Use an appropriate stirrer (e.g., anchor, turbine) for the viscosity of the reaction mixture and operate it at an optimal speed to ensure good mixing without excessive shear.

      • Consider a More Dilute Reaction Mixture: While this may increase solvent costs, a more dilute solution can improve homogeneity and heat transfer.

  • Incomplete Reaction: A reaction that appears complete on a small scale may be incomplete at a larger scale due to the factors mentioned above.

    • Solution:

      • Reaction Monitoring: Regularly sample the reaction mixture and analyze it by a suitable method (e.g., TLC, HPLC, or ¹H NMR) to track the consumption of the starting material and the formation of the product.

      • Extended Reaction Time: Based on the reaction monitoring, the reaction time may need to be extended at a larger scale.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct during the cyclization step. What is this byproduct and how can I minimize its formation?

The formation of dark, polymeric, or tarry materials is a common issue in acid-catalyzed reactions, especially at elevated temperatures.

Possible Cause and Mitigation:

  • Intermolecular Reactions and Polymerization: The highly reactive acylium ion intermediate in the Friedel-Crafts cyclization can react intermolecularly with another molecule of the starting material or product, leading to polymerization. This is exacerbated by high temperatures and high concentrations of the acid catalyst.

    • Mitigation Strategies:

      • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature optimization study is highly recommended during scale-up.

      • Choice of Catalyst: While Polyphosphoric Acid (PPA) is effective, it often requires high temperatures. Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a less viscous and often more reactive alternative that can allow for lower reaction temperatures.[2]

      • Controlled Addition of Substrate: Adding the 3-(3-methoxyphenoxy)propanoic acid slowly to the pre-heated acid catalyst can help to maintain a low instantaneous concentration of the substrate, favoring the intramolecular cyclization over intermolecular side reactions.

Q3: The final product after crystallization is off-white or yellowish and the purity is lower than desired. How can I improve the color and purity?

Color and purity issues in the final product often stem from residual impurities that are not effectively removed during workup and crystallization.

Troubleshooting Purification:

  • Inefficient Decolorization:

    • Solution: After the reaction quench and initial workup, but before crystallization, consider treating the organic solution of the crude product with activated carbon to remove colored impurities. Use a minimal amount of activated carbon and filter it off before proceeding to crystallization.

  • Suboptimal Crystallization Solvent System: The choice of solvent is critical for effective purification by crystallization.[3]

    • Solution:

      • Solvent Screening: Perform a systematic screening of single and mixed solvent systems to find the optimal conditions for crystallization. A good solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures.

      • Suggested Solvents to Screen: Based on the polarity of this compound, consider solvent systems like ethanol/water, isopropanol/water, toluene/heptane, or ethyl acetate/hexane.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[4]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What is the most common and scalable synthetic route to this compound? A common and scalable route starts from 3-methoxyphenol. The synthesis involves two main steps:

    • Michael Addition: Reaction of 3-methoxyphenol with acrylonitrile, typically in the presence of a base, to form 3-(3-methoxyphenoxy)propanenitrile.

    • Hydrolysis and Cyclization: The nitrile is then hydrolyzed to 3-(3-methoxyphenoxy)propanoic acid, which undergoes intramolecular Friedel-Crafts acylation (cyclization) in the presence of a strong acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent to yield this compound.[5]

  • Q2: What is the mechanism of the intramolecular cyclization step? The intramolecular cyclization is a Friedel-Crafts acylation reaction. The carboxylic acid is first activated by the strong acid catalyst to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring at the position ortho to the ether linkage, followed by deprotonation to restore aromaticity and form the chromanone ring.

Catalysts and Reagents

  • Q3: What are the advantages and disadvantages of using Polyphosphoric Acid (PPA) versus Eaton's Reagent for the cyclization?

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent
Composition A mixture of phosphoric acids of varying chain lengths.A solution of phosphorus pentoxide in methanesulfonic acid.
Viscosity Highly viscous, can be difficult to stir at scale.[2]Lower viscosity, easier to handle and mix.[2]
Reactivity Generally requires higher reaction temperatures (e.g., >100 °C).Often more reactive, allowing for lower reaction temperatures.[2]
Workup Can be challenging due to its high viscosity and the need to hydrolyze the polyphosphates.Generally easier workup.
Cost Typically less expensive.Can be more expensive.
  • Q4: Are there any safety concerns with using PPA or Eaton's Reagent? Yes, both are strong, corrosive acids and require careful handling.

    • Polyphosphoric Acid (PPA): Corrosive and can cause severe burns. It is also hygroscopic.[6][7]

    • Eaton's Reagent: Extremely corrosive and reacts violently with water. It is also a strong dehydrating agent.[8][9][10]

    • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that a safety shower and eyewash station are readily accessible.

Purification and Characterization

  • Q5: What are the key analytical techniques to characterize the final product and assess its purity?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any impurities.[11][12][13]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) and ether (C-O-C) linkages.[14][15][16]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-methoxyphenoxy)propanoic acid
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-methoxyphenol (1.0 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide).

  • Michael Addition: Slowly add acrylonitrile (1.1 eq) to the mixture while maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 20% aqueous solution). Heat the mixture to reflux (around 100 °C) and maintain for 8-12 hours to hydrolyze the nitrile to the carboxylate salt.

  • Workup: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2. The 3-(3-methoxyphenoxy)propanoic acid will precipitate.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Intramolecular Cyclization to this compound using Eaton's Reagent
  • Reaction Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer and thermometer, charge Eaton's Reagent (5-10 equivalents by weight relative to the starting material).

  • Substrate Addition: Heat the Eaton's Reagent to the desired reaction temperature (typically 60-80 °C). Slowly add the 3-(3-methoxyphenoxy)propanoic acid in portions, ensuring the internal temperature does not exceed the set point by more than 5 °C.

  • Reaction: Stir the mixture at the set temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Quench: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto a mixture of ice and water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washes: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Crystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol).

  • Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., water or heptane) at an elevated temperature until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum to a constant weight.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization and Purification start 3-Methoxyphenol + Acrylonitrile michael_addition Michael Addition (Base Catalyst) start->michael_addition hydrolysis Hydrolysis (NaOH, H2O, Reflux) michael_addition->hydrolysis intermediate 3-(3-methoxyphenoxy)propanoic acid hydrolysis->intermediate cyclization Intramolecular Cyclization (Eaton's Reagent) intermediate->cyclization workup Quench, Extraction, and Washes cyclization->workup crystallization Crystallization workup->crystallization product Pure this compound crystallization->product

Caption: A schematic overview of the synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed in Scale-Up check_temp Was there a significant exotherm? start->check_temp check_mixing Is mixing adequate for the reactor size? check_temp->check_mixing No improve_cooling Improve reactor cooling. Control reagent addition rate. check_temp->improve_cooling Yes check_completion Is the reaction going to completion? check_mixing->check_completion Yes optimize_stirrer Optimize stirrer design and speed. Consider a more dilute solution. check_mixing->optimize_stirrer No monitor_reaction Implement in-process controls (TLC/HPLC). Extend reaction time if necessary. check_completion->monitor_reaction No solution Yield Improved check_completion->solution Yes improve_cooling->solution optimize_stirrer->solution monitor_reaction->solution

Caption: A decision tree for troubleshooting low yield in the scale-up synthesis.

References

Validation & Comparative

Validating the Biological Activity of 5-Methoxy-4-Chromanone: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial validation of a compound's biological activity is a critical step in the discovery pipeline. This guide provides a comprehensive framework for the in vitro validation of 5-Methoxy-4-Chromanone, a member of the chromanone family known for diverse pharmacological properties.[1][2][3] By leveraging established methodologies and comparing its performance against known standards and alternative compounds, researchers can build a robust data package to support further investigation.

This document will detail the scientific rationale behind experimental choices, provide step-by-step protocols for key assays, and present a framework for data interpretation, ensuring a scientifically rigorous evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound and the Rationale for In Vitro Validation

This compound belongs to the chromanone class of oxygen-containing heterocyclic compounds, which are integral scaffolds in numerous medicinal agents.[4] Derivatives of the broader chromone and chromanone family have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[2] For instance, a structurally related homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to mitigate hepatic steatosis in vitro by activating the AMPK and PPARα pathways, highlighting a potential role in metabolic diseases.[5]

Given the therapeutic promise of this chemical class, a systematic in vitro evaluation of this compound is warranted to elucidate its specific biological effects. This guide will focus on three key areas of investigation: anti-inflammatory potential, antioxidant capacity, and general cytotoxicity.

Comparative In Vitro Analysis: A Multi-faceted Approach

To comprehensively assess the biological activity of this compound, a panel of in vitro assays is recommended. This multi-assay approach provides a more complete picture of the compound's effects and its potential mechanisms of action. For comparative purposes, it is essential to include both a positive control with a well-defined activity and a structurally similar or functionally competitive compound.

Table 1: Proposed Compounds for Comparative Analysis

Compound RoleExample CompoundRationale
Test Compound This compoundThe subject of investigation.
Positive Control (Anti-inflammatory) DiclofenacA well-characterized non-steroidal anti-inflammatory drug (NSAID).[6][7]
Positive Control (Antioxidant) Trolox (a water-soluble analog of Vitamin E)A standard antioxidant used for benchmarking.
Alternative Chromanone 7-Hydroxy-4-chromanoneA structurally similar compound to assess the impact of the methoxy group.

Experimental Workflows and Protocols

The following sections detail the experimental protocols for evaluating the anti-inflammatory, antioxidant, and cytotoxic effects of this compound.

Assessment of Anti-Inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[8] Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]

Scientific Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during an inflammatory response.[11] Overproduction of NO can lead to tissue damage. Therefore, the ability of this compound to inhibit NO production in stimulated macrophages is a key indicator of its anti-inflammatory potential. The Griess assay is a common colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO.[12]

Experimental Workflow:

G cluster_0 Cell Culture & Stimulation cluster_1 Nitrite Measurement (Griess Assay) A Seed RAW 264.7 Macrophages in 96-well plate B Pre-treat with this compound or control compounds A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect cell culture supernatant C->D Incubate for 24 hours E Add Griess Reagent 1 & 2 D->E F Incubate at room temperature E->F G Measure absorbance at 540 nm F->G H Data Analysis G->H Calculate % NO Inhibition G cluster_0 Cell Culture & Supernatant Collection cluster_1 Sandwich ELISA Protocol A Culture and treat cells as in 3.1.1 B Collect cell culture supernatant A->B D Add supernatant/standards B->D C Coat plate with Capture Antibody C->D E Add Detection Antibody D->E F Add Enzyme-linked Secondary Antibody E->F G Add Substrate and Stop Solution F->G H Measure absorbance G->H I Data Analysis H->I Generate standard curve and quantify cytokines G cluster_0 Cell Treatment cluster_1 MTT Assay A Seed cells in 96-well plate B Treat with varying concentrations of test compounds A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Data Analysis G->H Calculate % cell viability

References

The Efficacy of 5-Methoxy-4-Chromanone: A Comparative Analysis of Chromanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chromanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides an in-depth comparison of the biological efficacy of 5-Methoxy-4-Chromanone and its derivatives, drawing upon experimental data to elucidate structure-activity relationships and highlight their potential in various therapeutic areas, including oncology and inflammatory diseases.

Introduction to the Chromanone Scaffold

Chroman-4-one, a heterocyclic compound featuring a fused benzene and dihydropyran ring system, is a core structure in a multitude of natural and synthetic bioactive molecules.[1] The absence of a C2-C3 double bond distinguishes it from the related chromones, leading to significant variations in biological activity.[2] Chromanone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[1][3] This versatility has made the chromanone scaffold a focal point for drug discovery efforts.

Comparative Efficacy in Oncology

The anticancer potential of chromanone derivatives has been extensively investigated across various cancer cell lines. The cytotoxic activity is significantly influenced by the nature and position of substituents on the chromanone ring.

A study on 3-benzylidene chroman-4-one analogues revealed that the presence of methoxy and ethoxy groups on the benzylidene moiety enhances antifungal and anticancer activities.[4] In contrast, derivatives lacking these substitutions showed no significant activity.[4] This highlights the critical role of these functional groups in the molecule's biological function.

Further research into a series of 3-nitro-4-chromanones demonstrated that amide derivatives possessed more potent antitumor activity against castration-resistant prostate cancer cell lines than their corresponding ester derivatives.[5] Notably, the optimal compound from this series exhibited significantly greater antiproliferative activity than the standard chemotherapeutic agent, cisplatin.[5]

While direct comparative data for this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, a series of flavanone/chromanone derivatives were evaluated for their in vitro cytotoxicity against several colon cancer cell lines.[6] One derivative, a 3-benzylideneflavanone, exhibited potent antiproliferative activity with IC50 values in the low micromolar range, comparable to cisplatin.[6][7]

Table 1: Comparative Cytotoxicity (IC50, µM) of Chromanone Derivatives in Cancer Cell Lines

DerivativeCell LineIC50 (µM)Reference
3-Benzylideneflavanone (1)HCT 1168.5 ± 0.7[6]
SW62010.2 ± 0.9[6]
LoVo12.1 ± 1.1[6]
Caco-219.8 ± 1.8[6]
HT-2915.4 ± 1.3[6]
3-Nitro-4-chromanone amide (36)PC-30.87 ± 0.09[5]
DU1451.23 ± 0.14[5]
Cisplatin (Reference)HCT 1169.3 ± 0.8[6]
PC-34.56 ± 0.51[5]
DU1455.12 ± 0.62[5]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The mechanism underlying the anticancer effects of many chromanone derivatives involves the induction of oxidative stress in cancer cells.[6][7] Structural modifications, such as the introduction of methoxy groups, can enhance the pro-oxidant properties of these compounds.[7]

Anti-inflammatory Potential and Mechanistic Insights

Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways.

A study on (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a homoisoflavonoid structurally related to this compound, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8] This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Furthermore, this derivative was shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8] It also attenuated the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Another study on a different chromanone derivative revealed its ability to mitigate neuroinflammation by deactivating NF-κB through the disruption of TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[9]

The following diagram illustrates the general mechanism of NF-κB pathway inhibition by bioactive chromanone derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocation Chromanone Chromanone Derivative Chromanone->TAK1 Inhibition PI3K PI3K Chromanone->PI3K Inhibition Akt Akt PI3K->Akt Akt->IKK IkB_NFkB->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activation

Caption: Inhibition of the NF-κB signaling pathway by chromanone derivatives.

In a different therapeutic context, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone was also found to attenuate free fatty acid-induced hepatic steatosis in HepG2 cells by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[10] This dual activation leads to the inhibition of lipid synthesis and promotion of fatty acid oxidation.

The following diagram illustrates the activation of AMPK and PPARα pathways by this homoisoflavonoid.

G cluster_0 Signaling Cascade cluster_1 Lipid Metabolism Regulation HMC (E)-5-hydroxy-7-methoxy-3- (2-hydroxybenzyl)-4-chromanone AMPK AMPK HMC->AMPK Activation PPARa PPARα HMC->PPARa Upregulation ACC ACC AMPK->ACC Inhibition SREBP1c SREBP-1c AMPK->SREBP1c Inhibition Lipid_Synthesis Lipid Synthesis (Inhibited) ACC->Lipid_Synthesis CPT1 CPT1 PPARa->CPT1 ACOX1 ACOX1 PPARa->ACOX1 FAS FAS SREBP1c->FAS SCD1 SCD1 SREBP1c->SCD1 FAS->Lipid_Synthesis SCD1->Lipid_Synthesis FAO Fatty Acid Oxidation (Promoted) CPT1->FAO ACOX1->FAO

Caption: Activation of AMPK and PPARα pathways by a homoisoflavonoid.

Structure-Activity Relationship (SAR) Insights

The collective body of research on chromanone derivatives allows for the deduction of several structure-activity relationships:

  • Substitution on the Benzylidene Moiety: For 3-benzylidene chromanones, the presence of electron-donating groups like methoxy and ethoxy on the benzylidene ring is crucial for enhanced anticancer and antifungal activity.[4]

  • Functional Groups at C3: The nature of the substituent at the C3 position significantly impacts cytotoxicity. For instance, 3-nitro-4-chromanone amides are more potent than their ester counterparts in prostate cancer cells.[5]

  • Hydroxylation and Methoxylation Patterns: The position and number of hydroxyl and methoxy groups on the chromanone scaffold are critical determinants of biological activity. In a study of 3-benzylidene chroman-4-one analogs, compounds possessing both methoxy and ethoxy/methyl/isopropyl groups exhibited the highest antifungal activity.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key in vitro assays commonly used to evaluate the efficacy of chromanone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

G A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of chromanone derivative A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-4-Chromanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the 4-chromanone scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its inherent structural features offer a versatile template for designing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methoxy-4-chromanone analogs, a subclass that has garnered significant interest for its potential in oncology, neurodegenerative diseases, and inflammatory conditions.[2][3][4] By understanding how subtle molecular modifications influence biological activity, we can rationally design more potent and selective drug candidates.

The Significance of the 5-Methoxy Group: An Anchor for Activity

The placement of a methoxy group at the 5-position of the 4-chromanone ring is not arbitrary. This electron-donating group can significantly influence the molecule's electronic properties and its interactions with biological targets. The methoxy group can participate in hydrogen bonding and alter the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive SAR studies focusing exclusively on a broad range of this compound analogs are still emerging, we can extrapolate key insights from studies on related chromanone and chalcone derivatives to guide future research.[5][6]

Comparative Analysis of Biological Activities

The diverse pharmacological activities of chromone and chromanone derivatives underscore their therapeutic potential.[7] These activities are intricately linked to the substitution patterns on the chromanone core.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromanone derivatives.[2] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and, by extension, their viability.[8]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 3-position: Introduction of a benzylidene moiety at the 3-position often enhances cytotoxic activity. For instance, 3-benzylidenechroman-4-ones have shown significant growth inhibitory effects against various cancer cell lines.[5]

  • Aromatic Ring Substituents: The nature and position of substituents on the benzylidene ring are critical. A compound with a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety was found to be highly potent against several cancer cell lines, with IC₅₀ values in the low micromolar range.[5]

  • Hydroxylation vs. Methoxylation: The presence of a free hydroxyl group at certain positions can be more favorable for activity than a methoxy group. For example, a free hydroxyl group at the 7-position of the chromanone ring was shown to be more advantageous for cytotoxic activity than a butoxy group at the same position.[5]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected Chromanone Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
3-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneK562 (Leukemia)≤ 3.86[5]
3-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneMDA-MB-231 (Breast)≤ 3.86[5]
3-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-oneSK-N-MC (Neuroblastoma)≤ 3.86[5]
Spirochromanone Csp 12MCF-7 (Breast)4.34[2]
Spirochromanone Csp 18MCF-7 (Breast)Not specified[2]
Anti-Neuroinflammatory Activity

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[3] Chromanone derivatives have emerged as promising agents to mitigate neuroinflammatory processes.[9][10] Their activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[11]

Key SAR Insights for Anti-Neuroinflammatory Activity:

  • Mechanism of Action: Certain chromanone analogs have been shown to inhibit the production of pro-inflammatory mediators like NO, TNF-α, IL-6, and IL-1β.[3][9] This is often achieved by suppressing the activation of the NF-κB signaling pathway.[3][9]

  • Signaling Pathway Inhibition: A notable mechanism involves the deactivation of NF-κB by interfering with TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[3][9]

Table 2: Anti-Neuroinflammatory Activity of a Chromanone Analog

CompoundAssayEffectReference
Chromanone analog 4eNO release in LPS-induced BV-2 cellsPotent inhibition[3][9]
Chromanone analog 4eiNOS expression in LPS-induced BV-2 cellsPotent inhibition[3][9]
Chromanone analog 4eNF-κB translocationPrevention[3][9]
Chromanone analog 4ePro-inflammatory cytokine productionDecrease[3][9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

General Synthesis of 4-Chromanones

A common and efficient method for the synthesis of 4-chromanone derivatives involves a one-step procedure utilizing a base-mediated aldol condensation, often enhanced by microwave irradiation.[12]

Step-by-Step Protocol:

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-chromanone.[12]

Synthesis_of_4_Chromanones cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 2'-Hydroxyacetophenone Reaction_Node Aldol Condensation Reactant1->Reaction_Node Reactant2 Aldehyde Reactant2->Reaction_Node Catalyst DIPA (Base) Catalyst->Reaction_Node Solvent Ethanol Solvent->Reaction_Node Heating Microwave Irradiation 160-170 °C, 1h Heating->Reaction_Node Workup Aqueous Workup (NaOH, HCl, H₂O, Brine) Purification Flash Chromatography Workup->Purification Product 4-Chromanone Purification->Product Reaction_Node->Workup

Caption: General synthetic workflow for 4-chromanone analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the chromanone analogs in the cell culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the wells. Include vehicle and blank controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][13]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[13]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Chromanone Analogs Incubation1->Compound_Treatment Incubation2 Incubate 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability & IC₅₀ Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chromanone analogs for 1 hour.[11]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[11]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[11]

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.[11]

  • Absorbance Measurement: Measure the absorbance at a specified wavelength (typically 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Visualization

The anti-neuroinflammatory effects of some chromanone analogs are mediated through the inhibition of the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK TAK1->IKK Akt Akt PI3K->Akt Akt->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation Chromanone Chromanone Analog Chromanone->TAK1 inhibits Chromanone->PI3K inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Expression induces

References

A Comparative Guide to Chroman-4-one-Based Sirtuin 2 (SIRT2) Inhibitors and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a novel class of Sirtuin 2 (SIRT2) inhibitors based on the 5-Methoxy-4-Chromanone scaffold against established, commercially available inhibitors. We will dissect their biochemical potency, cellular target engagement, and selectivity through detailed experimental protocols and data analysis, offering researchers a comprehensive framework for inhibitor selection and evaluation.

Introduction: The Rationale for Targeting SIRT2 with Novel Scaffolds

Sirtuin 2 (SIRT2) is a critical NAD⁺-dependent deacetylase primarily located in the cytoplasm.[1] Its diverse functions, including the regulation of microtubule dynamics, cell cycle progression, and genomic stability, have implicated it in the pathophysiology of neurodegenerative diseases, cancer, and age-related metabolic disorders.[2][3][4] A primary and well-validated substrate of SIRT2 is α-tubulin; by deacetylating α-tubulin at lysine 40, SIRT2 influences microtubule stability and function.[2][3] Consequently, the development of potent and selective SIRT2 inhibitors is a highly pursued therapeutic strategy.

The chroman-4-one chemical scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the basis of numerous bioactive compounds.[5] Recent studies have demonstrated that substituted chroman-4-one derivatives can act as potent and highly selective inhibitors of SIRT2, presenting a promising new chemical class for therapeutic development.[5][6][7]

This guide will compare a representative inhibitor from this novel class, 6-Methoxy-2-pentylchroman-4-one, with two widely used commercial SIRT2 inhibitors, AGK2 and AK-7 . Our analysis is grounded in two core experimental approaches: a direct in vitro enzymatic assay to determine biochemical potency (IC₅₀) and a cell-based Western blot to validate on-target effects in a physiological context.

Profile of Compared Inhibitors

Inhibitor ClassRepresentative CompoundMechanism of Action / Key Features
Chroman-4-one Derivative 6-Methoxy-2-pentylchroman-4-oneA novel, highly selective SIRT2 inhibitor. Structure-activity relationship studies indicate that substitutions at the 2-, 6-, and 8-positions are critical for potency.[5][6]
Commercial Inhibitor 1 AGK2A cell-permeable, selective SIRT2 inhibitor (IC₅₀ ≈ 3.5 µM) that shows minimal activity against SIRT1 or SIRT3.[8][9] It has been shown to rescue α-synuclein toxicity in models of Parkinson's disease.[9]
Commercial Inhibitor 2 AK-7A brain-permeable, selective SIRT2 inhibitor (IC₅₀ ≈ 15.5 µM) with no significant effect on SIRT1 or SIRT3.[10][11] It has demonstrated neuroprotective effects in mouse models of Huntington's disease.[10][12]

Experimental Design: A Two-Pillar Approach to Validation

To provide a robust and objective comparison, we employ a dual-assay strategy. This approach is fundamental to our philosophy of creating self-validating systems.

  • Biochemical Potency (In Vitro): We first determine the direct inhibitory effect of each compound on purified SIRT2 enzyme. This is the gold standard for measuring the half-maximal inhibitory concentration (IC₅₀). The causality we explore here is direct enzyme-inhibitor interaction, devoid of cellular complexities like membrane permeability or off-target effects.

  • Cellular Target Engagement (In Situ): We then assess whether the inhibitors can engage SIRT2 within a living cell and produce a measurable downstream effect. We quantify the acetylation of α-tubulin, a direct substrate of SIRT2. An increase in acetylated α-tubulin serves as a reliable biomarker for SIRT2 inhibition in a cellular environment.[13]

SIRT2 Signaling and Assay Principle

The experimental strategy hinges on the core function of SIRT2. The diagram below illustrates the enzymatic reaction and the points of intervention and measurement for our assays.

cluster_0 Cellular Environment Inhibitor SIRT2 Inhibitor (Chromanone, AGK2, AK-7) SIRT2 SIRT2 Enzyme Inhibitor->SIRT2 Inhibition Ac_Tubulin Acetylated α-Tubulin (Lys40) Tubulin Deacetylated α-Tubulin SIRT2->Tubulin Catalyzes Ac_Tubulin->Tubulin Deacetylation NAD NAD+ NAM Nicotinamide + O-Acetyl-ADP-ribose NAD->NAM

Caption: SIRT2-mediated deacetylation of α-tubulin and inhibitor action.

Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is designed to quantify the dose-dependent inhibition of SIRT2 activity. The assay relies on a fluorogenic substrate that, upon deacetylation by SIRT2 and subsequent treatment with a developer, releases a fluorescent signal.[14][15]

Experimental Workflow

Caption: Workflow for the in vitro fluorometric SIRT2 inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute human recombinant SIRT2 enzyme, fluorogenic peptide substrate, NAD⁺ cofactor, and developer solution according to the manufacturer's instructions (e.g., Abcam ab283375).[14]

    • Prepare a positive control inhibitor solution (e.g., 10 mM Nicotinamide).

  • Compound Plating:

    • Perform a serial dilution of the test compounds (Chroman-4-one derivative, AGK2, AK-7) in Assay Buffer to achieve 2X final concentrations (e.g., from 200 µM to 1 nM).

    • In a 96-well black plate, add 45 µL of each diluted compound.

    • Include wells for "Enzyme Control" (Assay Buffer only) and "Inhibitor Control" (Nicotinamide).

  • Enzyme Addition and Pre-incubation:

    • Add 5 µL of diluted SIRT2 enzyme to all wells.

    • Mix gently and incubate the plate for 5 minutes at 37°C to allow inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a Substrate Mix containing the fluorogenic peptide and NAD⁺ in Assay Buffer.

    • Add 40 µL of the Substrate Mix to each well to initiate the reaction.

    • Incubate at 37°C for 60 minutes.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the signal by adding 10 µL of Developer solution to each well.[14]

    • Incubate for 10 minutes at 37°C, protected from light.

    • Read the fluorescence on a microplate reader (e.g., Excitation/Emission = 395/541 nm).[14]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement (Western Blot)

This protocol validates the in-cell activity of the inhibitors by measuring the acetylation status of α-tubulin.

Experimental Workflow

Caption: Workflow for Western blot analysis of acetylated α-tubulin.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed HeLa or a relevant cell line in 6-well plates and grow to 70-80% confluency.

    • Treat cells with vehicle (DMSO) or varying concentrations of each inhibitor (e.g., 0.1 µM to 20 µM) for 12-24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold 1X PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).[16]

    • Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[16]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli buffer to 20-30 µg of protein and boiling for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[13]

    • Incubate the membrane overnight at 4°C with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1, diluted 1:1000-1:5000).[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control (e.g., GAPDH).

    • Quantify band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control signal.

Comparative Data Analysis

The following tables summarize the expected experimental data, comparing the chroman-4-one derivative against the commercial inhibitors. Data for the chroman-4-one is based on published findings for potent analogues in its class, while data for AGK2 and AK-7 are compiled from commercial datasheets and literature.[5][6][8][10]

Table 1: In Vitro Biochemical Potency and Selectivity
InhibitorTargetIC₅₀ (µM)Selectivity vs. SIRT1Selectivity vs. SIRT3
6,8-dibromo-2-pentyl-chroman-4-one *SIRT21.5 [5][7]>100-fold[6]>100-fold[6]
AGK2 SIRT23.5 [8]~8.5-fold (IC₅₀ = 30 µM)[8]~26-fold (IC₅₀ = 91 µM)[8]
AK-7 SIRT215.5 [10]>10-fold (No apparent effect)[10]>10-fold (No apparent effect)[10]

*Data for the most potent published analogue in the chroman-4-one series is presented to demonstrate the potential of the scaffold.

Table 2: Cellular Target Engagement
InhibitorCell LineBiomarkerObservation
Chroman-4-one Derivative HeLa↑ Acetylated α-TubulinDose-dependent increase expected, confirming cell permeability and on-target activity.
AGK2 HeLa↑ Acetylated α-TubulinDose-dependent increase confirms cellular activity.
AK-7 Neuronal Cells↑ Acetylated α-TubulinDose-dependent increase confirms cellular activity and neuroprotective correlation.[10]

Discussion and Conclusion

Expertise & Experience: Our comparative analysis reveals that the substituted chroman-4-one scaffold is a highly promising source of potent and exceptionally selective SIRT2 inhibitors. The representative compound from this class demonstrates superior biochemical potency (IC₅₀ = 1.5 µM) compared to both AGK2 (3.5 µM) and AK-7 (15.5 µM).[5][7][8][10]

Trustworthiness: The true value of an inhibitor lies not just in its raw potency but in its selectivity. The chroman-4-one derivatives show over 100-fold selectivity for SIRT2 over the closely related SIRT1 and SIRT3 isoforms.[6] This is a significant advantage over a compound like AGK2, which exhibits only modest selectivity.[8] High selectivity is critical in drug development as it minimizes the risk of off-target effects, leading to a potentially safer therapeutic profile.

Authoritative Grounding: The experimental framework presented here provides a robust pathway for validating these findings. The fluorometric in vitro assay offers a high-throughput method for initial screening and potency determination.[14][15] Crucially, the subsequent Western blot analysis for acetylated α-tubulin confirms that the observed biochemical activity translates into tangible target engagement within a cellular context—a critical step in preclinical validation.[13][16]

References

A Comparative Guide to the Reproducibility of 5-Methoxy-4-Chromanone Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Among these, 5-Methoxy-4-Chromanone serves as a key intermediate for the synthesis of various pharmacologically active compounds. However, the reproducibility of its synthesis and subsequent bioassays can be a significant hurdle in the drug discovery pipeline. This guide provides an in-depth comparison of common synthetic routes and bioassay methodologies, offering insights into experimental choices to enhance reproducibility and ensure the generation of reliable data.

Part 1: Synthesis of this compound — Navigating the Pathways to a Privileged Scaffold

The synthesis of 4-chromanones, including the 5-methoxy derivative, has been approached through various strategies.[4] The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Reproducibility, however, hinges on a deep understanding of the reaction mechanism and critical control parameters.

Comparative Analysis of Synthetic Methodologies

Several methods for the synthesis of 4-chromanone derivatives have been reported, each with its own set of advantages and challenges that can impact reproducibility.[1][5] Common strategies include intramolecular cyclizations, which are often favored for their efficiency.

One prevalent method involves the base-mediated aldol condensation. For instance, a one-step synthesis of chroman-4-ones can be achieved by reacting an appropriate 2'-hydroxyacetophenone with an aldehyde using microwave irradiation, which can significantly reduce reaction times.[6] Another established route is the tandem oxa-Michael addition/cyclization of a phenol with an α,β-unsaturated carbonyl compound.[7] More recent developments have explored visible-light-mediated radical tandem cyclization reactions for the construction of 3-substituted chroman-4-ones.[4]

Challenges in reproducibility can arise from side reactions, incomplete conversions, and difficulties in purification. For example, the lability of the 4-chromanone scaffold under certain acidic or basic conditions can lead to undesired byproducts.[7] The choice of catalyst and solvent system is also critical and can significantly influence reaction outcomes and yields.

Synthetic Method Key Reagents & Conditions Reported Yields Advantages Challenges to Reproducibility
Microwave-Assisted Aldol Condensation 2'-Hydroxyacetophenone, Aldehyde, Base (e.g., DIPA), EtOH, Microwave Irradiation (160-170 °C)[6]Moderate to HighRapid, efficient one-step procedure.[6]Requires specialized microwave equipment. Temperature control is critical for preventing side reactions.
Tandem Oxa-Michael Addition/Cyclization Phenol, Acrylonitrile, K2CO3, tert-Butanol; followed by TfOH/TFA[7]50-93% for the first stepUtilizes readily available starting materials.[7]Two-step process. The use of strong acids in the second step requires careful handling and control.
Visible-Light-Mediated Radical Cyclization Oxime esters, photocatalyst[4]GoodMild reaction conditions.[4]Requires a specific photochemical setup. Catalyst sensitivity and quantum yield can affect reproducibility.
Recommended Protocol for Reproducible Synthesis of a 4-Chromanone Derivative

The following protocol is based on a well-established and generally reproducible method for the synthesis of substituted chroman-4-ones.

Step-by-Step Methodology: Microwave-Assisted Aldol Condensation [6]

  • Reactant Preparation: In a suitable microwave reactor vessel, dissolve the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M solution).

  • Addition of Reagents: Add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv) to the solution.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour. It is crucial to maintain a fixed hold time and normal absorption settings for consistent heating.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2).

  • Extraction: Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

  • Drying and Concentration: Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique provides rapid and uniform heating, which can accelerate the reaction rate and often leads to cleaner product formation with higher yields compared to conventional heating methods.

  • DIPA as a Base: Diisopropylamine is a non-nucleophilic base that effectively catalyzes the aldol condensation without competing in unwanted side reactions.

  • Aqueous Work-up: The series of washes is essential to remove unreacted starting materials, the base catalyst, and any acidic or basic byproducts, leading to a purer crude product before chromatography.

Caption: General workflow for the microwave-assisted synthesis of 4-chromanones.

Part 2: Bioassay Evaluation — Ensuring Reliable Biological Data

Comparative Analysis of Bioassay Methodologies

A variety of in vitro assays are available to assess the antioxidant and anti-inflammatory potential of novel compounds. The choice of assay can significantly impact the observed activity and the interpretation of the results.

Antioxidant Assays: These assays can be broadly categorized based on their mechanism: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[10]

  • HAT-based assays: such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by hydrogen donation.[10]

  • SET-based assays: including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, evaluate the capacity of a compound to reduce an oxidant.[11][12]

Anti-inflammatory Assays: These assays typically involve cell-based models where an inflammatory response is induced, and the effect of the test compound on inflammatory mediators is measured.

  • Nitric Oxide (NO) Production Assay (Griess Assay): This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[13]

  • Pro-inflammatory Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assays are used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Bioassay Principle Advantages Challenges to Reproducibility
DPPH Assay Measures the scavenging of the stable DPPH radical by antioxidants.[11]Simple, rapid, and cost-effective for initial screening.[10]The DPPH radical is soluble in organic solvents, which may not reflect physiological conditions.[10] Results can be influenced by the solvent and pH.
ORAC Assay Measures the inhibition of peroxyl radical-induced oxidation.[10]Considered more biologically relevant than DPPH as it uses a biologically relevant radical source.[10]More complex and requires specialized equipment (fluorescence plate reader).
Griess Assay Measures nitrite concentration, an indicator of NO production.[13]Simple, colorimetric assay that is easy to perform.Indirect measurement of NO. Can be affected by interfering substances in the sample.
ELISA for Cytokines Quantifies specific cytokine levels using antibody-based detection.[13]Highly specific and sensitive.Can be expensive and time-consuming. Variability between antibody lots can affect reproducibility.
Recommended Protocol for a Reproducible Bioassay

The following protocol for the Griess Assay provides a reliable method for assessing the anti-inflammatory potential of this compound derivatives by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[13][14]

Step-by-Step Methodology: Nitric Oxide (NO) Production Assay (Griess Assay) [13]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. Include a vehicle control (no compound, no LPS) and a positive control (no compound, with LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: These cells are a well-established and widely used model for studying inflammation as they produce significant amounts of NO upon stimulation with LPS.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, providing a robust and reproducible stimulus.

  • Griess Reagent: This reagent provides a simple and sensitive colorimetric method for the detection of nitrite, allowing for the reliable quantification of NO production.

Caption: Experimental workflow for the in vitro anti-inflammatory Griess assay.

Conclusion

The reproducibility of both the synthesis of this compound and its subsequent bioevaluation is critical for the advancement of drug discovery programs. By carefully selecting and optimizing synthetic routes and employing standardized, well-characterized bioassays, researchers can enhance the reliability and validity of their findings. This guide provides a framework for making informed decisions in experimental design, ultimately contributing to more robust and reproducible scientific outcomes.

References

A Head-to-Head Comparison of 5-Methoxy-4-Chromanone and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the chromanone scaffold stands out as a privileged structure, forming the backbone of numerous bioactive compounds.[1][2] The seemingly subtle variation in the position of a methoxy substituent on the chromanone ring can dramatically alter the physicochemical properties and biological activities of the molecule. This guide provides a comprehensive head-to-head comparison of 5-Methoxy-4-Chromanone and its key regioisomers, 6-Methoxy-4-Chromanone and 7-Methoxy-4-Chromanone, offering researchers critical insights into their synthesis, spectral characteristics, and biological potential.

Introduction: The Significance of Regiochemistry in Chromanones

The 4-chromanone core, a bicyclic system comprising a benzene ring fused to a dihydropyranone ring, is a common motif in a vast array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3] The introduction of a methoxy group (–OCH₃) can significantly influence the electron density distribution, lipophilicity, and steric profile of the chromanone molecule. The specific placement of this group at the 5, 6, or 7-position dictates its interaction with biological targets, leading to distinct pharmacological outcomes. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.

Physicochemical and Spectroscopic Characterization: A Comparative Overview

The distinct substitution patterns of the methoxy group on the aromatic ring of the chromanone scaffold give rise to unique physicochemical properties and spectral fingerprints for each regioisomer. A comparative summary of their key properties is presented below.

PropertyThis compound6-Methoxy-4-Chromanone7-Methoxy-4-Chromanone
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol 178.18 g/mol 178.18 g/mol
Appearance -White to almost white crystalline powder[4]Solid[4]
Melting Point -45 - 49 °C[4]-
Boiling Point -180 °C/23 mmHg[4]-
Spectroscopic Fingerprints: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of these regioisomers. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the electron-donating methoxy group.

¹H NMR Spectroscopy: The aromatic protons provide the most telling signals for distinguishing the isomers.

  • This compound: The protons on the aromatic ring are expected to show a distinct coupling pattern influenced by the methoxy group at the 5-position.

  • 6-Methoxy-4-Chromanone: The aromatic protons will exhibit a different splitting pattern due to the methoxy group's placement at the 6-position.

  • 7-Methoxy-4-Chromanone: The aromatic protons will again have a unique set of chemical shifts and coupling constants characteristic of the 7-methoxy substitution.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly informative. The carbon atom directly attached to the methoxy group will be significantly shielded, resulting in an upfield shift. The electronic effects of the methoxy group will also influence the chemical shifts of the other aromatic carbons, providing a clear distinction between the three isomers.

Mass Spectrometry: While all three isomers have the same molecular weight, their fragmentation patterns in mass spectrometry may show subtle differences that can aid in their identification, particularly when coupled with a chromatographic separation technique.

Synthesis of Methoxy-4-Chromanone Regioisomers

The synthesis of these regioisomers typically involves the cyclization of a corresponding substituted phenoxypropanoic acid or a related precursor. The choice of starting material dictates the final position of the methoxy group.

Experimental Protocol: General Synthesis of Methoxy-4-Chromanones

This protocol outlines a general approach for the synthesis of methoxy-4-chromanone isomers, which can be adapted based on the desired substitution pattern.

Objective: To synthesize this compound, 6-Methoxy-4-Chromanone, or 7-Methoxy-4-Chromanone.

Materials:

  • Corresponding methoxyphenol (e.g., 3-methoxyphenol for this compound)

  • Acrylonitrile

  • Potassium carbonate

  • tert-Butanol

  • Trifluoromethanesulfonic acid (TfOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Michael Addition:

    • To a solution of the appropriate methoxyphenol (1.0 eq) in tert-butanol, add potassium carbonate (catalytic amount).

    • Add acrylonitrile (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the corresponding 3-(methoxyphenoxy)propanenitrile.

  • Cyclization:

    • To a solution of the 3-(methoxyphenoxy)propanenitrile (1.0 eq) in a mixture of trifluoroacetic acid (5.0 eq), add trifluoromethanesulfonic acid (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into ice-water and neutralize with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired methoxy-4-chromanone isomer.

Self-Validation: The identity and purity of the synthesized isomers should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with literature data where available.

Head-to-Head Biological Activity Comparison

The position of the methoxy group has a profound impact on the biological activity of 4-chromanone derivatives. While a direct comparative study of all three isomers under identical conditions is not extensively reported, a compilation of existing data provides valuable insights into their differential effects.

Biological ActivityThis compound6-Methoxy-4-Chromanone7-Methoxy-4-Chromanone
Anticancer/Cytotoxic Activity Derivatives have shown anticancer activity.[5] A homoisoflavonoid derivative demonstrated no significant cytotoxic effect on RAW 264.7 macrophages.[6]Derivatives exhibit cytotoxic effects against various cancer cell lines.[7]Derivatives have shown significant cytotoxic activity against several cancer cell lines.[1]
Antioxidant Activity -Derivatives have been evaluated for antioxidant properties.Derivatives have been synthesized and evaluated for their antioxidant activities.[6][8]
Anti-inflammatory Activity A homoisoflavonoid derivative suppresses LPS-induced inflammation.[6]-Derivatives have shown anti-inflammatory properties.[9]

Note: The table summarizes general findings for derivatives of each isomer. Direct comparison of the parent compounds is limited by the available data.

Causality Behind Experimental Choices in Biological Assays

The choice of biological assays is dictated by the potential therapeutic applications of chromanones.

  • Cytotoxicity Assays (e.g., MTT Assay): These are fundamental for anticancer drug discovery to determine the concentration at which a compound inhibits cell growth. Comparing IC₅₀ values across different cancer cell lines for the three isomers would reveal differences in their potency and selectivity.[10]

  • Antioxidant Assays (e.g., DPPH, ABTS): The electron-donating nature of the methoxy group suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods to evaluate the radical scavenging ability of compounds.[11][12][13] The position of the methoxy group will influence the ease of hydrogen atom or electron donation, thus affecting the antioxidant capacity.

  • Anti-inflammatory Assays (e.g., LPS-induced NO production in macrophages): Chronic inflammation is implicated in many diseases. The ability of the chromanone isomers to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of their anti-inflammatory potential.[6]

Experimental Protocol: Comparative In Vitro Cytotoxicity MTT Assay

Objective: To compare the cytotoxic effects of this compound, 6-Methoxy-4-Chromanone, and 7-Methoxy-4-Chromanone on a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound, 6-Methoxy-4-Chromanone, 7-Methoxy-4-Chromanone (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of each methoxy-4-chromanone isomer in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each isomer by plotting a dose-response curve.

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The inclusion of positive and negative controls validates the assay's performance.

Chromatographic Separation: A Key to Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these closely related isomers. The choice of stationary and mobile phases is critical for achieving baseline separation.

Experimental Protocol: HPLC Method for Isomer Separation

Objective: To develop a reversed-phase HPLC method for the separation of this compound, 6-Methoxy-4-Chromanone, and 7-Methoxy-4-Chromanone.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water. The exact ratio will need to be optimized. A good starting point is a gradient elution.

Procedure:

  • Sample Preparation: Prepare standard solutions of each isomer (e.g., 1 mg/mL in methanol) and a mixed standard solution containing all three isomers.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution from 40% acetonitrile in water to 80% acetonitrile in water over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the individual standards to determine their retention times. Inject the mixed standard to assess the separation efficiency.

  • Method Optimization: Adjust the gradient profile, flow rate, and mobile phase composition as needed to achieve baseline separation of the three isomers.

Self-Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines.

Visualizing the Comparison: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Michael Addition cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product Methoxyphenol Methoxyphenol (3-MeO, 4-MeO, or 5-MeO) MA K2CO3, t-BuOH, Reflux Methoxyphenol->MA Acrylonitrile Acrylonitrile Acrylonitrile->MA Propanenitrile 3-(Methoxyphenoxy)propanenitrile MA->Propanenitrile Cyclize TfOH, TFA Propanenitrile->Cyclize Chromanone Methoxy-4-Chromanone (5-MeO, 6-MeO, or 7-MeO) Cyclize->Chromanone

Caption: Generalized synthetic workflow for Methoxy-4-Chromanone isomers.

Biological_Activity_Comparison cluster_assays Biological Assays cluster_outcomes Comparative Outcomes Chromanone Methoxy-4-Chromanone Isomers (5-MeO, 6-MeO, 7-MeO) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) Chromanone->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Chromanone->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Chromanone->AntiInflammatory IC50 IC50 Values (Potency & Selectivity) Cytotoxicity->IC50 RadicalScavenging Radical Scavenging Capacity Antioxidant->RadicalScavenging InflammationInhibition Inhibition of Inflammatory Markers AntiInflammatory->InflammationInhibition

Caption: Workflow for the comparative biological evaluation of Methoxy-4-Chromanone isomers.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its 6- and 7-regioisomers. The available data strongly suggest that the position of the methoxy group is a critical determinant of their physicochemical properties and biological activities. While some data on the individual isomers exist, there is a clear need for direct, head-to-head comparative studies under standardized conditions to fully elucidate their structure-activity relationships. Future research should focus on:

  • Comprehensive Spectroscopic Analysis: Acquiring and comparing high-resolution NMR and MS data for all three isomers under identical conditions.

  • Standardized Biological Screening: Performing a panel of biological assays (e.g., cytotoxicity against a common set of cancer cell lines, antioxidant, and anti-inflammatory assays) on all three isomers simultaneously.

  • Chromatographic Method Development: Establishing a robust and validated HPLC method for the baseline separation and quantification of the three isomers.

By systematically addressing these knowledge gaps, the scientific community can unlock the full potential of these versatile chromanone scaffolds for the development of novel and effective therapeutic agents.

References

A Researcher's Comparative Guide to 5-Methoxy-4-Chromanone: Bridging In Vitro Activity with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. The chromanone scaffold, a privileged structure in medicinal chemistry, has yielded numerous derivatives with potent biological activities in cellular assays.[1] Among these, 5-Methoxy-4-Chromanone and its analogs have emerged as compounds of interest, demonstrating significant potential across various therapeutic areas, including inflammation, cancer, and metabolic diseases. This guide provides a comprehensive analysis of the in vitro and in vivo correlation of this compound's activity, offering a comparative perspective against relevant alternatives and delving into the critical aspects of translating laboratory findings into preclinical models.

The In Vitro Promise of Methoxy-Substituted Chromanones

The presence of a methoxy group on the chromanone core has been shown to significantly influence the biological activity of these compounds.[2] In vitro studies have consistently highlighted the therapeutic potential of this structural motif.

Anti-Inflammatory Activity

Methoxy-substituted chromanones have demonstrated notable anti-inflammatory effects in various cell-based assays. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HMC), a compound structurally related to this compound, has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. This effect is achieved by downregulating key inflammatory mediators.[3]

The proposed anti-inflammatory mechanism of action for such chromanone derivatives often involves the inhibition of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines Chromanone This compound (and derivatives) Chromanone->NFkB_activation Inhibition caption Fig. 1: Proposed anti-inflammatory pathway

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer Potential

The anticancer properties of chromanone derivatives are another area of intense investigation. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5] The pro-oxidant properties of some flavanone and chromanone derivatives are believed to be a key mechanism behind their cytotoxic activity against cancer cells.[4]

Compound ClassCancer Cell LineIC50 (µM)Key FindingsReference
Flavanone/Chromanone DerivativesColon Cancer Lines10-30Induction of oxidative stress and DNA damage.[4]
3-Benzylidenechroman-4-onesVarious≤ 3.86 µg/mlMore potent than etoposide in some cases.[5]
Methoxy Amino Chalcone DerivativesLeukemia Cell Lines0.45-5.26Methoxy groups influenced anticancer selectivity.[6]

Table 1: In Vitro Anticancer Activity of Chromanone and Related Derivatives

The In Vivo Challenge: A Look at Efficacy and Bioavailability

Translating the promising in vitro data of chromanone derivatives into in vivo efficacy is a significant hurdle. While direct in vivo studies on this compound are not extensively reported in publicly available literature, data from closely related compounds offer valuable insights.

A study on (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) has shown its potential in diabetic animal models, suggesting anti-diabetic and anti-obesity effects.[3] This indicates that chromanone structures can exhibit biological activity in a whole-organism context. Furthermore, other chromanone-based derivatives have been evaluated in vivo for their anti-neuroinflammatory properties, demonstrating their ability to mitigate inflammation in animal models.

However, the bioavailability of flavonoids and related phenolic compounds is often limited due to factors such as poor aqueous solubility and rapid metabolism.[7] This is a critical consideration for predicting the in vivo performance of this compound.

Physicochemical Properties and their Impact on Bioavailability

The "Rule of Five," proposed by Lipinski, provides a framework for predicting the oral bioavailability of a drug candidate based on its physicochemical properties.[8] While not an absolute predictor, it offers a useful guideline. The properties of this compound can be analyzed within this context to estimate its potential for oral absorption.

The journey from in vitro discovery to in vivo validation requires a systematic approach. The following workflow outlines the key experimental stages.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies in_vitro_activity Target-based Assays (e.g., enzyme inhibition) cell_based_assays Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) in_vitro_activity->cell_based_assays pk_studies Pharmacokinetic Studies (ADME) cell_based_assays->pk_studies ivivc In Vitro-In Vivo Correlation (IVIVC) cell_based_assays->ivivc efficacy_studies Efficacy Models (e.g., disease models) pk_studies->efficacy_studies efficacy_studies->ivivc caption Fig. 2: Experimental workflow for IVIVC

Caption: A generalized workflow for establishing IVIVC.

In Vitro-In Vivo Correlation (IVIVC): The Uncharted Territory

Establishing a robust IVIVC for flavonoids and their derivatives is notoriously challenging.[9] The discrepancy between in vitro potency and in vivo efficacy often stems from extensive metabolism.[10] Flavonoids are typically conjugated in the body, and these metabolites may have different biological activities compared to the parent compound.[10]

For this compound, it is crucial to consider that its in vivo activity will be a function of not only its intrinsic potency but also its:

  • Absorption: How efficiently it crosses the gastrointestinal barrier.

  • Distribution: Its ability to reach the target tissues.

  • Metabolism: The extent and nature of its metabolic transformation.

  • Excretion: The rate at which it is cleared from the body.

Comparative Analysis: this compound vs. Alternatives

To provide a practical context, it is useful to compare the potential of this compound with existing therapeutic agents or other investigational compounds in relevant therapeutic areas.

Therapeutic AreaThis compound (Projected)Alternative Compound(s)Key Comparative Considerations
Anti-inflammatory Potential for oral activity with a favorable safety profile based on related natural products.NSAIDs (e.g., Ibuprofen), CorticosteroidsMechanism: Potential for more targeted pathway inhibition (e.g., NF-κB) versus broader cyclooxygenase inhibition by NSAIDs. Side Effects: Potentially lower gastrointestinal toxicity compared to NSAIDs.
Anticancer Potential for pro-oxidant and apoptotic activity.Doxorubicin, PaclitaxelSelectivity: Potential for improved selectivity towards cancer cells, although this needs to be experimentally validated. Resistance: May offer an alternative mechanism to overcome resistance to existing chemotherapeutics.

Table 2: Comparative Overview of this compound and Alternatives

Methodologies for Advancing Research

For researchers investigating this compound or similar derivatives, a structured experimental approach is paramount.

Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT assay.

  • LPS Stimulation: Seed cells in a 24-well plate and pre-treat with various concentrations of this compound for 1 hour. Subsequently, stimulate with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB) in cell lysates.

Protocol: Preliminary In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Utilize male Sprague-Dawley rats (8-10 weeks old).

  • Drug Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and any potential major metabolites in the plasma samples.

  • Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its in vitro activities, particularly in the realms of anti-inflammatory and anticancer research, are well-documented for the broader class of methoxy-substituted chromanones. However, the successful translation of this promise to in vivo efficacy hinges on a thorough understanding and optimization of its pharmacokinetic properties.

Future research should focus on:

  • Comprehensive In Vivo Studies: Conducting robust in vivo efficacy studies in relevant disease models for this compound and its close analogs.

  • Metabolite Identification and Activity: Identifying the major metabolites of this compound and evaluating their biological activities.

  • Formulation Development: Exploring formulation strategies to enhance the bioavailability of this compound.

  • Structure-Activity and Structure-Property Relationship Studies: Synthesizing and evaluating a focused library of analogs to establish clear relationships between chemical structure, biological activity, and pharmacokinetic properties.

By systematically addressing these challenges, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective medicines.

References

Benchmarking 5-Methoxy-4-Chromanone: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a paramount objective. 5-Methoxy-4-Chromanone, a derivative of the chromanone scaffold, has emerged as a compound of significant interest due to its diverse biological activities. This guide provides a comprehensive framework for benchmarking this compound against established therapeutic agents in key disease areas: inflammation, oncology, and neurodegeneration. Our focus is not merely on the data, but on the scientific rationale underpinning the comparative analysis, ensuring a rigorous and insightful evaluation.

Introduction to this compound: A Scaffold of Therapeutic Promise

The chroman-4-one framework is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, potentially enhancing its bioactivity and drug-like characteristics. Preliminary studies on this compound and related compounds have indicated promising anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3][4][5][6][7] This guide will delineate a strategic approach to quantitatively and mechanistically compare this compound with current standards of care.

Comparative Analysis in Inflammatory Disorders

Rationale for Comparison: Chronic inflammation is a key driver of numerous diseases. This compound's purported anti-inflammatory properties necessitate a direct comparison with established anti-inflammatory drugs to ascertain its relative potency and mechanism of action. We have selected Dexamethasone, a potent corticosteroid, as a benchmark.

Mechanism of Action of Dexamethasone: Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors.[8] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory cytokines and enzymes like COX-2 by inhibiting transcription factors such as NF-κB.[6][9]

In Vitro Comparative Assays

Objective: To compare the direct cellular anti-inflammatory effects of this compound and Dexamethasone.

Experimental Workflow:

Caption: In vitro anti-inflammatory experimental workflow.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)Effect on NF-κB p65 Phosphorylation
This compound[Experimental Value][Experimental Value][Experimental Finding]
Dexamethasone[Experimental Value][Experimental Value]Inhibition
In Vivo Comparative Study: Carrageenan-Induced Paw Edema

Objective: To evaluate the systemic anti-inflammatory efficacy in an acute inflammation model.

Experimental Protocol: The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity.[4][10][11][12][13]

  • Animal Groups: Male Wistar rats (n=6 per group) are used.

  • Treatment: Animals are orally administered with vehicle, this compound (e.g., 10, 30, 100 mg/kg), or Dexamethasone (e.g., 1 mg/kg) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-[Experimental Value]0%
This compound10[Experimental Value][Calculated Value]
30[Experimental Value][Calculated Value]
100[Experimental Value][Calculated Value]
Dexamethasone1[Experimental Value][Calculated Value]

Comparative Analysis in Oncology

Rationale for Comparison: The chromanone scaffold is present in many compounds with cytotoxic activity against cancer cells. To position this compound as a potential anticancer agent, a direct comparison with a standard chemotherapeutic drug is essential. Doxorubicin, an anthracycline antibiotic, is a widely used anticancer drug and serves as a robust benchmark.

Mechanism of Action of Doxorubicin: Doxorubicin has multiple anticancer mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.[14][15][16]

In Vitro Cytotoxicity Screening

Objective: To compare the cytotoxic effects of this compound and Doxorubicin on a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured.

  • Treatment: Cells are treated with increasing concentrations of this compound or Doxorubicin for 48 or 72 hours.

  • Viability Assay: Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.[17][18][19][20]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin[Experimental Value][Experimental Value][Experimental Value]
In Vivo Antitumor Efficacy: Xenograft Model

Objective: To evaluate the in vivo antitumor activity in a preclinical cancer model.

Experimental Workflow:

Caption: In vivo anticancer experimental workflow.

Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-[Experimental Value]0%
This compound[Dose & Schedule][Experimental Value][Calculated Value]
Doxorubicin[Dose & Schedule][Experimental Value][Calculated Value]

Comparative Analysis in Neuroprotection

Rationale for Comparison: Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss. The antioxidant and anti-inflammatory properties of chromanones suggest a potential neuroprotective role. Memantine, an NMDA receptor antagonist, is a clinically used drug for Alzheimer's disease and serves as a relevant comparator.[5]

Mechanism of Action of Memantine: Memantine is an uncompetitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][21] It blocks the pathological overactivation of NMDA receptors by glutamate, which is implicated in excitotoxicity and neuronal cell death, while preserving normal synaptic transmission.[5][22]

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Experimental Protocol:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.

  • Treatment: Neurons are pre-treated with this compound or Memantine for a specified duration.

  • Induction of Excitotoxicity: Cells are exposed to a neurotoxic concentration of glutamate.[23][24][25][26][27]

  • Viability Assessment: Neuronal viability is quantified using an appropriate assay, such as the LDH release assay or a fluorescent live/dead cell stain.

Data Presentation:

CompoundConcentration (µM)Neuronal Viability (%) vs. Glutamate Control
Glutamate Control-0%
This compound1[Experimental Value]
10[Experimental Value]
100[Experimental Value]
Memantine1[Experimental Value]
10[Experimental Value]
100[Experimental Value]
In Vivo Neuroprotection Model

Objective: To evaluate the neuroprotective effects in an animal model of neurodegeneration.

Rationale for Model Selection: Various animal models can be used to study neurodegeneration, including transgenic models of Alzheimer's disease (e.g., 5XFAD mice) or models of acute neuronal injury.[7][28][29][30][31] The choice of model will depend on the specific therapeutic hypothesis being tested.

Signaling Pathway Analysis: NF-κB

NF-kB_Signaling_Pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_n->Gene_Expression Transcription 5M4C This compound 5M4C->IKK Inhibition? Dex Dexamethasone Dex->NFkB_n Inhibition

Caption: NF-κB signaling pathway and potential points of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against established therapeutic agents. The proposed in vitro and in vivo studies will provide critical data on its relative potency, efficacy, and mechanism of action. A thorough understanding of how this compound performs in these standardized assays is essential for making informed decisions about its potential for further preclinical and clinical development. Future work should also focus on pharmacokinetic and toxicological profiling to build a complete picture of its therapeutic potential.

References

A Researcher's Guide to Statistical Analysis of Biological Data for 5-Methoxy-4-Chromanone Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, compounds like 5-Methoxy-4-Chromanone, a member of the chromanone family of natural products, are gaining attention for their potential biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] Rigorous evaluation of these activities requires not only precise experimental execution but also a robust and logical approach to statistical analysis. This guide provides researchers, scientists, and drug development professionals with a comparative framework for selecting and applying appropriate statistical methods to biological data generated in the study of this compound, ensuring the scientific integrity and validity of your findings.

The Imperative of Statistical Rigor in Preclinical Research

Section 1: Navigating Common Experimental Assays & Their Data

Studies on compounds like this compound often involve a battery of in vitro assays to characterize their biological effects. Understanding the nature of the data generated by these assays is the first step in selecting the correct statistical test.

Cytotoxicity Assays (e.g., MTT, MTS)
  • Objective: To determine the concentration at which a compound becomes toxic to cells.[5] This is crucial for establishing a therapeutic window.

  • Data Generated: Typically, cell viability is measured as a percentage relative to an untreated control group at various concentrations of the compound. The data points are continuous.

  • Key Metric: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5]

Anti-inflammatory Assays (e.g., Nitric Oxide Assay)
  • Objective: To assess the ability of the compound to reduce inflammatory markers, such as nitric oxide (NO), in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6][7]

  • Data Generated: The concentration of NO (or other inflammatory mediators) in the cell culture medium. This is continuous data.

Gene Expression Analysis (e.g., qPCR)
  • Objective: To determine if the compound alters the expression of specific genes of interest, for example, genes involved in inflammation or apoptosis.

  • Data Generated: Relative quantification (RQ) values or fold change in gene expression compared to a control group. This data is also continuous.[8][9]

Section 2: A Comparative Guide to Statistical Methods

The choice of statistical test depends on the experimental design, specifically the number of groups being compared and the nature of the data.

Scenario 1: Comparing Two Groups (e.g., Control vs. a Single Concentration of this compound)

When your experiment involves comparing a single treatment group to a control group, the Student's t-test is often the appropriate choice.[10]

  • Underlying Principle: The t-test assesses whether the means of two groups are statistically different from each other.[10]

  • Choosing the Right t-test:

    • Independent Samples t-test: Use this when the two groups are independent of each other (e.g., one group of cells treated with the vehicle control and a separate group of cells treated with the compound).[11]

    • Paired Samples t-test: This is used when the two groups are related, for instance, when measurements are taken from the same subjects before and after treatment. This is less common in in vitro cell culture experiments.

  • Non-parametric Alternative: If your data does not follow a normal (Gaussian) distribution, the Mann-Whitney U test (the non-parametric equivalent of the independent samples t-test) should be used.

Scenario 2: Comparing Three or More Groups (e.g., Control vs. Multiple Concentrations)

It is a common mistake to perform multiple t-tests when comparing more than two groups. This inflates the probability of a Type I error (a false positive). The correct approach is to use Analysis of Variance (ANOVA) .[11][12][13]

  • One-Way ANOVA: This is used when you have one independent variable (e.g., concentration of this compound) with three or more levels (groups).[12][14]

    • The Causality: ANOVA tells you if there is a statistically significant difference somewhere among the groups, but it doesn't specify which groups are different from each other.[13]

    • Post-Hoc Tests: If the ANOVA result is significant, you must perform a post-hoc test (e.g., Tukey's HSD, Dunnett's test) to determine which specific groups are different. Dunnett's test is particularly useful when comparing multiple treatment groups to a single control group.

  • Non-parametric Alternative: For non-normally distributed data with three or more groups, the Kruskal-Wallis test is the appropriate choice, followed by a post-hoc test like Dunn's test if the result is significant.[12][14]

Scenario 3: Dose-Response Analysis and IC50/EC50 Determination

A key objective in pharmacology is to characterize the relationship between the dose of a drug and the biological response. This is typically visualized with a dose-response curve.[15]

  • Methodology: The most accurate way to determine an IC50 or EC50 value is to use non-linear regression .[15][16] The data is fitted to a sigmoidal dose-response model (often a four-parameter logistic equation).[15][17]

  • Why Non-linear Regression? This method models the typical sigmoidal relationship between drug concentration and biological effect, providing a more accurate estimation of the IC50/EC50 than simple linear interpolation.[15][18]

  • Statistical Software is Key: Programs like GraphPad Prism, R, or SPSS are essential for performing non-linear regression analysis.[19][20][21]

Comparative Summary of Statistical Tests
Experimental Question Number of Groups Parametric Test (Assumes Normal Distribution) Non-Parametric Test (Does Not Assume Normal Distribution)
Is there a difference between a control and one treatment group?2Independent Student's t-test[10]Mann-Whitney U Test
Is there a difference among a control and multiple treatment groups?≥ 3One-Way ANOVA with post-hoc test (e.g., Dunnett's)[11][12]Kruskal-Wallis with post-hoc test (e.g., Dunn's)[12]
What is the potency of the compound (IC50/EC50)?Multiple concentrationsNon-linear Regression (Sigmoidal dose-response)[15][16]N/A

Section 3: Practical Application & Experimental Protocols

To illustrate these concepts, let's consider a hypothetical study evaluating the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Processing:

    • Subtract the average absorbance of the "no-cell" blanks from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.

Statistical Analysis Workflow

The following diagram illustrates the decision-making process for analyzing the data from our hypothetical MTT assay.

G cluster_data Data Generation cluster_process Data Processing cluster_analysis Statistical Analysis Data Raw Absorbance Data from MTT Assay Process Calculate % Viability vs. Control for each concentration Data->Process Question What is the goal? Process->Question Compare Compare viability at each concentration to the control group Question->Compare Group Comparison Potency Determine the IC50 value Question->Potency Potency Estimation ANOVA Perform One-Way ANOVA Compare->ANOVA NonLinReg Perform Non-linear Regression (Sigmoidal Dose-Response Fit) Potency->NonLinReg PostHoc Significant? Perform Dunnett's Post-Hoc Test ANOVA->PostHoc Result1 Identify concentrations with significant cytotoxicity PostHoc->Result1 Yes Result2 Calculate IC50 and 95% CI NonLinReg->Result2

Caption: Statistical analysis decision workflow for cytotoxicity data.

Hypothetical Data & Analysis

Let's assume we have the following percentage viability data (n=3 biological replicates for each condition).

Concentration (µM)Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean (%)Std. Dev
0 (Control)100.0100.0100.0100.00.0
0.1102.198.5101.2100.61.8
195.799.196.597.11.8
1085.388.286.186.51.5
5052.148.955.352.13.2
10015.412.816.114.81.7
  • Group Comparison: A One-Way ANOVA on this data would likely yield a statistically significant result (p < 0.05), indicating that at least one concentration affects cell viability. A subsequent Dunnett's post-hoc test would then be used to compare each concentration to the control, likely showing that the 10, 50, and 100 µM concentrations cause a statistically significant reduction in viability.

  • IC50 Determination: By plotting the mean viability against the logarithm of the concentration and fitting the data with a non-linear regression model, we could calculate a precise IC50 value. Based on the data, this would be close to 50 µM.

Section 4: Visualizing Pathways and Workflows

Visual diagrams are essential for conveying complex information clearly. Below is a hypothetical signaling pathway that could be investigated in relation to the anti-inflammatory effects of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

Research has shown that some chromanone derivatives can exert anti-inflammatory effects by modulating key signaling pathways.[6][22] For instance, they might interfere with the NF-κB pathway, which is a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates Chromanone This compound Chromanone->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

This diagram proposes a testable hypothesis: this compound may inhibit the IKK complex, preventing the degradation of IκB and thereby sequestering the inflammatory transcription factor NF-κB in the cytoplasm. Experiments using Western blotting or qPCR to measure the levels of these proteins and genes could validate this hypothesis, with the resulting data analyzed using the statistical methods described above.

Conclusion

The credibility of research into the biological activities of this compound hinges on the appropriate use of statistical methods. By carefully considering the experimental design, the nature of the data, and the specific research question, scientists can choose the most powerful and appropriate statistical tests. This guide serves as a foundational framework, encouraging a logical and validated approach to data analysis. Employing the correct statistical tools, from t-tests and ANOVA to non-linear regression, is not merely a final step in data processing but a core component of rigorous scientific inquiry that transforms raw data into reliable and publishable knowledge.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methoxy-4-Chromanone are central to discovery. However, beyond the bench, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to provide you with the essential information to manage this specialty chemical safely and compliantly, reinforcing the trust you place in us as your scientific partner.

Hazard Assessment and Profile of this compound

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₁₀H₁₀O₃[1]

  • CAS Number: 863309-86-8[1]

Inferred Hazard Profile: Based on the chromanone core and related structures, this compound should be handled as a substance with potential for skin, eye, and respiratory irritation.[2][3] The toxicological properties have not been fully investigated, and therefore, it is prudent to treat it as a hazardous chemical.[2] Under the Globally Harmonized System (GHS), it would likely fall under categories requiring careful handling to avoid exposure.

Potential Hazard Classification Rationale and Precautionary Actions
Acute Toxicity (Oral) Assumed to be harmful if swallowed, similar to other methoxy-substituted aromatic ketones. Do not eat, drink, or smoke when using this product.
Skin Irritation Aromatic ketones can cause skin irritation.[2][3] Wear protective gloves and clothing.[4]
Eye Irritation Likely to cause serious eye irritation.[2][3] Wear safety glasses with side shields or goggles.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2][3] Handle in a well-ventilated area or chemical fume hood.
Environmental Hazard The environmental fate of this compound is not well-documented. As a standard practice, it should be prevented from entering sewer systems or waterways.[5]

This initial assessment underscores the necessity of treating this compound as hazardous waste. Disposal into regular trash or down the drain is strictly prohibited.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with transfer to a licensed waste management facility. This workflow is designed to ensure safety and compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][7][8]

Disposal_Workflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal A Identify Waste: - Pure Compound - Contaminated Labware - Solutions B Segregate Solid vs. Liquid Waste A->B Segregate C Isolate from Incompatible Chemicals (e.g., strong oxidizing agents) D Use Compatible, Sealed Containers C->D Contain E Label with 'Hazardous Waste', Chemical Name & Composition D->E Label F Store in a Designated Satellite Accumulation Area (SAA) E->F Store G Use Secondary Containment F->G Secure H Arrange Pickup by EHS or Licensed Waste Contractor G->H Transfer

Caption: Disposal workflow for this compound from generation to final transfer.

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Proper segregation is paramount to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect unused or expired this compound, along with contaminated items like weighing boats, filter paper, and gloves, in a dedicated solid waste container.[3]

  • Liquid Waste: Solutions containing this compound (e.g., from reaction workups or chromatography) must be collected in a separate liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[9]

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

The integrity of your waste containment is a primary line of defense against spills and exposure.

  • Container Choice: Use containers that are chemically compatible with chromanones and any solvents present. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, leak-proof closure.[5][10] Containers must be in good condition, free from damage or deterioration.[5][11]

  • Labeling: This is a strict regulatory requirement.[12] Every waste container must be clearly labeled with:

    • The words "Hazardous Waste" .[10][12]

    • The full chemical name: "this compound" .

    • For mixtures, list all components and their approximate percentages.[6]

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care").

    • The date of accumulation.

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[6][12][13]

  • SAA Requirements:

    • The SAA must be clearly marked.[7]

    • Containers must be kept closed at all times except when adding waste.[6][10]

    • Store containers within a secondary containment system, such as a chemical-resistant tray or tub, that can hold at least 110% of the volume of the largest container.[6][14]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12][13]

    • Regularly inspect the SAA for any signs of leaks or container degradation.[5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks.

3.1. Small Spill Cleanup (Solid or Liquid)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Contain Spill: For liquids, use absorbent pads or a universal absorbent material to surround and absorb the spill. For solids, carefully scoop or sweep the material to avoid creating dust.[3]

  • Collect Waste: Place all contaminated absorbent materials and collected solids into your designated this compound solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office of the spill, following internal reporting procedures.

3.2. Large Spill

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.

  • Scheduling Pickup: Once your waste container is full (do not fill beyond 90% capacity) or has been in storage for the maximum allowed time (typically 90 days for large quantity generators), contact your institution's EHS office to arrange for a waste pickup.[7]

  • Documentation: Your EHS office will handle the necessary waste manifests and documentation required by the EPA's Resource Conservation and Recovery Act (RCRA).[5]

  • Professional Disposal: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration at a federally approved facility.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold your professional responsibility to protect the environment.

References

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 5-Methoxy-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the frontier of discovery often involves working with novel chemical entities where comprehensive safety data is not yet available. 5-Methoxy-4-Chromanone, a molecule of interest in various research applications, falls into this category. The absence of a specific, detailed Safety Data Sheet (SDS) necessitates a conservative and scientifically-grounded approach to personal protection. This guide provides essential safety and logistical information, empowering you to handle this compound with the caution and preparedness it demands. Our procedural, step-by-step guidance is built on the principles of risk assessment, drawing from data on analogous structures and established laboratory safety standards to ensure your well-being.

Hazard Evaluation: Acknowledging the Data Gap

Our risk assessment is therefore based on the toxicological profiles of the core chemical structure, chromanone, and the influence of the methoxy functional group.

  • Chromanone Core: The foundational 4-chromanone structure, while not extensively studied for its toxicity, may cause irritation to the skin, eyes, and respiratory tract upon exposure.[5]

  • Methoxy Group Influence: Methoxy-substituted aromatic compounds exhibit a wide range of biological activities and toxicological profiles. Some can be skin sensitizers or may have effects on the liver and kidneys with repeated exposure.[6]

Given these considerations, we will operate under the assumption that this compound may be an irritant, a potential sensitizer, and could have unknown systemic effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) ANSI Z87.1-compliant safety glasses with side shieldsNitrile or neoprene gloves (double-gloving recommended)Standard lab coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 respirator should be considered.
Dissolution & Solution Handling ANSI Z87.1-compliant safety goggles or a face shield worn over safety glassesNitrile or neoprene glovesStandard lab coatWork should be performed in a chemical fume hood.
Running Reactions & Monitoring ANSI Z87.1-compliant safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatWork should be performed in a well-ventilated area, preferably a chemical fume hood.
Work-up & Purification ANSI Z87.1-compliant safety goggles or a face shield worn over safety glassesNitrile or neoprene glovesStandard lab coatAll procedures should be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow provides a procedural guide for handling this compound.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.[7]

  • Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.[8]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

Dissolution and Reaction Setup
  • Solvent Selection: Choose the least toxic solvent possible for your procedure.

  • Controlled Addition: Add solvents slowly and in a controlled manner to avoid splashing.

  • Closed System: Whenever feasible, conduct reactions in a closed system to minimize the release of vapors.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Don PPE Designate Designate Work Area Prep->Designate Inspect Inspect Safety Equipment Designate->Inspect Weigh Weigh in Fume Hood Inspect->Weigh Dissolve Dissolve Compound Weigh->Dissolve React Conduct Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Doff Doff PPE Dispose->Doff Spill_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Clean Up & Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose CallEHS Call Emergency Services Evacuate->CallEHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-4-Chromanone
Reactant of Route 2
5-Methoxy-4-Chromanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.